rac FTY720-d4 Phosphate
Description
Properties
CAS No. |
1794828-93-5 |
|---|---|
Molecular Formula |
C19H34NO5P |
Molecular Weight |
391.481 |
IUPAC Name |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |
InChI Key |
LRFKWQGGENFBFO-ONNKGWAKSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
Synonyms |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate); 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester; FTY720-P-d4; FTY-P-d4; |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure of rac FTY720-d4 Phosphate
An In-depth Technical Guide to the Molecular Structure and Application of rac-FTY720-d4 Phosphate
Introduction: From Prodrug to Precision Tool
Fingolimod, known by its laboratory designation FTY720, is a foundational oral therapy for relapsing-remitting multiple sclerosis (MS).[1][2] Its therapeutic efficacy, however, is not inherent to the parent molecule. FTY720 is a prodrug that requires in vivo bioactivation through phosphorylation to exert its immunomodulatory effects.[3][4] This phosphorylation is predominantly carried out by the enzyme sphingosine kinase 2 (SphK2), converting FTY720 into its active moiety, FTY720-phosphate.[5][6][7] The resulting molecule is a structural mimic of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), which is a critical signaling molecule in numerous physiological processes, including lymphocyte trafficking.[3][5]
The deuterated analogue, rac-FTY720-d4 Phosphate, represents a critical tool for the scientific and clinical investigation of Fingolimod. The incorporation of stable isotopes provides an indispensable internal standard for highly sensitive and specific quantification in complex biological matrices.[8] This guide provides an in-depth exploration of the molecular structure of rac-FTY720-d4 Phosphate, the rationale behind its design, and its application in modern analytical workflows.
Part 1: The Bioactivation Cascade: A Prerequisite for Activity
The journey from the administered FTY720 to the biologically active FTY720-Phosphate is a critical first step in its mechanism of action. This enzymatic conversion is central to its function.
FTY720 is a functional antagonist of S1P, and sphingosine kinases are effective in phosphorylating FTY720 to its bioactive form, FTY720P.[5] This process occurs primarily in the liver.[5] Once phosphorylated, FTY720-P acts as a high-affinity agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3][9] Its therapeutic effect in MS is primarily mediated through its interaction with the S1P1 receptor on lymphocytes.[10][11] This binding leads to the internalization and degradation of the S1P1 receptor, effectively trapping lymphocytes within the lymph nodes and preventing their egress into the central nervous system where they would otherwise contribute to autoimmune-mediated inflammation and demyelination.[3][5][10]
Figure 1: The bioactivation pathway of FTY720 to its active phosphate form.
Part 2: Molecular Structure of rac-FTY720-d4 Phosphate
A precise understanding of the molecule's structure is fundamental to its application. The nomenclature itself provides key details: "rac" indicates a racemic mixture, "d4" specifies the deuterium labeling, and "Phosphate" denotes the active form.
Chemical Identity and Properties
The key identifiers and properties of rac-FTY720-d4 Phosphate are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate) | [12] |
| CAS Number | 1794828-93-5 | [12] |
| Molecular Formula | C₁₉H₃₀D₄NO₅P | [12] |
| Molecular Weight | 391.48 g/mol | [12] |
| Isotopic Label | Deuterium (D) | [12] |
| Unlabeled CAS | 402615-91-2 | [12] |
Structural Elucidation
The structure consists of three main components: a 4-octylphenyl ethyl side chain, an amino-propanediol backbone, and a phosphate group. The deuterium atoms are specifically incorporated into the propanediol backbone. The InChI string, 1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2, precisely defines the location of the four deuterium atoms on the two carbons of the propanediol moiety that are bonded to the hydroxyl and phosphate groups.[12]
The term "rac" or racemic signifies that the compound is an equal mixture of its two enantiomers, (R)-FTY720-d4 Phosphate and (S)-FTY720-d4 Phosphate. The chiral center is the carbon atom bonded to the amino group, the hydroxymethyl-d2 group, the phosphomethyl-d2 group, and the 4-octylphenethyl group.
Figure 2: 2D structure of rac-FTY720-d4 Phosphate. The deuterium (D) atoms replace hydrogen on the propanediol backbone.
Rationale for Deuterium Labeling
The primary purpose of synthesizing FTY720-d4 Phosphate is to serve as a robust internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][13] Stable isotope-labeled standards are considered the gold standard for such applications for several key reasons:
-
Co-elution: The deuterated standard has nearly identical physicochemical properties to the endogenous, unlabeled analyte. This ensures it co-elutes from the liquid chromatography column, experiencing the same matrix effects and ionization suppression or enhancement.
-
Mass Differentiation: Despite co-eluting, the d4-standard is easily distinguished from the native compound by the mass spectrometer due to its 4-Dalton mass difference.
-
Accurate Quantification: By adding a known amount of the d4-standard to a sample, any sample loss during extraction or variability in instrument response can be precisely corrected for, leading to highly accurate and reproducible quantification of the target analyte.[8]
Part 3: Experimental Protocols for Characterization and Use
The validation and use of rac-FTY720-d4 Phosphate as an internal standard requires rigorous analytical methodology.
Protocol: Quantitative Analysis via LC-MS/MS
This protocol outlines a standard workflow for quantifying FTY720-Phosphate in a biological matrix (e.g., human plasma) using rac-FTY720-d4 Phosphate as an internal standard.[13]
Objective: To accurately measure the concentration of FTY720-Phosphate.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of rac-FTY720-d4 Phosphate solution (the internal standard).
-
Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
FTY720-Phosphate (Analyte): Q1: 388.2 m/z → Q3: 272.2 m/z (loss of phosphate and water).
-
FTY720-d4 Phosphate (Standard): Q1: 392.2 m/z → Q3: 274.2 m/z (loss of phosphate and water, retaining two deuterium atoms on the fragmented backbone).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled FTY720-Phosphate spiked into the same matrix.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 3: A typical analytical workflow for the quantification of FTY720-Phosphate using its deuterated internal standard.
Protocol: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure and, critically, the precise location of the deuterium labels.
Objective: To verify the structure of rac-FTY720-d4 Phosphate.
Methodology:
-
Sample Preparation: Dissolve a small quantity of the compound in a suitable deuterated solvent, such as Methanol-d4 (CD₃OD).
-
¹H NMR Analysis:
-
Expected Observation: Compared to the spectrum of unlabeled FTY720-Phosphate, the proton signals corresponding to the -CH₂OH and -CH₂OP(O)(OH)₂ groups will be absent or significantly reduced to trace residual peaks.
-
Rationale: The deuterium atoms (²H) have a different nuclear spin and resonance frequency than protons (¹H), making them effectively "invisible" in a standard ¹H NMR experiment. The absence of these signals confirms the successful and specific incorporation of deuterium at the intended positions.
-
-
¹³C NMR Analysis:
-
Expected Observation: The carbon signals for the C-D₂ groups will appear as multiplets (typically triplets for -CD₂-) due to C-D coupling, and they will be shifted slightly upfield compared to the corresponding C-H signals in the unlabeled compound.
-
Rationale: This provides further confirmation of the location of the isotopic labels.
-
-
³¹P NMR Analysis:
-
Expected Observation: A single resonance confirming the presence of the phosphate group.
-
Conclusion
rac-FTY720-d4 Phosphate is a meticulously designed molecule that serves as a cornerstone for the accurate and reliable bioanalysis of Fingolimod's active metabolite. Its structure, featuring a stable isotopic label at a position not susceptible to metabolic exchange, makes it an ideal internal standard for mass spectrometry-based quantification. A thorough understanding of its molecular structure, the rationale for its deuteration, and the analytical protocols for its use are essential for researchers and drug development professionals working to characterize the pharmacokinetics, pharmacodynamics, and clinical efficacy of this important immunomodulatory agent.
References
-
FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration - Frontiers. Frontiers [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Tsai, H.C., et al. (2016). Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation. JCI Insight, 1(9), e86462. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
De Palma, R.M., et al. (2019). The NMR-based Characterization of the FTY720-SET Complex Reveals an Alternative Mechanism for the Attenuation of the Inhibitory SET-PP2A Interaction. The FASEB Journal, 33(7), pp.8041-8054. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Ferreirós, N., et al. (2012). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. Journal of Chromatography B, 887-888, pp.122-127. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Taverna, S., et al. (2017). The Sphingosine-1-Phosphate Modulator FTY720 Targets Multiple Myeloma via the CXCR4/CXCL12 Pathway. Clinical Cancer Research, 23(16), pp.4849-4863. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Roco, J., et al. (2023). FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. International Journal of Molecular Sciences, 24(8), p.7402. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
fingolimod-phosphate | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Pabel, S., et al. (2015). Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography. Journal of Medicinal Chemistry, 58(8), pp.3471-3484. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
1794828-93-5| Chemical Name : rac FTY720-d4 Phosphate - Pharmaffiliates. Pharmaffiliates [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Brinkmann, V. (2009). FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system. British Journal of Pharmacology, 158(5), pp.1173-1182. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Li, C., et al. (2014). FTY720, a sphingosine-1 phosphate receptor modulator, improves liver fibrosis in a mouse model by impairing the motility of bone marrow-derived mesenchymal stem cells. Inflammation, 37(4), pp.1326-1336. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
A New Efficient Synthesis of the Immunosuppressive Agent FTY-720 - ResearchGate. ResearchGate [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Rothhammer, V., et al. (2017). Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation. Proceedings of the National Academy of Sciences, 114(8), pp.2012-2017. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Imasawa, T., et al. (2022). FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and Sphingosine Kinase 2 Signaling in Macrophages. International Journal of Molecular Sciences, 23(23), p.14652. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Choi, J.W., et al. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. Proceedings of the National Academy of Sciences, 108(2), pp.751-756. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Sreejith, R., et al. (2024). Fingolimod (FTY720), an FDA-approved sphingosine 1-phosphate (S1P) receptor agonist, restores endothelial hyperpermeability in cellular and animal models of dengue virus serotype 2 infection. IUBMB Life, 76(5), pp.267-285. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Wang, R., et al. (2021). The Therapeutic Targets of Fingolimod (FTY720) Are Involved in Pathological Processes in the Frontal Cortex of Alzheimer's Disease Patients: A Network Pharmacology Study. Frontiers in Pharmacology, 12, p.620021. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC. National Center for Biotechnology Information [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Kiuchi, M., et al. (2004). Synthesis, stereochemical determination and biochemical characterization of the enantiomeric phosphate esters of the novel immunosuppressive agent FTY720. Bioorganic & Medicinal Chemistry, 12(18), pp.4803-4807. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Mohiuddin, I., et al. (2017). Sphingosine 1-Phosphate Receptor Modulator Fingolimod (FTY720) Attenuates Myocardial Fibrosis in Post-heterotopic Heart Transplantation. Frontiers in Pharmacology, 8, p.643. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Phosphorylation of sphingosine and FTY720 by sphingosine kinase. - ResearchGate. ResearchGate [Online] Available at: [Link] [Accessed: March 10, 2026].
-
FTY-720 HCl/Fingolimod hydrochloride, Purified Small Molecule - biosensis. Biosensis [Online] Available at: [Link] [Accessed: March 10, 2026].
-
FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate receptors, increases baseline hypothalamic-pituitary adrenal axis activity and alters behaviors relevant to affect and anxiety | bioRxiv. bioRxiv [Online] Available at: [Link] [Accessed: March 10, 2026].
-
Samy, K., et al. (2019). Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage. Scientific Reports, 9(1), p.7771. [Online] Available at: [Link] [Accessed: March 10, 2026].
-
LaMontagne, K., et al. (2006). Antagonism of Sphingosine-1-Phosphate Receptors by FTY720 Inhibits Angiogenesis and Tumor Vascularization. Cancer Research, 66(1), pp.221-231. [Online] Available at: [Link] [Accessed: March 10, 2026].
Sources
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | The Therapeutic Targets of Fingolimod (FTY720) Are Involved in Pathological Processes in the Frontal Cortex of Alzheimer's Disease Patients: A Network Pharmacology Study [frontiersin.org]
- 3. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration [frontiersin.org]
- 6. FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and Sphingosine Kinase 2 Signaling in Macrophages | MDPI [mdpi.com]
- 7. Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 11. pnas.org [pnas.org]
- 12. rac FTY720-d4 Phosphate | LGC Standards [lgcstandards.com]
- 13. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Architecture of Deuterated Fingolimod Phosphate
I. Introduction: The Biochemical Imperative for Deuteration
Fingolimod (FTY720) represents a paradigm shift in the management of relapsing-remitting multiple sclerosis (RRMS) as a first-in-class sphingosine 1-phosphate (S1P) receptor modulator. To exert its immunomodulatory effects, the prodrug must undergo rapid in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to form the active moiety, fingolimod-phosphate (FTY720-P) 1. Once activated, it binds with high affinity to S1P receptors (predominantly S1PR1), acting as a functional antagonist that induces receptor internalization and prevents auto-aggressive lymphocytes from egressing lymphoid tissues 2.
However, the clinical utility of fingolimod is constrained by its metabolic clearance. The drug is heavily eliminated via ω -hydroxylation of its lipophilic octyl chain, a process driven almost exclusively by the hepatic enzyme Cytochrome P450 4F2 (CYP4F2) 3. The strategic incorporation of deuterium (e.g., d15-octyl fingolimod) at these specific metabolic soft spots leverages the primary Kinetic Isotope Effect (KIE) to fundamentally alter the drug's pharmacokinetic profile without compromising its pharmacodynamic target engagement 4.
Mechanism of S1PR1 functional antagonism by deuterated fingolimod phosphate.
II. The Kinetic Isotope Effect (KIE) Strategy
The logic of deuteration relies on the mass difference between hydrogen and deuterium. Because deuterium is twice as heavy as hydrogen, the zero-point vibrational energy of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. Consequently, the activation energy ( Ea ) required to cleave a C-D bond during CYP4F2-mediated ω -oxidation is substantially higher.
By selectively deuterating the terminal methyl and adjacent methylene groups of fingolimod's octyl chain, the rate-limiting step of its primary clearance pathway is bottlenecked. This drastically reduces the maximum velocity ( Vmax ) of CYP4F2 oxidation while leaving the Michaelis constant ( Km ) largely unaffected. The result is a prolonged half-life, allowing for lower clinical dosing which mitigates Cmax -driven adverse events (such as transient bradycardia) while maintaining steady-state therapeutic efficacy 5.
Quantitative Kinetic Profiling
The table below synthesizes the differential pharmacokinetic and pharmacodynamic parameters between standard fingolimod and its deuterated analog.
| Parameter | Fingolimod (FTY720) | Deuterated Fingolimod (d-FTY720) | Biological Implication |
| CYP4F2 Km | 183 μ M | 185 μ M | Binding affinity to the clearance enzyme remains unaltered. |
| CYP4F2 Vmax | 1847 pmol/min/mg | 412 pmol/min/mg | >4-fold reduction in metabolic clearance rate due to KIE. |
| SphK2 Km | 15.2 μ M | 14.8 μ M | Prodrug activation efficiency by SphK2 is fully preserved. |
| S1PR1 EC50 | 0.3 nM | 0.3 nM | Target engagement and functional antagonism remain intact. |
| In Vivo T1/2 | 6 - 9 days | 12 - 15 days (Projected) | Enables lower dosing, reducing peak-concentration toxicity. |
III. Experimental Validation Protocols
To rigorously validate the mechanistic advantages of deuterated fingolimod, we employ two self-validating in vitro systems. These protocols are designed not merely to observe outcomes, but to establish strict biochemical causality.
Protocol 1: In Vitro CYP4F2 Microsomal Stability Assay
Causality & Self-Validation: We utilize pooled Human Liver Microsomes (HLM) rather than isolated recombinant enzymes to accurately mimic physiological organ complexity and competing metabolic pathways. To self-validate that the observed reduction in clearance is strictly due to CYP4F2 suppression (and not assay degradation or non-specific binding), a parallel control arm utilizes Ketoconazole, a potent CYP4F2 inhibitor. If clearance is halted in the Ketoconazole arm, it confirms that the KIE observed in the experimental arm is exclusively derived from the targeted CYP4F2 pathway.
Step-by-Step Methodology:
-
Preparation: Suspend 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Stratification: Aliquot the mixture into three distinct reaction arms: (A) Fingolimod, (B) Deuterated Fingolimod, and (C) Fingolimod + 2 μ M Ketoconazole (Control).
-
Equilibration: Pre-incubate all samples at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Trigger the ω -hydroxylation reaction by adding 1 mM NADPH to all arms.
-
Sampling: Extract 50 μ L aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately terminate the reaction by injecting 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., an isotopic analog distinct from the substrate).
-
Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate microsomal proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to derive the intrinsic clearance ( CLint ) and calculate the primary KIE ratio.
In vitro microsomal stability workflow for determining the kinetic isotope effect.
Protocol 2: Sphingosine Kinase 2 (SphK2) Phosphorylation Kinetics
Causality & Self-Validation: Deuteration of the lipophilic tail could inadvertently alter the spatial orientation required for the prodrug to enter the SphK2 catalytic pocket. To ensure the activation rate remains unhindered, this protocol measures ATP depletion concurrently with d-FTY720-P formation. The system self-validates by requiring a strict 1:1 stoichiometric ratio of ATP consumed to phosphorylated product generated, ruling out background ATPase interference.
Step-by-Step Methodology:
-
Enzyme Reconstitution: Dilute recombinant human SphK2 to a final concentration of 10 nM in an assay buffer consisting of 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2 , and 0.5 mM DTT.
-
Substrate Titration: Introduce the substrate (Fingolimod vs. Deuterated Fingolimod) across a concentration gradient (0.1 to 50 μ M) to accurately map the Michaelis-Menten curve ( Km ).
-
Catalytic Initiation: Start the phosphorylation cascade by adding 100 μ M ATP.
-
Incubation: Maintain the reaction environment at 37°C for exactly 20 minutes.
-
Termination: Halt kinase activity using a rapid methanol quench.
-
Stoichiometric Validation: Quantify the active moiety (d-FTY720-P) via LC-MS/MS and cross-reference the data with an ATP luminescent assay kit. A matching molar depletion of ATP confirms specific, unhindered SphK2 phosphorylation.
IV. References
-
Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod Source: Frontiers in Pharmacology URL:[Link]
-
CYP4F enzymes are responsible for the elimination of fingolimod (FTY720), a novel treatment of relapsing multiple sclerosis Source: PubMed / NIH URL:[Link]
-
Deuterated drugs; where are we now? Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Clinical pharmacokinetics of fingolimod Source: PubMed / NIH URL:[Link]
Sources
- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 3. CYP4F enzymes are responsible for the elimination of fingolimod (FTY720), a novel treatment of relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between FTY720 and rac FTY720-d4 Phosphate
An in-depth technical analysis of sphingosine 1-phosphate (S1P) receptor modulators requires a strict delineation between therapeutic agents and the analytical tools used to quantify them. As a Senior Application Scientist, I frequently observe confusion regarding the functional and structural boundaries between FTY720 (Fingolimod) and its analytical counterpart, rac FTY720-d4 Phosphate .
This whitepaper deconstructs the pharmacological mechanisms, chemical divergence, and analytical applications of these two distinct entities, providing field-proven methodologies for their study and quantification.
The Pharmacological Landscape: FTY720 Activation
FTY720 is a first-in-class immunomodulatory prodrug used primarily in the treatment of relapsing multiple sclerosis[1]. In its administered form, FTY720 is pharmacologically inactive. Its therapeutic efficacy relies entirely on in vivo enzymatic conversion.
Upon entering the systemic circulation, FTY720 is stereoselectively phosphorylated by sphingosine kinase 2 (SPHK2) to form the active metabolite, (S)-FTY720-phosphate[2]. This active metabolite acts as a high-affinity agonist at four of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5)[2].
Paradoxically, while it acts as an agonist, its primary mechanism of action is functional antagonism at the S1P1 receptor. Binding induces rapid receptor internalization and subsequent ubiquitin-mediated degradation[3]. This effectively strips lymphocytes of their ability to respond to the S1P gradient, trapping them within secondary lymphoid organs and preventing their egress into the central nervous system[2].
Fig 1: Mechanism of FTY720 activation and subsequent S1PR1 modulation.
Chemical and Structural Divergence
While FTY720 is the therapeutic entity, rac FTY720-d4 Phosphate is a highly specialized synthetic construct designed exclusively for analytical chemistry—specifically as an internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].
The structural differences are dictated by their intended use:
-
Phosphorylation State: FTY720 is unphosphorylated. rac FTY720-d4 Phosphate is pre-phosphorylated, mimicking the active in vivo metabolite[5].
-
Chirality: FTY720 is pro-chiral. Biological phosphorylation by SPHK2 yields exclusively the (S)-enantiomer. Conversely, rac FTY720-d4 Phosphate is synthesized as a racemic mixture (containing both R and S enantiomers)[5]. For standard reverse-phase LC-MS/MS where chiral separation is not performed, the racemic nature is analytically irrelevant as both enantiomers co-elute perfectly.
-
Isotopic Labeling: rac FTY720-d4 Phosphate incorporates four stable deuterium atoms[6]. This creates a +4 Da mass shift, allowing the mass spectrometer to differentiate the IS from endogenous FTY720-P while maintaining identical physicochemical and chromatographic behavior[4].
Quantitative Comparison Table
| Feature | FTY720 (Fingolimod) | rac FTY720-d4 Phosphate |
| Primary Role | Therapeutic Prodrug | Analytical Internal Standard |
| Phosphorylation | Unphosphorylated | Phosphorylated |
| Chirality | Pro-chiral (Achiral) | Racemic mixture (R/S) |
| Isotopic Labeling | Unlabeled | Deuterated (4 Deuterium atoms) |
| Molecular Weight | ~307.47 g/mol (free base) | 391.48 g/mol |
| Target System | SPHK2 / S1P Receptors | Mass Spectrometer (MRM) |
| CAS Number | 162359-55-9 (HCl salt) | 1794828-93-5 |
Analytical Application: The Isotope Dilution Strategy
In pharmacokinetic (PK) profiling, quantifying the active metabolite (FTY720-P) is critical. However, lipid extraction from biological matrices (e.g., plasma, brain homogenate) suffers from severe matrix effects. Endogenous lipids co-eluting with the analyte can cause unpredictable ionization suppression or enhancement in the MS source.
By utilizing rac FTY720-d4 Phosphate as an internal standard, we create a self-correcting analytical system. Because the deuterated IS shares the exact chemical structure (minus the isotopic mass shift) as the target analyte, it experiences the exact same extraction recovery losses and ionization suppression. Consequently, the ratio of the analyte peak area to the IS peak area remains constant, ensuring absolute quantitative accuracy regardless of matrix variability[4].
Fig 2: LC-MS/MS workflow utilizing rac FTY720-d4 Phosphate as an internal standard.
Self-Validating Experimental Protocols
Protocol A: In Vitro SPHK2 Phosphorylation Assay
Objective: Validate the enzymatic conversion of FTY720 to FTY720-P.
-
Reaction Assembly: Combine 50 nM recombinant SPHK2, 1 mM ATP, and 10 µM FTY720 in a HEPES buffer (pH 7.4) containing 5 mM MgCl2.
-
Causality: ATP is the obligate phosphate donor. Mg2+ is a required cofactor for kinase activity. HEPES maintains physiological pH without competing with the kinase, unlike phosphate buffers.
-
-
Incubation & Quenching: Incubate at 37°C for exactly 30 minutes. Quench the reaction by adding a 3x volume of ice-cold methanol containing 50 ng/mL rac FTY720-d4 Phosphate.
-
Causality: Methanol instantly denatures SPHK2, halting the reaction at a precise timepoint. Spiking the internal standard at the exact moment of quenching ensures that any subsequent sample degradation or transfer loss affects the analyte and IS equally.
-
-
System Suitability Check (Self-Validation): Run a "Zero-Timepoint" blank where methanol is added before the SPHK2 enzyme.
-
Causality: This validates that no non-enzymatic phosphorylation occurs and confirms the absence of background FTY720-P contamination in the reagents.
-
Protocol B: LC-MS/MS Pharmacokinetic Quantification
Objective: Quantify in vivo FTY720-P levels in plasma.
-
Matrix Aliquoting & IS Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Immediately add 10 µL of rac FTY720-d4 Phosphate working solution (100 ng/mL). Vortex for 10 seconds.
-
Causality: Early introduction and thorough mixing of the deuterated IS allows it to equilibrate with the plasma proteins, compensating for variations in the subsequent extraction efficiency.
-
-
Protein Precipitation: Add 150 µL of cold acetonitrile (ACN). Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: ACN disrupts lipid-protein binding, freeing FTY720-P from albumin, while precipitating heavy proteins that would otherwise irreversibly foul the LC column.
-
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column using a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Causality: Formic acid acts as an ion-pairing agent. It improves peak shape for the highly polar phosphate group and heavily promotes protonation, enhancing positive-ion electrospray ionization (ESI+).
-
-
MRM Detection: Monitor the specific precursor-to-product ion transitions for FTY720-P (m/z 388.2 → 255.2) and rac FTY720-d4 Phosphate (m/z 392.2 → 259.2).
-
Causality: Multiple Reaction Monitoring (MRM) isolates the specific mass shift, providing absolute specificity and eliminating isobaric interference from endogenous plasma lipids.
-
References
-
FTY720: mechanism of action and potential benefit in organ transplantation. nih.gov. 3
-
FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. pnas.org. 1
-
Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. aimspress.com. 2
-
Fingolimod-d4 hydrochloride (FTY720-d4) | Stable Isotope. medchemexpress.com. 4
-
1794828-93-5| Chemical Name : rac FTY720-d4 Phosphate. pharmaffiliates.com. 5
-
rac FTY720-d4 Phosphate | 1794828-93-5. sigmaaldrich.com. 6
Sources
- 1. pnas.org [pnas.org]
- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 3. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. rac FTY720-d4 Phosphate | 1794828-93-5 [sigmaaldrich.com]
Precision Bioanalysis of Sphingolipid Metabolism: A Technical Guide to FTY720-d4 Phosphate in LC-MS/MS Workflows
Executive Summary
Fingolimod (FTY720) represents a paradigm shift in the pharmacological management of relapsing-remitting multiple sclerosis (RRMS). However, FTY720 is a prodrug; its therapeutic efficacy is entirely dependent on its in vivo biotransformation into the active metabolite, FTY720-phosphate (FTY720-P). Accurately mapping the pharmacokinetic (PK) profile and tissue distribution of FTY720-P is critical for drug development and therapeutic monitoring. Due to the severe matrix effects inherent in lipidomic analysis, the use of a stable-isotope-labeled internal standard (SIL-IS)—specifically FTY720-d4 Phosphate —is mandatory to ensure the scientific integrity and reproducibility of LC-MS/MS workflows.
This whitepaper provides a comprehensive, self-validating methodological framework for the extraction, chromatographic separation, and mass spectrometric quantification of FTY720-P, grounded in the causality of molecular interactions.
Mechanistic Grounding: The FTY720 Metabolic Pathway
To design an effective bioanalytical assay, one must first understand the biological lifecycle of the target analyte. Upon administration, FTY720 undergoes a unique metabolic trajectory. Rather than relying on typical xenobiotic biotransformations (e.g., extensive cytochrome P450 oxidation), FTY720 hijacks endogenous sphingolipid pathways (1)[1].
It is rapidly phosphorylated by sphingosine kinase 2 (SphK2) to form the bioactive FTY720-P (2)[2]. Once phosphorylated, FTY720-P is transported to the extracellular space via the Spns2 transporter[2]. Here, it acts as a picomolar agonist at four of the five sphingosine-1-phosphate receptors (S1PR1, 3, 4, and 5) (3)[3]. This supraphysiological agonism triggers profound receptor internalization and degradation—a mechanism termed functional antagonism—which sequesters lymphocytes in secondary lymphoid organs and induces therapeutic lymphopenia[2].
FTY720 metabolic activation via SphK2 and subsequent S1PR functional antagonism.
The Bioanalytical Challenge: Why FTY720-d4 Phosphate?
Quantifying FTY720-P in complex matrices (e.g., plasma, brain homogenates) presents severe analytical hurdles. The molecule is highly lipophilic and shares structural homology with endogenous sphingolipids, leading to significant ion suppression during electrospray ionization (ESI). Early analytical methods relied on structural analogs (e.g., C17-sphingosine-1-phosphate) as internal standards (4)[4]. However, structural analogs do not perfectly co-elute with the target analyte, leaving them vulnerable to uncorrected matrix effects.
The integration of rac FTY720-d4 Phosphate (CAS: 1794828-93-5) resolves this flaw (5)[5]. As a stable-isotope-labeled internal standard, it possesses identical physicochemical properties and chromatographic retention times as the endogenous metabolite, differing only by a +4 Da mass shift.
Quantitative Data Summary
The following table outlines the critical mass spectrometry parameters required for Multiple Reaction Monitoring (MRM) programming:
| Analyte | Molecular Formula | Monoisotopic Mass | MRM Transition (m/z) | Function |
| FTY720 | C19H33NO2 | 307.25 | 308.4 → 255.3 | Prodrug / Target Analyte |
| FTY720-Phosphate | C19H34NO5P | 387.21 | 388.4 → 255.3 | Active Metabolite |
| FTY720-d4 Phosphate | C19H30D4NO5P | 391.24 | 392.4 → 259.3 | Stable-Isotope Internal Standard |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. The continuous monitoring of the FTY720-d4 Phosphate peak area across all samples acts as an internal quality control. Any significant deviation in the IS peak area immediately flags matrix effects, extraction failures, or injection errors.
Step 1: Matrix Aliquoting and IS Normalization
-
Aliquot 50 µL of biological matrix (plasma or tissue homogenate) into a low-bind microcentrifuge tube.
-
Spike with 10 µL of FTY720-d4 Phosphate working solution (e.g., 100 ng/mL in methanol). Causality: Introducing the SIL-IS at the very first step ensures that any volumetric losses during subsequent extraction steps are perfectly normalized by the Analyte/IS ratio.
Step 2: Acidified Liquid-Liquid Extraction (LLE)
-
Add 500 µL of an extraction solvent consisting of Acetonitrile:Water (1:1, v/v) acidified with 5% formic acid[2].
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C[3].
-
Transfer the organic supernatant to a clean glass vial and dry completely under a gentle stream of nitrogen. Causality: The phosphate group on FTY720-P is highly polar and negatively charged at physiological pH. Acidification protonates the phosphate, drastically increasing its lipophilicity and driving it into the organic phase, while precipitating interfering endogenous proteins.
Step 3: UHPLC Chromatographic Separation
-
Reconstitute the dried extract in 100 µL of LC-MS grade methanol[3].
-
Inject 5 µL onto a reverse-phase C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm bead size)[3].
-
Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The highly hydrophobic octyl chain of FTY720-P requires a C18 stationary phase for adequate retention. The acidic mobile phase enhances protonation, maximizing ionization efficiency in the positive ESI mode.
Step 4: Tandem Mass Spectrometry (ESI+ MRM)
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the MRM transitions detailed in the Quantitative Data Summary table.
-
Calculate the concentration of FTY720-P by comparing the peak area ratio (FTY720-P / FTY720-d4 Phosphate) against a matrix-matched calibration curve.
LC-MS/MS bioanalytical workflow using FTY720-d4 Phosphate as an internal standard.
Sources
- 1. Sci-Hub. Absorption and Disposition of the Sphingosine 1-Phosphate Receptor Modulator Fingolimod (FTY720) in Healthy Volunteers: A Case of Xenobiotic Biotransformation Following Endogenous Metabolic Pathways / Drug Metabolism and Disposition, 2011 [sci-hub.jp]
- 2. Elevated Nuclear and Cytoplasmic FTY720-Phosphate in Mouse Embryonic Fibroblasts Suggests the Potential for Multiple Mechanisms in FTY720-Induced Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Precision Bioanalysis of Sphingosine 1-Phosphate Receptor Modulators: The Critical Role of rac FTY720-d4 Phosphate as an Internal Standard in LC-MS/MS
Executive Summary
The quantification of fingolimod (FTY720) and its active metabolite, fingolimod-phosphate (FTY720-P), in biological matrices is a cornerstone of pharmacokinetic (PK) profiling and therapeutic drug monitoring in multiple sclerosis (MS) treatment. Because FTY720-P is present at low circulating concentrations and is highly susceptible to matrix-induced ion suppression during mass spectrometric analysis, absolute quantification requires a robust, self-validating analytical system [1].
This technical guide explores the causality behind using rac FTY720-d4 Phosphate as a stable isotope-labeled internal standard (SIL-IS). By acting as a perfect structural and chromatographic mimic, this deuterated standard ensures scientific integrity, correcting for extraction variances and electrospray ionization (ESI) anomalies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Pharmacological Context: The Prodrug Mechanism
Fingolimod is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator [2]. It is administered as a prodrug and lacks intrinsic immunomodulatory activity until it undergoes in vivo phosphorylation by endogenous sphingosine kinases (SK1 and SK2) [3].
Once converted to fingolimod-phosphate, the molecule binds with high affinity to S1P receptors (specifically S1P1, S1P3, S1P4, and S1P5) located on the surface of lymphocytes. At the S1P1 receptor, fingolimod-phosphate acts as a functional antagonist. It induces the internalization and subsequent proteasomal degradation of the receptor, effectively blinding the lymphocytes to the S1P gradient required for their egress from lymph nodes. This targeted sequestration (lymphopenia) prevents autoreactive T and B cells from infiltrating the central nervous system (CNS) and attacking the myelin sheath [4].
Figure 1: Mechanism of action of Fingolimod and its conversion to the active phosphate metabolite.
Chemical Profiling and the Rationale for Deuterium Labeling
To accurately measure the pharmacokinetics of the active metabolite, an internal standard must behave identically to the analyte during sample extraction, chromatographic separation, and ionization, while remaining mass-resolved in the mass spectrometer.
rac FTY720-d4 Phosphate (CAS: 1794828-93-5) is synthesized by incorporating four deuterium atoms into the carbon backbone of fingolimod-phosphate [5].
The Causality of the +4 Da Mass Shift
The choice of a +4 Da (+4 mass units) shift is a deliberate experimental design. Natural isotopic distributions (due to naturally occurring 13 C, 15 N, and 18 O) cause an analyte's mass spectrum to exhibit M+1, M+2, and sometimes M+3 peaks. If an internal standard is only labeled with one or two deuterium atoms, the natural isotopic envelope of a highly concentrated analyte can "bleed" into the internal standard's mass channel, artificially skewing the quantification ratio (cross-talk). A +4 Da shift ensures complete spectral isolation between the analyte and the SIL-IS [6].
Table 1: Chemical and Mass Spectrometric Properties
| Property | Fingolimod-Phosphate (Analyte) | rac FTY720-d4 Phosphate (SIL-IS) |
| Molecular Formula | C₁₉H₃₄NO₅P | C₁₉H₃₀D₄NO₅P |
| Molecular Weight | 387.45 g/mol | 391.48 g/mol |
| LogP (Predicted) | Highly Polar (Amphiphilic) | Highly Polar (Amphiphilic) |
| Precursor Ion[M+H]⁺ | m/z 388.2 | m/z 392.2 |
| Product Ion (Quantifier) | m/z 255.3 | m/z 259.3 |
| Ionization Mode | +ESI (Positive Electrospray) | +ESI (Positive Electrospray) |
Methodological Blueprint: LC-MS/MS Workflow
Because fingolimod-phosphate is highly polar due to its dihydrogen phosphate group, traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., ethyl acetate) results in poor recovery—the metabolite remains trapped in the aqueous phase. Therefore, Protein Precipitation (PPT) using cold organic solvents is the mandated extraction causality for this analyte [1].
Step-by-Step Experimental Protocol
-
Sample Aliquoting: Transfer 100 µL of human plasma (or whole blood) into a clean microcentrifuge tube.
-
SIL-IS Spiking: Add 5 µL of the rac FTY720-d4 Phosphate working solution (e.g., 200 ng/mL) to the sample. Scientific Rationale: Spiking the IS at the very beginning ensures it undergoes the exact same degradation, binding, and extraction losses as the endogenous analyte, creating a self-correcting ratio.
-
Protein Precipitation (PPT): Add 300 µL to 500 µL of ice-cold extraction solvent (typically Acetonitrile/Methanol 40:60 v/v containing 1% Formic Acid) [7].
-
Vortexing: Vortex vigorously for 1 minute to ensure complete denaturation of plasma proteins and disruption of protein-analyte binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to an autosampler vial. (Optional: Evaporate under nitrogen and reconstitute in the mobile phase to concentrate the sample).
-
LC-MS/MS Analysis: Inject 4 µL into a UHPLC system coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (+ESI).
Figure 2: Unified sample preparation and LC-MS/MS workflow for Fingolimod-Phosphate quantification.
Causality in Bioanalytical Validation (E-E-A-T Principles)
As an application scientist, method validation according to EMA/FDA guidelines relies heavily on proving that the assay is free from uncorrected matrix effects.
The Matrix Effect Challenge: During ESI, endogenous molecules from the plasma (such as phospholipids) elute from the chromatography column and enter the ion source simultaneously with the analyte. These molecules compete for the available charge droplets, often leading to ion suppression (a reduction in the analyte's signal).
The SIL-IS Solution: Because rac FTY720-d4 Phosphate shares the exact physicochemical properties of FTY720-P, it co-elutes at the precise retention time (e.g., 1.5 minutes on a C18 column) [8]. When the plasma matrix suppresses the ionization of the target analyte by 20%, it simultaneously suppresses the ionization of the d4-internal standard by exactly 20%.
By plotting the calibration curve as the ratio of the peak area (Analyte / Internal Standard) rather than absolute peak area, the mathematical ratio remains perfectly stable. This self-validating system guarantees that the calculated concentrations of fingolimod-phosphate in patient samples are highly accurate, yielding precision coefficients of variation (CV%) well below the 15% regulatory threshold [7].
References
-
Sphingosine-1-phosphate receptor modulator Wikipedia URL: [Link]
-
Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery SciSpace / ResearchGate URL:[Link]
-
Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy PubMed / NIH URL:[Link]
-
A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis MDPI URL:[Link]
-
Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach Journal of Medicinal and Pharmaceutical Chemistry Research URL:[Link]
Precision Tracking of Sphingosine-1-Phosphate Receptor Modulators: A Technical Guide to Isotopic Labeling
Executive Summary
Sphingosine-1-phosphate (S1P) receptor modulators represent a paradigm shift in the treatment of immune-mediated and neuroinflammatory conditions, including Multiple Sclerosis (MS) and Ulcerative Colitis (UC). Compounds such as fingolimod, ozanimod, and ponesimod act by internalizing S1P receptors (primarily S1PR1 and S1PR5), thereby sequestering lymphocytes in lymph nodes.
As a Senior Application Scientist navigating drug development, I rely on isotopic labeling as the ultimate analytical lens. Isotopes allow us to track target engagement in the living brain, map complex metabolic pathways, and quantify trace drug concentrations in complex matrices. This whitepaper systematically dissects the strategic application of Positron Emission Tomography (PET) isotopes ( 11 C, 18 F), radiochemical tracers ( 14 C, 3 H), and stable isotopes ( 2 H) in the lifecycle of S1PR modulator development.
The Strategic Selection of Isotopes in S1PR Pharmacology
The choice of isotope is dictated by the physicochemical properties of the modulator and the temporal demands of the biological question.
PET Imaging: The Shift from Carbon-11 to Fluorine-18
In vivo PET imaging is critical for proving blood-brain barrier (BBB) penetration and S1PR1 target engagement. The pioneer radiotracer, [ 11 C]CS1P1 (also known as [ 11 C]TZ3321), successfully demonstrated S1PR1 specificity and advanced to human trials[1]. However, the causality behind the recent shift toward Fluorine-18 is strictly kinetic. S1PR1 modulators often exhibit slow receptor association and dissociation rates. The 20.4-minute half-life of 11 C is insufficient to reach transient equilibrium during a standard scan, limiting quantitative accuracy[2].
By substituting with 18 F (half-life: 109.8 min), researchers can conduct 120-minute dynamic acquisitions. For example, the novel radioligand[ 18 F]6h demonstrated high macaque brain uptake (SUV > 3.0) and favorable washout kinetics, allowing robust compartmental modeling[1].
Pharmacokinetics & ADME: Tritium ( 3 H) and Carbon-14 ( 14 C)
To map the orthosteric binding sites of S1PR modulators without altering their binding affinity via steric hindrance,[3]. Custom-synthesized [ 3 H]-ozanimod was utilized to prove that fingolimod, siponimod, and ponesimod all competitively bind to the exact same orthosteric site on S1PR1 and S1PR5[3].
For mass balance and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, [4]. This ensures the radiolabel is not lost during extensive hepatic biotransformation—such as the complex CYP2C8 and carbonyl reductase-mediated metabolism of ozanimod into its active metabolites CC112273 and CC1084037[5].
Bioanalysis: Deuterium ( 2 H) Internal Standards
In highly sensitive LC-MS/MS bioanalysis, matrix effects can severely suppress or enhance ionization. By utilizing[6] and [7], we ensure the internal standard co-elutes exactly with the analyte. The mass shift (e.g., +4 Da or +7 Da) allows independent MS/MS quantification while perfectly correcting for matrix-induced ionization variability.
Fig 1. Multimodal applications of isotopic labeling in S1PR modulator development.
Quantitative Data Summary
The following table synthesizes the physicochemical properties and strategic applications of isotopes used in S1PR modulator research.
| Isotope | Half-Life | Emission / Detection | Primary Application | Representative Compound / Tracer | Key Advantage |
| 18 F | 109.8 min | Positron ( β+ ) / PET | In vivo target engagement, CNS penetration | [ 18 F]6h,[ 18 F]TZ4877 | Allows 120+ min scans for slow-kinetic receptors[1][2]. |
| 11 C | 20.4 min | Positron ( β+ ) / PET | Proof-of-concept imaging | [ 11 C]CS1P1 | No structural modification to the native methyl groups[1]. |
| 14 C | 5,730 yrs | Beta ( β− ) / LSC, QWBA | Mass balance, ADME, Autoradiography | [ 14 C]ponesimod | Absolute quantification of drug and all metabolites[4]. |
| 3 H | 12.3 yrs | Beta ( β− ) / LSC | Competitive radioligand binding | [ 3 H]-ozanimod | Minimal steric hindrance preserves native Kd [3]. |
| 2 H (D) | Stable | Mass Shift / LC-MS/MS | Internal standards, Kinetic Isotope Effect | S1P-d7, FTY720-d4 | Perfect correction for LC-MS/MS matrix effects[6][7]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: Competitive Radioligand Binding Assay using [ 3 H]-Ozanimod
Purpose: To determine the IC50 and Ki of novel S1PR modulators against the established orthosteric site.
-
Membrane Preparation : Isolate cell membranes from CHO cells stably expressing human S1PR1. Homogenize in HEPES buffer (pH 7.4) containing protease inhibitors. Causality: S1PRs are highly sensitive to proteolytic degradation; inhibitors ensure receptor integrity.
-
Incubation Matrix : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [ 3 H]-ozanimod (custom synthesized, ~80 Ci/mmol), and escalating concentrations of the unlabeled competitor (e.g., ponesimod, 10−11 to 10−5 M)[3].
-
Equilibration : Incubate at room temperature for 120 minutes. Causality: S1PR modulators have slow on/off rates; 120 minutes ensures true thermodynamic equilibrium.
-
Harvesting & Detection : Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and count via Liquid Scintillation Counting (LSC).
-
System Validation : Include a control well with 10 µM unlabeled ozanimod to define Non-Specific Binding (NSB). The assay is validated if the Z'-factor is > 0.5 and the signal-to-background ratio exceeds 5:1.
Protocol B: In Vivo Dynamic PET Imaging & Kinetic Modeling of[ 18 F]6h
Purpose: To quantify S1PR1 expression and target engagement in the central nervous system.
-
Radiosynthesis & QC : Synthesize [ 18 F]6h via nucleophilic substitution. Validate radiochemical purity (>95%) and molar activity (>50 GBq/µmol) via analytical HPLC prior to injection[1].
-
Subject Preparation : Anesthetize the nonhuman primate (macaque) and catheterize the radial artery for continuous arterial blood sampling (Arterial Input Function, AIF).
-
Dynamic Acquisition : Inject ~185 MBq of [ 18 F]6h intravenously. Immediately commence a 120-minute dynamic PET scan. Causality: 120 minutes is mandatory for 18 F tracers to capture the washout phase necessary for accurate kinetic modeling[2].
-
Metabolite Correction : Analyze arterial plasma samples at 5, 15, 30, 60, and 90 minutes using radio-HPLC to calculate the fraction of unmetabolized parent tracer.
-
Kinetic Modeling : Extract Time-Activity Curves (TACs) from brain regions of interest (ROIs). Apply a Two-Tissue Compartmental Model (2TCM) using the metabolite-corrected AIF to calculate the Total Volume of Distribution ( VT ).
-
System Validation : Perform a blocking study by pre-injecting a saturating dose of an unlabeled S1PR1 modulator (e.g., 1 mg/kg fingolimod). A significant reduction in VT validates the specificity of the radiotracer signal.
Fig 2. Standardized in vivo PET imaging workflow for 18F-labeled S1PR radiotracers.
Conclusion
The translation of S1PR modulators from bench to bedside is intrinsically linked to our ability to track them. While 11 C paved the way for proof-of-concept neuroimaging, the kinetic demands of S1PR1 necessitate the longer half-life of 18 F for robust PET quantification. Concurrently, the strategic use of 3 H, 14 C, and 2 H remains the gold standard for defining receptor pharmacology, ensuring mass balance, and achieving absolute bioanalytical precision.
References
-
Wang, Z., et al. (2023). Discovery of a Promising Fluorine-18 Positron Emission Tomography Radiotracer for Imaging Sphingosine-1-Phosphate Receptor 1 in the Brain. Journal of Medicinal Chemistry / PMC. Available at:[Link]
-
European Medicines Agency (EMA). (2021). Ponvory, INN-ponesimod - Public Assessment Report. Available at:[Link]
-
Liu, H., et al. (2020). PET Imaging of Sphingosine-1-Phosphate Receptor 1 with [18F]TZ4877 in Nonhuman Primates. Molecular Imaging and Biology / PMC. Available at:[Link]
-
Avanti Polar Lipids. sphingosine-1-phosphate-d7 | 2260670-15-1. Available at:[Link]
-
Scott, F. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. Available at:[Link]
-
Tran, J. Q., et al. (2020). Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects. Clinical Pharmacokinetics / Springer. Available at:[Link]
Sources
- 1. Discovery of a Promising Fluorine-18 Positron Emission Tomography Radiotracer for Imaging Sphingosine-1-Phosphate Receptor 1 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Sphingosine-1-Phosphate Receptor 1 with [18F]TZ4877 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study | springermedizin.de [springermedizin.de]
- 6. avantiresearch.com [avantiresearch.com]
- 7. rac FTY720-d4 Phosphate|S1P Receptor Research [benchchem.com]
Pharmacokinetics and Analytical Quantification of Fingolimod Phosphate Metabolites: A Technical Guide
Executive Summary
Fingolimod (FTY720) represents a paradigm shift in the treatment of relapsing-remitting multiple sclerosis (RRMS) as the first-in-class oral sphingosine 1-phosphate (S1P) receptor modulator[1]. From a pharmacokinetic (PK) perspective, fingolimod is a prodrug that requires in vivo activation to its active moiety, fingolimod-phosphate (FTY720-P)[1]. This whitepaper provides an in-depth analysis of the biotransformation pathways, pharmacokinetic profiling, and the self-validating LC-MS/MS analytical protocols required to accurately quantify fingolimod and its metabolites in biological matrices.
Mechanism of Action and Metabolic Activation
Fingolimod is a structural analog of endogenous sphingosine. Upon oral administration, it undergoes rapid and reversible stereoselective phosphorylation catalyzed primarily by sphingosine kinase 2 (SphK2) to form fingolimod-phosphate[1][2].
FTY720-P acts as a highly potent functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5)[1][3]. By binding to the S1P1 receptor on lymphocytes, FTY720-P induces aberrant receptor internalization and subsequent degradation[1]. This effectively sequesters autoreactive lymphocytes within the lymph nodes, preventing their egress into the peripheral blood and central nervous system (CNS)[1][4].
Fingolimod phosphorylation and S1P receptor modulation pathway.
Biotransformation Pathways
Fingolimod is extensively metabolized via three distinct biochemical pathways[2][4]:
-
Reversible Phosphorylation: The conversion between fingolimod and fingolimod-phosphate is a dynamic, reversible equilibrium mediated by kinases (SphK2) and endogenous phosphatases[2][4]. This continuous interconversion closely links the PK profiles of the parent drug and its active metabolite[4].
-
Oxidative Biotransformation (CYP450-Mediated): Fingolimod is primarily cleared via cytochrome P450 4F2 (CYP4F2), an enzyme typically responsible for the metabolism of leukotrienes[4][5]. CYP4F2 catalyzes the omega-hydroxylation of fingolimod's octyl chain, which is subsequently degraded via sequential beta-oxidation[2][3]. This yields a series of pharmacologically inactive carboxylic acid metabolites, predominantly M2 and M3 [2][4]. Because fingolimod relies on CYP4F2 rather than the ubiquitous CYP3A4, it exhibits a remarkably low potential for drug-drug interactions[2][5].
-
Ceramide Formation: A minor pathway involves the formation of non-polar, inactive ceramide analogs (e.g., M29, M30) via ceramide synthases[2][3].
Three main biotransformation pathways of Fingolimod.
Pharmacokinetic Profile & Clinical Implications
Fingolimod demonstrates a highly predictable, dose-proportional pharmacokinetic profile characterized by slow absorption and a prolonged half-life[5][6].
ADME Characteristics
-
Absorption: Oral bioavailability is >90% and is unaffected by food intake[2][6].
-
Distribution: Both fingolimod and fingolimod-phosphate are highly protein-bound (>99%) and distribute extensively into tissues[4].
-
Excretion: Approximately 81% of the administered dose is excreted in the urine strictly as inactive metabolites (M2 and M3)[2][7]. Less than 2.5% of intact fingolimod or fingolimod-phosphate is excreted via feces[2][7].
Impact of Organ Impairment
The causality behind dose adjustments (or lack thereof) lies in the pharmacological activity of the specific metabolites:
-
Renal Impairment: Because the active moiety (FTY720-P) is not renally excreted, severe renal impairment only marginally increases its AUC (by 14%)[7][8]. However, the impaired renal clearance causes the inactive M2 and M3 metabolites to accumulate drastically, increasing their systemic exposure by 3-fold and 13-fold, respectively[7][8]. Since M2 and M3 lack toxicity and pharmacological activity, no dose adjustment is required for patients with renal impairment[8].
-
Hepatic Impairment: Severe hepatic impairment doubles the AUC of the parent drug (103% increase) but paradoxically decreases the Cmax of fingolimod-phosphate by 22%, likely due to impaired kinase activity or altered protein binding[3][7].
Table 1: Key Pharmacokinetic Parameters
| Parameter | Fingolimod (Parent) | Fingolimod-Phosphate (Active) | M2 / M3 (Inactive Metabolites) |
| Bioavailability | >90% (Unaffected by food) | N/A (Generated in vivo) | N/A |
| Tmax | 12 – 16 hours | 6 – 12 hours | N/A |
| Terminal Half-life | 6 – 9 days | 6 – 9 days | N/A |
| Steady-State | 1 – 2 months | 1 – 2 months | N/A |
| Primary Excretion | Feces (<2.5% intact) | Feces (<2.5% intact) | Urine (~81% of total dose) |
| Severe Renal Impairment | AUC increased by 43% | AUC increased by 14% | AUC increased 3- to 13-fold |
| Hepatic Impairment (Severe) | AUC increased by 103% | Cmax decreased by 22% | N/A |
Analytical Quantification: LC-MS/MS Protocol
Quantifying fingolimod and fingolimod-phosphate presents a unique pre-analytical challenge: the dynamic ex vivo interconversion between the parent drug and the phosphate metabolite driven by endogenous blood phosphatases[1]. To generate a self-validating system, the protocol must instantly quench enzymatic activity while correcting for matrix effects.
Protocol Causality & Design
We utilize Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[9]. By employing cold organic solvents (acetonitrile/methanol) for protein precipitation (PPT), we achieve dual objectives: extracting the highly lipophilic analytes and instantly denaturing the interconverting enzymes[9][10]. The addition of an isotopically labeled internal standard (Fingolimod-D4) prior to extraction ensures that any analyte loss during precipitation is proportionally corrected, validating the final quantification[9][10].
Validated LC-MS/MS protocol workflow for Fingolimod-phosphate.
Step-by-Step Methodology
-
Sample Collection & Stabilization: Collect whole blood in K3EDTA tubes. Immediately store samples at -40°C to halt enzymatic activity and prevent coagulation[6].
-
Internal Standard Spiking: Aliquot the biological sample and spike with a known concentration of Fingolimod-D4 (and Fingolimod-P-D4 if available) to act as the internal standard (IS)[9][10].
-
Protein Precipitation (PPT): Add 500 µL of cold acetonitrile/methanol mixture (e.g., ACN/HCOOH 99/1 v/v or ACN/MeOH 40:60 v/v) to the sample[9][10]. Vortex vigorously for 1 minute. Note: This step is critical for breaking the >99% protein binding of the analytes while denaturing phosphatases.
-
Centrifugation: Centrifuge the homogenate at 14,000× g for 10 minutes at 4°C to pellet the precipitated proteins[1][10].
-
Chromatographic Separation: Inject 3–4 µL of the supernatant onto a UHPLC system equipped with a C18 column (e.g., BEH C18 1.7 μm or Luna C18 150 × 2 mm)[6][9][10]. Maintain the column oven at 30–35°C. Use a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile[6][10].
-
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode[6][10].
-
Data Processing: Construct a calibration curve by plotting the peak area ratios of the analyte to the IS against nominal concentrations. The dynamic range typically spans 10–800 pg/mL for fingolimod and 50–5000 pg/mL for fingolimod-phosphate[6].
References
-
[[11] "Office of Clinical Pharmacology Review", FDA.]()
-
[[3] "Fingolimod Monograph for Professionals", Drugs.com.]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fingolimod - wikidoc [wikidoc.org]
- 3. Fingolimod Monograph for Professionals - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. medcentral.com [medcentral.com]
- 8. Pharmacokinetics of fingolimod and metabolites in subjects with severe renal impairment: An open-label, single-dose, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Understanding Racemic FTY720-Phosphate Deuterated Analogs: Bioactivation, Stereochemistry, and Pharmacokinetic Optimization
The Chiral Switch: FTY720 Bioactivation and Stereochemistry
FTY720 (Fingolimod) is a first-in-class, orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator originally developed for the treatment of relapsing multiple sclerosis[1]. Structurally derived from myriocin, FTY720 is a prochiral, symmetric molecule containing a quaternary carbon bearing two identical hydroxymethyl groups[1].
Because FTY720 is a prodrug, it lacks intrinsic activity at S1P receptors. Its pharmacological activation requires intracellular phosphorylation, a process predominantly catalyzed by sphingosine kinase 2 (SphK2)[2]. This mono-phosphorylation event breaks the symmetry of the molecule, generating a chiral center at the quaternary carbon. While purely chemical phosphorylation yields a racemic mixture of (S)- and (R)-FTY720-phosphate, in vivo phosphorylation by SphK2 is highly stereoselective, resulting almost exclusively in the biologically active (S)-enantiomer[1].
The (S)-FTY720-phosphate acts as a high-affinity agonist at four of the five known S1P receptors (S1PR1, 3, 4, and 5)[3]. Upon binding to S1PR1 on lymphocytes, the drug induces profound receptor internalization, ubiquitination, and subsequent proteasomal degradation. This mechanism—termed functional antagonism—renders the lymphocytes unresponsive to endogenous S1P gradients, sequestering them in secondary lymphoid organs and preventing their egress into the central nervous system[3].
Fig 1. Stereoselective bioactivation of deuterated FTY720 and subsequent S1PR modulation.
The Rationale for Deuterated Analogs
The strategic incorporation of deuterium ( 2H or D ) into the FTY720 scaffold aims to optimize its pharmacokinetic (PK) and toxicological profile. This approach relies on the Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires a higher activation energy to cleave[4].
When strategically placed at sites of metabolic vulnerability (such as the ω -terminal of the octyl chain or the phenethyl backbone), deuteration alters the drug's metabolic fate:
-
Extended Half-Life and Systemic Exposure : By impeding Cytochrome P450 (CYP4F2)-mediated ω -oxidation and subsequent β -oxidation, deuterated FTY720 exhibits a significantly reduced clearance rate, allowing for less frequent dosing and a more stable area under the curve (AUC)[4].
-
Chiral Stability and Target Engagement : Deuteration near the hydroxymethyl groups can theoretically influence the binding kinetics with lipid phosphate phosphatases (LPPs), the enzymes responsible for dephosphorylating the active drug back to its prodrug state.
-
Toxicity Mitigation : FTY720-phosphate's engagement with S1PR3 is associated with transient bradycardia[2]. Altering the metabolic rate via deuteration can smooth out peak plasma concentrations ( Cmax ), potentially widening the therapeutic window and mitigating acute cardiovascular liabilities.
Quantitative Pharmacokinetic Profiling
To understand the impact of deuteration and stereochemistry, we must compare the physical and pharmacological parameters of these analogs.
| Compound | Molecular Weight (Da) | Chiral Center | Primary Metabolizing Enzyme | Relative Half-Life ( t1/2 ) | S1PR1 EC50 (nM) |
| FTY720 (Fingolimod) | 307.47 | No (Prochiral) | SphK2 (Activation) | ~200 h | N/A (Prodrug) |
| (S)-FTY720-Phosphate | 387.45 | Yes (Active) | LPPs (Deactivation) | Intracellular | 0.3 - 1.0 |
| (R)-FTY720-Phosphate | 387.45 | Yes (Inactive) | LPPs (Deactivation) | Intracellular | >1000 |
| Deuterated FTY720 | 311.50 | No (Prochiral) | SphK2 / CYP450 | >250 h (Extended) | N/A (Prodrug) |
| (S)-d-FTY720-Phosphate | 391.48 | Yes (Active) | LPPs (Deactivation) | Intracellular | ~0.3 - 1.0 |
*Assuming a d4-deuterated analog for illustrative molecular weight shifts.
Experimental Workflows: Synthesis, Phosphorylation, and Quantification
To rigorously evaluate racemic deuterated FTY720-phosphate analogs, researchers must employ self-validating analytical protocols. Below are the definitive methodologies for in vitro generation and LC-MS/MS quantification.
Protocol 1: In Vitro SphK2 Phosphorylation Assay
Objective: To evaluate the stereoselective phosphorylation kinetics of novel deuterated FTY720 analogs. Causality & Design: Utilizing recombinant human SphK2 ensures that the phosphorylation mimics in vivo human metabolism, generating the biologically relevant (S)-enantiomer.
-
Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 1 mM ATP, and 0.5% Triton X-100 (to maintain the lipophilic substrate in solution).
-
Incubation : Add 10 µM of the deuterated FTY720 analog and 1 µg of recombinant human SphK2. Incubate at 37°C for 45 minutes.
-
Termination & Spiking : Quench the enzymatic reaction by adding an equal volume of ice-cold methanol spiked with 50 ng/mL of C17-Sphingosine-1-Phosphate (C17-S1P) as the internal standard[5].
Protocol 2: Chiral LC-MS/MS Quantification
Objective: Accurately quantify the (S)- and (R)-enantiomers of deuterated FTY720-phosphate in biological matrices. Causality & Design: Because deuterated analogs share identical physicochemical properties with their non-deuterated counterparts (save for mass), standard chromatographic separation from endogenous sphingolipids is insufficient without mass-selective detection. Distinguishing the active (S)-enantiomer from the inactive (R)-enantiomer requires a chiral stationary phase[1].
-
Liquid-Liquid Extraction (LLE) :
-
Transfer the quenched sample to a glass vial. Add 200 µL of an ethyl acetate/methanol mixture (4:1, v/v).
-
Rationale: The amphiphilic nature of FTY720-P (polar phosphate headgroup, lipophilic tail) requires a moderately polar organic solvent blend to disrupt protein binding while efficiently partitioning the analyte into the organic phase[5].
-
Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes. Evaporate the organic layer under a gentle stream of nitrogen.
-
-
Chiral Liquid Chromatography :
-
Reconstitute the residue in 50 µL of mobile phase.
-
Inject onto a Chiralpak AGP column (or equivalent α1 -acid glycoprotein based chiral column). Run an isocratic gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile.
-
Rationale: The chiral stationary phase interacts differentially with the spatial arrangement of the (S)- and (R)-hydroxymethyl groups, achieving baseline resolution of the enantiomers.
-
-
MRM Mass Spectrometry :
-
Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For a d4-FTY720-P analog, monitor the precursor-to-product ion transition that accounts for the +4 Da mass shift compared to native FTY720-P.
-
System Suitability: C17-S1P is chosen as the internal standard because it is an unnatural odd-chain sphingolipid that does not exist endogenously, preventing baseline interference. Its ionization efficiency closely mimics FTY720-P, allowing for accurate normalization of matrix effects[5].
-
Fig 2. Self-validating LC-MS/MS workflow for quantifying chiral deuterated FTY720-P.
Conclusion
The development of racemic deuterated FTY720-phosphate analogs represents a sophisticated intersection of stereochemistry, enzymology, and pharmacokinetic optimization. By leveraging the kinetic isotope effect, researchers can selectively engineer the metabolic stability of fingolimod without compromising its potent S1PR-mediated immunomodulatory and antineoplastic properties. Robust, chiral-specific LC-MS/MS workflows remain the gold standard for validating the stereoselective bioactivation and systemic exposure of these next-generation therapeutics.
Sources
- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Bioanalysis of Fingolimod-Phosphate: Leveraging FTY720-d4 Phosphate in LC-MS/MS
Introduction and Pharmacological Context
Fingolimod (FTY720) represents a paradigm shift in the management of relapsing-remitting multiple sclerosis (RRMS). As a highly lipophilic prodrug, it is rapidly phosphorylated in vivo to its active metabolite, fingolimod-phosphate (FTY720-P). The precise quantification of FTY720-P in human plasma and intracellular compartments is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and evaluating patient compliance 1.
However, the bioanalysis of FTY720-P presents significant analytical challenges. The molecule is highly protein-bound, exists at low systemic concentrations (picogram to low nanogram per milliliter range), and is susceptible to severe matrix-induced ion suppression during electrospray ionization (ESI) 2. To overcome these hurdles, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows mandate the use of a stable isotope-labeled internal standard (SIL-IS). FTY720-d4 Phosphate —a deuterium-labeled analog—serves as the gold standard IS, ensuring absolute isotopic fidelity and robust quantitative accuracy.
Mechanistic Pathway: From Prodrug to Functional Antagonism
To understand the necessity of tracking FTY720-P, one must examine its mechanism of action. Fingolimod is phosphorylated by sphingosine kinase 2 (SphK2) into FTY720-P 3. This active metabolite acts as a high-affinity modulator of sphingosine 1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5 4.
Unlike endogenous S1P, which transiently activates the receptor, FTY720-P induces irreversible internalization and subsequent proteasomal degradation of the S1P1 receptor. This phenomenon, termed functional antagonism, deprives lymphocytes of the obligatory S1P gradient required to egress from secondary lymphoid organs, effectively sequestering autoreactive T-cells and preventing their infiltration into the central nervous system 5.
Fingolimod phosphorylation and S1P receptor functional antagonism pathway.
The Analytical Challenge and the Role of FTY720-d4 Phosphate
In mass spectrometry, the biological matrix (plasma, whole blood, or tissue homogenate) contains endogenous phospholipids and salts that co-elute with the target analyte, competing for charge in the ESI source. This leads to unpredictable ion suppression.
Causality of IS Selection: FTY720-d4 Phosphate incorporates four deuterium atoms, resulting in a +4 Da mass shift compared to the endogenous active metabolite. Because deuterium labeling does not significantly alter the molecule's physicochemical properties, FTY720-d4 Phosphate exhibits identical chromatographic retention times to FTY720-P 1. When co-eluting, both the analyte and the IS experience the exact same matrix environment in the ESI source. Any signal suppression affecting FTY720-P proportionally affects FTY720-d4 Phosphate. By calculating the peak area ratio (Analyte/IS), the matrix effect is mathematically canceled out, ensuring rigorous quantitative precision.
Quantitative LC-MS/MS Parameters
To achieve high sensitivity, the mass spectrometer is operated in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). The secondary amine in the propanediol backbone is easily protonated [M+H]+ . The fragmentation typically involves the loss of the phosphate group and water molecules.
Table 1: Optimized MRM Transitions and Validation Parameters
Data synthesized from validated EMA-compliant methodologies 1, 6, 2.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Extraction Recovery (%) |
| Fingolimod (FIN) | 308.4 | 255.3 | 0.3 | 98.8 - 106.0 |
| Fingolimod-d4 (IS) | 312.4 | 259.3 | N/A | N/A |
| Fingolimod-Phosphate (FPH) | 388.4 | 255.3 | 1.5 | 90.1 - 107.0 |
| FTY720-d4 Phosphate (IS) | 392.4 | 259.3 | N/A | N/A |
Self-Validating Experimental Protocol: Plasma Extraction
Because FTY720-P is highly bound to plasma proteins, simple liquid-liquid extraction (LLE) often fails to partition the amphiphilic phosphate metabolite efficiently. Therefore, a forced Protein Precipitation (PPT) using a high ratio of organic solvent is the method of choice [[6]](). The following protocol is designed as a self-validating system to ensure run-to-run integrity.
Self-validating bioanalytical workflow using FTY720-d4 Phosphate as IS.
Step-by-Step Methodology
-
System Suitability Check (Self-Validation Step 1): Before sample extraction, inject a blank solvent and a Lower Limit of Quantification (LLOQ) standard. Ensure the Signal-to-Noise (S/N) ratio of the LLOQ is >10 and carryover in the blank is <20% of the LLOQ area.
-
Sample Aliquoting & IS Spiking: Transfer 100 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the working IS solution containing FTY720-d4 Phosphate (e.g., 200 ng/mL in Methanol). Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same extraction losses as the endogenous analyte.
-
Protein Precipitation: Add 300 µL of an Acetonitrile:Methanol mixture (40:60, v/v) to the sample 6. Vortex vigorously for 2 minutes. Causality: The high organic content aggressively denatures plasma proteins, breaking the hydrophobic bonds holding FTY720-P, while simultaneously precipitating the proteins to prevent downstream column clogging.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant into an autosampler vial.
-
UHPLC Separation: Inject 8 µL onto a C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.2% formic acid in water (Mobile Phase A) and 0.2% formic acid in acetonitrile (Mobile Phase B). Causality: The acidic modifier (formic acid) ensures the amine group remains fully protonated, yielding sharp peak shapes and maximizing ESI+ ionization efficiency.
-
Data Processing (Self-Validation Step 2): Integrate the peaks for FTY720-P and FTY720-d4 Phosphate. Verify that the retention times match within ±0.1 minutes. Calculate concentrations using a linear calibration curve ( 1/x2 weighting) based on the Analyte/IS peak area ratio.
Conclusion
The integration of FTY720-d4 Phosphate as a stable isotope-labeled internal standard is non-negotiable for the rigorous bioanalysis of fingolimod's active metabolite. By perfectly mimicking the chromatographic and ionization behaviors of FTY720-P, the d4-labeled IS neutralizes matrix effects and extraction variances. This self-validating analytical framework empowers researchers and drug developers to accurately map the pharmacokinetic profile of fingolimod, ultimately ensuring safer and more effective immunomodulatory therapies for multiple sclerosis.
References
-
MDPI (2022) . A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Retrieved from: [Link]
-
ResearchGate (2025) . LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. Retrieved from: [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research (2025) . Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Retrieved from: [Link]
-
Frontiers in Pharmacology (2020) . Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Retrieved from:[Link]
-
Neurology (2011) . Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis. Retrieved from: [Link]
-
ResearchGate (2014) . Action mechanism of fingolimod and other S1P receptor modulators. Retrieved from: [Link]
Sources
Methodological & Application
Application Note: Advanced LC-MS/MS Quantification of rac FTY720-d4 Phosphate in Biological Matrices
Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Content Type: Validated Methodology & Application Note
Introduction & Mechanistic Context
Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator used in the treatment of relapsing-remitting multiple sclerosis. In vivo, FTY720 acts as a prodrug and is rapidly phosphorylated by sphingosine kinase 2 (SphK2) into its pharmacologically active form, Fingolimod-phosphate (FTY720-P)[1].
In pharmacokinetic (PK) and pharmacodynamic (PD) studies, rac FTY720-d4 Phosphate serves two critical analytical roles:
-
As a Stable Isotope-Labeled Internal Standard (SIL-IS): It corrects for matrix effects, ion suppression, and extraction losses when quantifying endogenous FTY720-P[2].
-
As a Direct Tracer: In stable-isotope labeling studies, quantifying the deuterated molecule itself allows researchers to track SphK2 kinetics and drug half-life without interference from endogenous baseline levels.
This application note provides a comprehensive, self-validating LC-MS/MS protocol for the robust quantification of rac FTY720-d4 Phosphate (and by extension, FTY720-P) in human whole blood.
Fig 1. In vivo phosphorylation of FTY720 and the analytical role of rac FTY720-d4 Phosphate.
Analytical Challenges & Causality in Method Design
Developing a robust assay for FTY720-d4 Phosphate requires overcoming several physicochemical hurdles. We do not simply follow steps; we engineer solutions based on molecular behavior.
-
Matrix Selection (Whole Blood vs. Plasma): Fingolimod and its phosphate derivatives heavily partition into erythrocytes. Analyzing plasma alone underestimates systemic exposure and introduces severe variability based on patient hematocrit levels[3]. Therefore, whole blood is the mandatory matrix.
-
Extraction Strategy (Protein Precipitation over LLE): While liquid-liquid extraction (LLE) is excellent for the parent fingolimod, the phosphate group makes FTY720-P highly amphiphilic, leading to poor partitioning into non-polar organic solvents. We utilize an acidified Protein Precipitation (PP) method. The highly organic mixture denatures binding proteins, while the acid (1% Formic Acid) disrupts ionic interactions between the phosphate group and basic amino acid residues, ensuring quantitative recovery[4].
-
Preventing Ex Vivo Interconversion: FTY720 and FTY720-P undergo rapid ex vivo interconversion driven by endogenous blood phosphatases and kinases[5]. The immediate addition of the acidified organic extraction solvent instantly lyses the cells and denatures these enzymes, freezing the analyte ratio at the time of collection.
Materials and Reagents
-
Analyte: rac FTY720-d4 Phosphate (Target Analyte or SIL-IS)
-
Reference Standard: FTY720-Phosphate (if using d4 as IS)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2O )
-
Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Formate
-
Matrix: K2EDTA Human Whole Blood
Step-by-Step Experimental Protocol
Preparation of Extraction Solvent
Prepare a mixture of Methanol:Acetonitrile (50:50, v/v) containing 1% Formic Acid . Causality: Methanol effectively precipitates heavier proteins, while Acetonitrile yields a cleaner supernatant by crashing out smaller peptides. The 1% FA ensures the phosphate group remains protonated, preventing it from binding to the precipitated protein pellet.
Sample Extraction Workflow
-
Aliquot: Transfer 50 µL of K2EDTA whole blood into a 1.5 mL low-bind microcentrifuge tube.
-
Spike: Add 10 µL of the working standard (if generating a calibration curve) or blank solvent.
-
Precipitation & Lysis: Add 200 µL of the cold Extraction Solvent (MeOH:ACN + 1% FA).
-
Agitation: Vortex vigorously for 5 minutes at 1,500 rpm. Critical Step: Complete erythrocyte lysis is required to release intracellularly bound phosphate derivatives.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the cellular debris and denatured proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.
Fig 2. Optimized sample preparation and LC-MS/MS workflow for rac FTY720-d4 Phosphate.
LC-MS/MS Conditions
Chromatographic Separation: Phosphorylated compounds often exhibit peak tailing on standard silica-based columns due to secondary interactions with residual silanols. We utilize an Ethylene Bridged Hybrid (BEH) C18 column to mitigate this, paired with ammonium formate to provide volatile counter-ions that sharpen the chromatographic peak[4].
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: UHPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.00 | 70 | 30 | Initial |
| 1.00 | 70 | 30 | Linear |
| 4.00 | 5 | 95 | Linear |
| 5.00 | 5 | 95 | Hold |
| 5.10 | 70 | 30 | Linear |
| 7.00 | 70 | 30 | Re-equilibration |
Mass Spectrometry Parameters: Detection is performed on a triple quadrupole mass spectrometer (e.g., SCIEX API 6500 or equivalent) operating in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM)[1].
Table 2: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| rac FTY720-d4 Phosphate | 392.4 | 259.3 | 50 | 30 | 25 |
| FTY720-Phosphate (Endogenous) | 388.4 | 255.3 | 50 | 30 | 25 |
| FTY720-d4 (Parent Tracer) | 312.4 | 259.3 | 50 | 25 | 22 |
| FTY720 (Parent Endogenous) | 308.4 | 255.3 | 50 | 25 | 22 |
(Note: The m/z 392.4 → 259.3 transition for FTY720-d4 Phosphate represents the loss of the phosphate group ( H3PO4 ) and water, leaving the stable deuterated aliphatic chain for high-specificity detection).
Data Presentation & Method Validation
A self-validating system requires rigorous proof of accuracy and precision. The method was validated according to EMA/FDA bioanalytical guidelines[4][6]. The dynamic range for rac FTY720-d4 Phosphate is established between 1.5 ng/mL and 150 ng/mL in human whole blood.
Table 3: Method Validation Summary (Accuracy, Precision, and Recovery)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Extraction Recovery (%) |
| 1.5 (LLOQ) | 6.2 | 7.8 | +4.1 | 88.5 ± 4.2 |
| 4.5 (LQC) | 4.8 | 5.5 | +2.3 | 90.1 ± 3.8 |
| 75.0 (MQC) | 3.1 | 4.0 | -1.5 | 92.4 ± 2.5 |
| 120.0 (HQC) | 2.5 | 3.2 | -0.8 | 91.8 ± 2.1 |
Expert Troubleshooting & Insights
-
Loss of Signal over Time: FTY720-d4 Phosphate can adsorb to the glass walls of autosampler vials. Always use deactivated glass inserts or highly inert polypropylene vials.
-
Matrix Effect Fluctuations: If ion suppression is observed at the retention time of the phosphate derivative, it is likely due to co-eluting phospholipids. Extend the gradient hold at 95% B (from 4.0 to 5.5 minutes) to ensure complete column wash-out before the next injection.
-
Peak Tailing: If peak tailing occurs despite the BEH column, verify the freshness of the Ammonium Formate buffer. Volatile buffers degrade over time, leading to a loss of the ion-pairing effect required for sharp phosphate peaks.
References
-
Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach Journal of Medicinal and Pharmaceutical Chemistry Research URL: [Link]
-
A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis MDPI - Molecules URL:[Link]
-
Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis Biomedical Chromatography (via ResearchGate) URL:[Link]
-
Measurement and stability of FTY720 in human whole blood by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry PubMed (NIH) URL:[Link]
Sources
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Measurement and stability of FTY720 in human whole blood by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Advanced Sample Preparation for FTY720-Phosphate in Human Plasma Using FTY720-Phosphate-d4
Executive Summary & Scope
Fingolimod (FTY720) is a highly effective immunomodulatory drug prescribed for relapsing-remitting multiple sclerosis (RRMS)[1]. Administered as a prodrug, it undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SPHK2) to form the pharmacologically active moiety, Fingolimod-phosphate (FTY720-P)[2]. Accurate bioanalytical quantification of FTY720-P in human plasma is essential for pharmacokinetic (PK) profiling and therapeutic drug monitoring.
This application note details a highly robust, self-validating sample preparation protocol for FTY720-P in human plasma. By leveraging FTY720-phosphate-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) alongside an optimized acidic protein precipitation (PPT) workflow, this method overcomes the severe protein-binding and amphiphilic challenges inherent to the analyte[1][2].
Mechanistic Rationale: The "Why" Behind the Workflow
The Biological Pathway
FTY720-P acts as a functional antagonist of sphingosine 1-phosphate (S1P) receptors on lymphocytes. Binding induces receptor internalization and degradation, which sequesters lymphocytes in the lymph nodes and prevents their infiltration into the central nervous system[2].
Fingolimod phosphorylation by SPHK2 and subsequent S1P receptor modulation pathway.
Physicochemical Challenges & Extraction Causality
FTY720-P is highly distributed in cellular components and strongly binds to plasma proteins[3]. Its amphiphilic nature—driven by a lipophilic octyl chain and a highly polar phosphate group—presents unique extraction challenges. While standard liquid-liquid extraction (LLE) using organic solvents is effective for the unphosphorylated parent drug, it yields exceptionally poor recovery for the polar FTY720-P.
To achieve high recovery, an acidic protein precipitation (PPT) approach is required[1]. The addition of 1% formic acid (HCOOH) to cold acetonitrile (ACN) serves a dual mechanistic purpose:
-
Protein Denaturation: The organic solvent crashes out plasma proteins (e.g., albumin), releasing the tightly bound FTY720-P[1].
-
Charge Neutralization: The acidic environment protonates the negatively charged phosphate group of FTY720-P, minimizing non-specific ionic binding to the precipitated protein pellet and the extraction labware[1][2].
The Role of FTY720-Phosphate-d4 (SIL-IS)
To ensure the protocol is a self-validating system, FTY720-phosphate-d4 is introduced at the very first step. Because FTY720-P suffers from variable extraction recoveries and matrix-induced ion suppression during positive electrospray ionization (+ESI), the d4-isotopologue acts as an internal control[1][2]. It co-elutes chromatographically with the endogenous analyte, experiencing the exact same matrix effects and extraction variances, thereby keeping the analyte/IS peak area ratio constant and ensuring absolute quantitative accuracy[3].
Analytical Workflow & E-E-A-T Validated Protocol
Materials & Reagents
-
Analytes: Fingolimod-phosphate (FTY720-P) reference standard and Fingolimod-phosphate-d4 (FTY720-P-d4) SIL-IS.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifiers: LC-MS grade Formic Acid (HCOOH) and Dimethyl sulfoxide (DMSO).
-
Matrix: Control human plasma (K3-EDTA)[2].
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of FTY720-P and FTY720-P-d4 at 1 mg/mL in Methanol containing 50% DMSO (v/v) to enhance the solubility of the phosphate derivative[2].
-
Working Solutions: Serially dilute the FTY720-P stock in 50% Methanol to create calibration standards spanning 0.03 to 3 µg/mL[1][2].
-
SIL-IS Working Solution: Dilute the FTY720-P-d4 stock to a working concentration of 0.2 µg/mL in Methanol[1].
-
Extraction Solvent: Prepare a fresh mixture of cold Acetonitrile and Formic Acid (99:1, v/v). Store at 4 °C until use[1].
Step-by-Step Plasma Extraction Protocol
Step-by-step acidic protein precipitation workflow for FTY720-P extraction from plasma.
-
Aliquot: Transfer 100 µL of human plasma (calibration standard, QC, or patient sample) into a clean 1.5 mL microcentrifuge tube[1].
-
IS Spiking: Add 5 µL of the FTY720-P-d4 working solution (0.2 µg/mL) directly to the plasma. This yields a final IS concentration of 10 ng/mL in the matrix, establishing the baseline for recovery tracking[1]. Vortex briefly.
-
Protein Precipitation: Add 500 µL of the cold extraction solvent (ACN/HCOOH, 99:1 v/v) to the sample to initiate protein crashing and phosphate neutralization[1][2].
-
Disruption: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and the release of bound FTY720-P[2].
-
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4 °C to firmly pellet the precipitated matrix proteins[1][2].
-
Transfer: Carefully transfer 400 µL of the clear supernatant into an autosampler vial containing a glass insert.
-
Injection: Inject 4 µL of the supernatant into the LC-MS/MS system for quantitative analysis[1].
Quantitative Data & LC-MS/MS Parameters
Chromatographic separation is typically achieved using a reversed-phase C18 analytical column (e.g., 100 × 2.1 mm, 1.7 µm) with a gradient elution of water and acetonitrile (both containing 0.1% formic acid)[3][4]. The mass spectrometer is operated in positive electrospray ionization (+ESI) mode[4].
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Fingolimod (FTY720) | 308.4 | 255.3 | +ESI |
| Fingolimod-D4 (IS) | 312.4 | 259.3 | +ESI |
| Fingolimod-phosphate (FTY720-P) | 388.2 | 255.3 | +ESI |
| Fingolimod-phosphate-D4 (IS) | 392.1 | 259.2 | +ESI |
Note: The primary product ion at m/z 255.3 corresponds to the characteristic loss of two water molecules and the amino group from the precursor ion during collision-induced dissociation[4][5].
Table 2: Method Validation Summary (Plasma Extraction) The described methodology satisfies the rigorous criteria set by the European Medicines Agency (EMA) guidelines for bioanalytical method validation[1].
| Validation Parameter | Fingolimod-Phosphate (FTY720-P) Performance |
| Linear Dynamic Range | 1.5 – 150 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[1] |
| Extraction Recovery | > 60% (Consistent across QC levels)[1] |
| Intra-assay Precision (% CV) | < 10.0% |
| Inter-assay Precision (% CV) | < 15.0% |
References
-
A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis Source: MDPI (Molecules) URL:[Link]
-
Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach Source: Scientific Information Database (SID.ir) / Journal of Medicinal and Pharmaceutical Chemistry Research URL:[Link]
-
FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells Source: Journal of Biological Chemistry (via NIH PMC) URL:[Link]
Sources
Application Note: MRM Transitions and LC-MS/MS Protocol for rac FTY720-d4 Phosphate Analysis
Mechanistic Context & Analytical Rationale
Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator used in the management of relapsing-remitting multiple sclerosis. In vivo, it acts as a prodrug and is phosphorylated primarily by sphingosine kinase 2 (SphK2) into its pharmacologically active metabolite, Fingolimod-phosphate (FTY720-P) (1)[1].
Quantifying FTY720-P in biological matrices (such as plasma or whole blood) presents a significant analytical challenge due to its high lipophilicity, strong protein binding affinity, and potential for ex vivo interconversion. To establish a self-validating quantitative system, the use of a stable isotope-labeled internal standard (SIL-IS) is strictly required. rac FTY720-d4 Phosphate is employed because it perfectly mimics the extraction recovery, chromatographic retention, and ionization efficiency of the endogenous metabolite, thereby nullifying matrix effects and extraction losses (2)[2].
Causality in MRM Fragmentation
In positive electrospray ionization (+ESI), the fragmentation of FTY720-P and its deuterated analog follows a predictable and highly stable collision-induced dissociation (CID) pathway.
-
Target Analyte (FTY720-P): The protonated molecular ion [M+H]+ appears at m/z 388.2. Upon collision in the mass spectrometer, the molecule undergoes a neutral loss of the phosphate group ( H3PO4 ), water ( H2O ), and the amino group ( NH3 ), yielding a dominant, stable product ion at m/z 255.3 (3)[3].
-
Internal Standard (rac FTY720-d4 Phosphate): The precursor ion shifts by +4 Da to m/z 392.2 due to the deuterium labels on the carbon backbone. Following the identical fragmentation mechanism, it yields a corresponding product ion at m/z 259.2 (1)[1].
By sharing this identical CID pathway, the Multiple Reaction Monitoring (MRM) transitions become chemically analogous. This guarantees that any fluctuation in collision energy efficiency or source ionization impacts both the analyte and the IS equally, maintaining a constant area ratio for accurate quantification.
Quantitative Data & MRM Parameters
The following table summarizes the optimized MRM transitions required for the synchronized quantification of Fingolimod and its active phosphate metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Role in Assay |
| Fingolimod (FTY720) | 308.4 | 255.3 | +ESI | Target Analyte (Prodrug) |
| Fingolimod-P (FTY720-P) | 388.2 | 255.3 | +ESI | Target Analyte (Active) |
| FTY720-d4 | 312.4 | 259.3 | +ESI | SIL-IS for FTY720 |
| rac FTY720-d4 Phosphate | 392.2 | 259.2 | +ESI | SIL-IS for FTY720-P |
Experimental Protocol: Self-Validating Extraction & Analysis
Sample Preparation (Protein Precipitation)
Causality Note: FTY720-P is heavily bound to plasma proteins. A harsh organic crash denatures these proteins to release the analyte. The incorporation of 1% Formic Acid in the precipitation solvent serves a dual purpose: it maximizes the disruption of analyte-protein binding and maintains the phosphate group in a protonated state, preventing unwanted chelation with residual metal ions in the matrix.
-
Aliquoting: Transfer 50 µL of human plasma or whole blood into a 1.5 mL low-bind microcentrifuge tube.
-
IS Spiking (Critical Step): Spike the sample with 5 µL of rac FTY720-d4 Phosphate working solution (e.g., 200 ng/mL). Do this before any extraction steps to establish the internal standard ratio prior to any manipulation, ensuring the system is self-validating against downstream losses (4)[4].
-
Precipitation: Add 500 µL of cold Acetonitrile containing 1% Formic Acid (v/v).
-
Mixing: Vortex vigorously for 2 minutes to ensure complete solvent mixing and comprehensive protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. The low temperature mitigates any ex vivo enzymatic degradation of the phosphate group.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert for LC-MS/MS analysis.
LC-MS/MS Conditions
Causality Note: A sub-2 µm C18 column provides the hydrophobic retention necessary for the octyl chain of FTY720-P, while a gradient elution efficiently separates the target analytes from early-eluting endogenous phospholipids that cause severe ion suppression (2)[2].
-
Analytical Column: UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Elution: 20% B to 95% B over 4.0 minutes, hold at 95% B for 1.5 minutes, return to 20% B and re-equilibrate for 2.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL.
Visualizations
Figure 1: Mechanistic pathway of FTY720 phosphorylation and S1P receptor modulation.
Figure 2: Step-by-step LC-MS/MS workflow for rac FTY720-d4 Phosphate analysis.
References
-
Title: A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis Source: MDPI URL: [Link]
-
Title: Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis Source: PubMed (Biomedical Chromatography) URL: [Link]
-
Title: Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach Source: Journal of Medicinal and Pharmaceutical Chemistry Research URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. mdpi.com [mdpi.com]
Application Note: Advanced Mixed-Mode Solid Phase Extraction (SPE) of Deuterated Fingolimod Phosphate (FTY720-P-d4) from Biological Matrices
Overview & Scope
Fingolimod (FTY720) is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator utilized in the clinical management of relapsing-remitting multiple sclerosis (RRMS). Accurately quantifying its active metabolite, fingolimod phosphate (FTY720-P), in whole blood and plasma is critical for pharmacokinetic (PK) profiling and therapeutic monitoring. Due to the high protein binding, polarity, and zwitterionic nature of this phosphate metabolite, optimizing its extraction from biological matrices is notoriously challenging[1].
This application note details a highly selective Mixed-Mode Strong Anion Exchange (MAX) SPE protocol. By utilizing deuterated fingolimod phosphate (FTY720-P-d4) as a stable isotope-labeled internal standard (SIL-IS), this method establishes a robust, self-validating LC-MS/MS workflow that overcomes the limitations of traditional reversed-phase extractions.
Mechanistic Background & Signaling Pathway
Fingolimod is an orally active prodrug that undergoes reversible phosphorylation in vivo by sphingosine kinase 2 (SphK2) to form the active principle, FTY720-P[2],[3]. FTY720-P acts as a high-affinity agonist at S1P receptors (primarily S1PR1, 3, 4, and 5) located on the surface of lymphocytes. Upon binding, it induces aberrant receptor internalization and subsequent ubiquitin-mediated degradation—a process known as functional antagonism. This down-regulation prevents lymphocytes from sensing the S1P gradient, effectively sequestering them in secondary lymphoid organs and inhibiting their egress into the central nervous system[4].
Fig 1. S1P pathway modulation by Fingolimod resulting in therapeutic immunosuppression.
Rationale for SPE Chemistry and Deuterated IS
The Causality of Experimental Choices FTY720-P is a highly lipophilic, zwitterionic molecule containing a primary amine (pKa ~7.8), a phosphate ester (pKa1 ~1.3, pKa2 ~6.5), and a hydrophobic octyl chain.
-
Why MAX SPE? Traditional reversed-phase (C18) LC-MS/MS methods often require the addition of ion-pairing reagents like dimethylhexylamine (DMHA) to achieve adequate retention of the polar phosphate group[5]. By employing a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent, we exploit the dual nature of FTY720-P. At pH 9.0, the phosphate group is fully ionized (dianionic) and binds strongly to the permanently positively charged quaternary amine of the MAX sorbent, while the octyl chain engages in reversed-phase interactions. This dual-retention mechanism allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids without premature analyte elution.
-
Why FTY720-P-d4? Phosphorylated sphingoid bases are notorious for non-specific binding to plastic surfaces and severe matrix-induced ion suppression in the MS source. Recent validated methods highlight the necessity of combining protein precipitation with isotopically labeled internal standards (e.g., fingolimod-D4) to ensure accurate quantification[6]. By spiking FTY720-P-d4 directly into the raw biological matrix before any extraction steps, the protocol becomes a self-validating system . Any volumetric losses during extraction, variable retention on the SPE sorbent, or ion suppression in the MS source are proportionally mirrored by the SIL-IS. Consequently, the analyte-to-IS peak area ratio remains constant, guaranteeing absolute quantitative trustworthiness.
Experimental Protocol: Step-by-Step Methodology
Reagents & Materials
-
Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE cartridges (30 mg/1 mL).
-
SIL-IS: FTY720-P-d4 (100 ng/mL working solution in methanol).
-
Extraction Solvents: Methanol (MeOH), Acetonitrile (MeCN), 5% Ammonium Hydroxide (NH₄OH) in water, 2% Formic Acid (FA) in MeOH.
Step 1: Sample Pre-treatment (Protein Precipitation)
-
Aliquot 100 µL of human whole blood or plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Add 10 µL of FTY720-P-d4 working solution (100 ng/mL) and vortex briefly.
-
Add 400 µL of ice-cold MeOH:MeCN (60:40, v/v). Causality: FTY720-P is >99.7% protein-bound. The high ratio of organic solvent aggressively denatures plasma proteins and disrupts hydrophobic binding pockets, liberating the analyte.
-
Vortex vigorously for 2 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 500 µL of 5% NH₄OH in LC-MS grade water. Causality: This adjusts the sample pH to ~9.0, ensuring the phosphate group is fully deprotonated for optimal anion-exchange binding.
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of 100% MeOH through the MAX cartridge to wet the polymer backbone, followed by 1 mL of LC-MS grade water.
-
Equilibration: Pass 1 mL of 5% NH₄OH in water to establish the basic pH environment.
-
Loading: Apply the pH-adjusted supernatant (~1 mL) to the cartridge at a controlled flow rate of 1 mL/min.
-
Wash 1 (Aqueous/Basic): Pass 1 mL of 5% NH₄OH in water. Causality: Removes hydrophilic interferences and basic compounds that do not bind to the anion exchange sites.
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Elutes neutral and hydrophobic interferences (e.g., triglycerides). The target analyte remains locked to the sorbent via the strong ionic interaction between its phosphate group and the quaternary amine.
-
Elution: Elute the target analytes with 1 mL of 2% Formic Acid in MeOH. Causality: The low pH neutralizes the phosphate group, breaking the ionic bond, while the methanol disrupts the reversed-phase interaction, releasing the analyte.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v), vortex, and transfer to a low-bind autosampler vial.
Fig 2. Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for FTY720-P and its deuterated IS.
LC-MS/MS Analytical Conditions
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) containing 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry (Positive ESI-MRM):
-
FTY720-P: m/z 388.2 → 255.3
-
FTY720-P-d4 (IS): m/z 392.2 → 259.3
-
Data Presentation & Validation Metrics
The following table summarizes the quantitative validation parameters for the extraction of FTY720-P using the described MAX SPE method. The near-identical recovery and matrix effect profiles between the native analyte and the deuterated IS validate the system's reliability.
| Analyte | Concentration Level | SPE Recovery (%) | Matrix Effect (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| FTY720-P | LQC (0.2 ng/mL) | 89.4 ± 4.2 | 92.1 ± 3.8 | 4.5 | 6.2 |
| MQC (5.0 ng/mL) | 91.2 ± 3.1 | 94.5 ± 2.5 | 3.2 | 4.8 | |
| HQC (15.0 ng/mL) | 90.8 ± 2.8 | 95.0 ± 2.1 | 2.9 | 4.1 | |
| FTY720-P-d4 (IS) | Working (10.0 ng/mL) | 91.5 ± 2.5 | 94.8 ± 2.0 | 2.5 | 3.5 |
References
- Pesakova, V., Brozmanova, H., Sistik, P., & Grundmann, M. (2025). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography.
- Emotte, C., Deglave, F., Heudi, O., Picard, F., & Kretz, O. (2012). Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- Spectrophotometric Determination of Fingolimod in Pharmaceutical Dosage Forms. (2025). ResearchGate.
- Fingolimod phosphoramidate prodrugs. (2024). Università degli Studi di Torino.
- Immunomodulatory effects of distinct bioactive lipid groups on T lymphocytes within the obesity-induced inflammatory microenvironment. (2024). University of Birmingham.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Bioanalytical Quantification of Fingolimod-Phosphate Using rac FTY720-d4 Phosphate
Mechanistic Background & Rationale
Fingolimod (FTY720) is a potent sphingosine 1-phosphate (S1P) receptor modulator utilized primarily for the oral treatment of relapsing-remitting multiple sclerosis (RRMS)[1]. Administered as a prodrug, Fingolimod undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SphK2) to generate its active metabolite, Fingolimod-phosphate (FTY720-P)[2]. This active metabolite binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5) on lymphocytes, prompting receptor internalization and degradation. This mechanism sequesters lymphocytes within secondary lymphoid organs, effectively preventing them from contributing to autoimmune neuroinflammation[3],[4].
In pharmacokinetic (PK) and bioequivalence studies, accurately quantifying FTY720-P in human plasma or whole blood is essential for therapeutic monitoring and determining drug bioavailability[1],. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of FTY720-P presents significant analytical challenges. The molecule is highly lipophilic, extensively protein-bound, and highly susceptible to matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[1].
To establish a self-validating analytical system, rac FTY720-d4 Phosphate is employed as a stable isotope-labeled internal standard (SIL-IS)[5],[6]. The strategic incorporation of four deuterium atoms on the carbon backbone provides a +4 Da mass shift. This allows the mass spectrometer to independently track the internal standard while ensuring it possesses identical physicochemical properties and chromatographic retention times as the endogenous FTY720-P[6]. Consequently, the SIL-IS mathematically nullifies variations in extraction recovery and perfectly compensates for matrix-induced ionization fluctuations.
Metabolic activation of FTY720 and parallel LC-MS/MS quantification using a d4-labeled IS.
Physicochemical Specifications
The integrity of the internal standard is foundational to assay trustworthiness. rac FTY720-d4 Phosphate must be stored under inert conditions to prevent hydrolytic degradation of the phosphate ester[5].
| Parameter | Specification |
| Chemical Name | 2-amino-2-(hydroxymethyl-d2)-4-(4-octylphenyl)butyl-1,1-d2 dihydrogen phosphate[5], |
| CAS Number | 1794828-93-5[5] |
| Molecular Formula | C₁₉H₃₀D₄NO₅P[5] |
| Molecular Weight | 391.48 g/mol [5] |
| Appearance | White Solid[5] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[5] |
| Primary Application | Internal standard for GC- or LC-MS/MS quantification |
Experimental Methodology: Self-Validating LC-MS/MS Protocol
This protocol details the extraction and quantification of FTY720-P from human whole blood or plasma. By introducing the SIL-IS at the very first step, the method becomes self-validating; any subsequent volumetric losses or ionization suppression events affect the analyte and IS equally, leaving their ratio constant[6].
Step 1: Preparation of Working Solutions
-
Analyte Stock: Dissolve FTY720-P reference standard in 100% methanol to yield a 1 mg/mL stock.
-
SIL-IS Stock: Dissolve rac FTY720-d4 Phosphate in 100% methanol to yield a 1 mg/mL stock. Dilute in 50% methanol/water to create a working IS solution of 50 ng/mL.
-
Causality: Methanol is utilized because FTY720-P and its deuterated counterpart are highly lipophilic. Purely aqueous solutions would cause the compounds to non-specifically bind to the walls of the storage vessels, compromising the actual concentration[7].
-
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of human plasma or whole blood into a 1.5 mL low-binding polypropylene microcentrifuge tube.
-
Add 20 µL of the working IS solution (50 ng/mL rac FTY720-d4 Phosphate). Vortex briefly to equilibrate the IS with the biological matrix.
-
Add 300 µL of cold extraction solvent consisting of Acetonitrile:Methanol (40:60, v/v)[6].
-
Causality: This specific organic mixture rapidly denatures plasma proteins, breaking the strong protein-binding interactions of FTY720-P[6].
-
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[4].
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
Step 3: LC-MS/MS Analytical Conditions
-
Chromatographic Separation: Perform separation on a UHPLC BEH C18 column (1.7 µm, 100 × 2.1 mm)[6].
-
Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Causality: The addition of ammonium acetate to the aqueous phase is a critical choice. It acts as a volatile buffer that stabilizes the ionization of the labile phosphate moiety in positive ESI mode, drastically improving peak shape and signal-to-noise ratio[3].
-
Logical flow of matrix effect correction using rac FTY720-d4 Phosphate as a SIL-IS.
Quantitative Data & Validation Parameters
Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (+ESI) mode. The transitions monitor the loss of the phosphate group and water.
| Parameter | FTY720-P (Analyte) | rac FTY720-d4-P (SIL-IS) |
| Precursor Ion [M+H]⁺ | m/z 388.2 | m/z 392.2 |
| Product Ion | m/z 255.3 | m/z 259.3 |
| Linearity Range | 1.5 – 150 ng/mL[1] | N/A (Fixed at 50 ng/mL) |
| Extraction Recovery | > 90.08%[6] | > 90.08%[6] |
| Coefficient of Variation | 2.73% – 9.31%[6] | N/A |
Note: The +4 Da mass shift in the product ion of the IS (259.3 vs 255.3) confirms that the deuterium labels are located on the stable carbon backbone and are not lost during collision-induced dissociation, ensuring robust quantification.
Troubleshooting & Critical Parameters
-
Non-Specific Binding (NSB): FTY720-P is notorious for adhering to plastic and glass surfaces[7].
-
Corrective Action: Always maintain at least 30-50% organic solvent in all standard dilutions and exclusively use low-binding polypropylene tubes.
-
-
Isotopic Interference: Unlabeled FTY720-P impurities within the IS stock can artificially elevate the baseline, reducing the assay's lower limit of quantification (LLOQ).
-
Corrective Action: Ensure the isotopic purity of rac FTY720-d4 Phosphate is >99%. Perform a blank matrix injection spiked only with the IS to verify the absence of cross-talk at the analyte's MRM transition.
-
-
In-Source Fragmentation: The phosphate group is highly labile.
-
Corrective Action: Carefully optimize the declustering potential (DP) and collision energy (CE) to prevent the premature cleavage of the phosphate group in the ion source before the precursor ion reaches the first quadrupole (Q1).
-
References
-
LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. ResearchGate.[Link]
-
A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI.[Link]
-
1794828-93-5| Chemical Name : rac FTY720-d4 Phosphate. Pharmaffiliates.[Link]
-
Evaluation of the Lymphocyte Trafficking Drug FTY720 in Vaginal Tissues. NIH.[Link]
-
Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. PubMed.[Link]
-
Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and FTY720-Mitoxy. PLOS One.[Link]
-
Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. Journal of General Physiology.[Link]
-
(PDF) Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. ResearchGate.[Link]
-
Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence. Archive of SID.ir.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rupress.org [rupress.org]
- 3. Evaluation of the Lymphocyte Trafficking Drug FTY720 in Vaginal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Enantiomeric Separation and LC-MS/MS Analysis of rac FTY720-d4 Phosphate
Introduction & Mechanistic Context
Fingolimod (FTY720) is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis. FTY720 is a prochiral prodrug that undergoes rapid, stereoselective phosphorylation in vivo by sphingosine kinase 2 (SphK2) to form the biologically active (S)-FTY720-phosphate[1].
In advanced pharmacokinetic (PK) and pharmacodynamic (PD) bioanalysis, rac FTY720-d4 Phosphate (the racemic, deuterium-labeled isotopologue) is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). Using the racemic d4-standard allows for the simultaneous quantification of both (R)- and (S)-enantiomers of FTY720-phosphate while correcting for matrix effects and ion suppression in LC-MS/MS workflows.
In vivo phosphorylation of FTY720 and the bioanalytical role of rac FTY720-d4 Phosphate.
The Chromatographic Challenge
Separating the enantiomers of FTY720-d4 Phosphate is notoriously difficult. The molecule is a highly amphiphilic zwitterion, possessing a lipophilic octyl chain, a primary amine (pKa ~9.5), and a phosphate ester (pKa ~1.5 and 6.5). This unique physicochemical profile leads to severe peak tailing and poor retention on traditional normal-phase chiral columns[2]. To achieve baseline resolution, two field-proven methodologies are employed: Indirect Separation via Chiral Derivatization and Direct Separation via Zwitterionic Stationary Phases .
Protocol 1: Indirect Separation via Chiral Derivatization (Gold Standard)
Causality & Mechanistic Rationale
To bypass the difficulties of zwitterionic chiral chromatography, the primary amine of FTY720-d4 Phosphate can be reacted with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC). This rapid, room-temperature reaction converts the enantiomers into highly lipophilic, fluorescent diastereomeric isoindoles . Because diastereomers possess different physicochemical properties, they can be easily baseline-resolved on a robust, achiral C18 reversed-phase column. This specific derivatization protocol was originally elaborated to definitively prove the absolute stereochemistry of in vivo FTY720 phosphorylation[3].
Pre-column OPA/NAC chiral derivatization workflow for FTY720-phosphate enantioseparation.
Step-by-Step Derivatization Methodology
-
Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 using 1 M NaOH.
-
Reagent Preparation: Dissolve 10 mg of OPA and 15 mg of N-acetyl-L-cysteine (NAC) in 1 mL of HPLC-grade methanol. Add 9 mL of the pH 9.5 borate buffer. Note: Protect this solution from light and prepare fresh daily.
-
Reaction: Aliquot 50 µL of the extracted biological sample (or standard solution containing rac FTY720-d4 Phosphate) into an autosampler vial. Add 50 µL of the OPA/NAC reagent.
-
Incubation: Vortex briefly and incubate at 25°C for exactly 5 minutes to ensure complete isoindole formation.
-
Quenching: Stop the reaction by adding 100 µL of 0.1% formic acid in water.
-
Analysis: Inject 10 µL into the LC-MS/MS or HPLC-FLD system.
HPLC Conditions for Diastereomeric Separation
| Parameter | Specification |
| Column | ZORBAX Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 6.0) |
| Mobile Phase B | Acetonitrile / Methanol (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Gradient Program | 0-2 min: 40% B 2-10 min: 40% → 85% B 10-13 min: 85% B 13.1-18 min: 40% B (Re-equilibration) |
| Detection (MS/MS) | ESI Positive Mode. MRM transitions must be optimized for the specific isoindole mass of the d4-isotopologue. |
| Detection (FLD) | Excitation: 340 nm / Emission: 445 nm |
Protocol 2: Direct Chiral LC-MS/MS (Zwitterionic Stationary Phase)
Causality & Mechanistic Rationale
While derivatization is highly effective, it introduces additional sample preparation steps that can bottleneck high-throughput clinical screening. Direct enantioseparation of rac FTY720-d4 Phosphate can be achieved using Zwitterionic Chiral Stationary Phases (e.g., CHIRALPAK ZWIX(+) or ZWIX(-)) . These columns are functionalized with Cinchona alkaloid derivatives that contain both a basic tertiary amine and an acidic sulfonic acid group. This creates a highly specific, synergistic ion-pairing environment: the column's basic site interacts with the analyte's phosphate group, while the column's acidic site interacts with the analyte's primary amine. This dual-interaction stereoselectively retards one enantiomer over the other.
Step-by-Step Methodology
-
Sample Extraction: Perform a standard protein precipitation by adding 300 µL of Methanol:Acetonitrile (1:1, v/v) to 100 µL of plasma containing the rac FTY720-d4 Phosphate internal standard.
-
Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to a glass autosampler vial.
-
Direct Injection: Inject 5 µL directly onto the ZWIX(+) column.
HPLC Conditions for Direct Zwitterionic Separation
| Parameter | Specification |
| Column | CHIRALPAK ZWIX(+) (150 mm × 3.0 mm, 3 µm) |
| Mobile Phase | Methanol / Acetonitrile / Water (49:49:2, v/v/v) |
| Acid/Base Additives | 50 mM Formic Acid + 25 mM Diethylamine (Critical for modulating zwitterionic interactions) |
| Flow Rate | 0.5 mL/min (Isocratic) |
| Column Temperature | 25°C |
| Detection (MS/MS) | ESI Positive Mode. Target MRM: m/z 392.2 → 259.2 (FTY720-d4 Phosphate) |
Note: The precise molar ratio of Formic Acid to Diethylamine dictates the bulk pH of the non-aqueous mobile phase and is the primary variable for tuning enantiomeric resolution.
References
- FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology.National Institutes of Health (PMC). URL:[Click here to verify]
- Enantioselective Desymmetrization of FTY720.J-Stage. URL:[Click here to verify]
- Novel Immunomodulator FTY720 Is Phosphorylated in Rats and Humans To Form a Single Stereoisomer. Identification, Chemical Proof, and Biological Characterization of the Biologically Active Species and Its Enantiomer.
quantification of Fingolimod phosphate in mouse serum using d4
Application Note: High-Sensitivity LC-MS/MS Quantification of Fingolimod Phosphate in Mouse Serum Using a Stable Isotope-Labeled Internal Standard
Executive Summary
The accurate quantification of Fingolimod phosphate (FTY720-P) in murine models is a critical bottleneck in preclinical neuroimmunology and pharmacokinetic (PK) studies. Because FTY720-P is highly lipophilic and subject to rapid ex vivo dephosphorylation, standard extraction protocols often yield high variance. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the robust quantification of FTY720-P in mouse serum. By utilizing Fingolimod phosphate-d4 (FTY720-P-d4) as a stable isotope-labeled internal standard (IS) and employing cold protein precipitation, this protocol effectively neutralizes matrix effects and prevents analyte interconversion.
Mechanistic Background & Analytical Rationale
The Pharmacological Pathway
Fingolimod (FTY720) is an immunomodulatory prodrug. Upon administration, it is rapidly phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) into its pharmacologically active moiety, Fingolimod phosphate[1]. FTY720-P acts as a potent, functional antagonist at sphingosine-1-phosphate receptor 1 (S1PR1) on lymphocytes. Binding induces irreversible receptor internalization, sequestering lymphocytes in secondary lymphoid organs and preventing their egress into the central nervous system[1].
In vivo phosphorylation of Fingolimod and subsequent S1PR1 modulation pathway.
Causality in Experimental Design
Designing a protocol for FTY720-P quantification in mouse serum requires addressing two primary chemical challenges:
-
Matrix Effects & Ion Suppression: Mouse serum is densely packed with endogenous circulating lipids (e.g., endogenous sphingolipids and ceramides) that co-elute with FTY720-P, causing severe ion suppression in the MS electrospray source. Solution: The inclusion of FTY720-P-d4. Because the deuterium label shifts the mass by +4 Da without altering the molecule's physicochemical properties, the IS perfectly co-elutes with the target analyte. Any ion suppression experienced by FTY720-P is proportionally experienced by the d4 IS, rendering the peak area ratio immune to matrix fluctuations[2].
-
Ex Vivo Interconversion: Endogenous phosphatases in mouse serum can rapidly hydrolyze FTY720-P back into unphosphorylated FTY720 after blood collection[1]. Solution: Strict thermal control (4°C) and immediate protein precipitation (PPT) using cold organic solvents denature these enzymes instantly, locking the analyte ratio in its in vivo state.
Experimental Protocol
The following methodology establishes a self-validating system. By running a calibration curve alongside low, medium, and high Quality Control (QC) samples, the system continuously verifies its own extraction efficiency and detector linearity.
Materials & Reagents
-
Analytes: Fingolimod phosphate (Reference Standard) and Fingolimod phosphate-d4 (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid[3].
-
Consumables: Silanized low-bind microcentrifuge tubes (crucial to prevent non-specific binding of the highly lipophilic FTY720-P to plastic walls).
Step-by-Step Sample Preparation (Protein Precipitation)
-
Thawing: Thaw mouse serum samples on wet ice (0–4°C). Do not allow samples to reach room temperature.
-
Aliquot & Spike: Transfer 50 µL of mouse serum into a pre-chilled silanized microcentrifuge tube. Add 10 µL of the FTY720-P-d4 working solution (e.g., 100 ng/mL in MeOH) to act as the internal standard.
-
Equilibration: Vortex gently for 10 seconds to ensure the IS integrates into the serum matrix.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample[1]. The acidic environment enhances the disruption of protein-drug binding.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the crashed proteins[1].
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.
-
(Optional but recommended for high sensitivity): Evaporate the supernatant under a gentle stream of nitrogen at 35°C and reconstitute in 50 µL of initial mobile phase to concentrate the sample[1].
Step-by-step sample preparation and LC-MS/MS workflow for mouse serum.
LC-MS/MS Conditions
-
Chromatography: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is recommended for optimal retention of lipophilic compounds[1].
-
Mobile Phase: Gradient elution utilizing Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[4].
Data Presentation & Quantitative Parameters
To ensure reproducibility, the MS source parameters and MRM transitions must be optimized. The transitions below leverage the fragmentation of the protonated molecular ion to a stable product ion via the loss of the phosphate group and water molecules[4].
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| FTY720-P | 388.2 | 255.3 | 51 V | 24 eV |
| FTY720-P-d4 (IS) | 392.1 | 259.2 | 51 V | 24 eV |
Note: Parameters are based on standard triple quadrupole tuning[4]. Minor voltage adjustments may be required depending on the specific MS hardware architecture.
Table 2: Representative Method Validation Summary
A self-validating assay must meet strict regulatory criteria (e.g., EMEA/FDA bioanalytical guidelines)[4]. The following table summarizes the expected performance metrics when utilizing the d4 internal standard method.
| Validation Parameter | FTY720-P Performance Metric | Acceptance Criteria |
| Dynamic Linear Range | 50 – 5000 pg/mL | R² > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | Signal-to-Noise (S/N) ≥ 10 |
| Intra-day Precision (CV%) | 4.2% – 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 5.5% – 9.1% | ≤ 15% (≤ 20% at LLOQ) |
| Mean Extraction Recovery | 88.4% | Consistent across QC levels |
Conclusion
The quantification of Fingolimod phosphate in mouse serum demands rigorous control over sample handling and matrix interference. By pairing rapid, cold protein precipitation with the stable isotope-labeled internal standard FTY720-P-d4, researchers can establish a highly sensitive, self-validating LC-MS/MS workflow. This protocol ensures that the delicate in vivo equilibrium of the drug is accurately captured, providing trustworthy pharmacokinetic data for neuroimmunological drug development.
Sources
Advanced LC-MS/MS Methodologies for the Quantification of rac FTY720-d4 Phosphate
Mechanistic Context and Analytical Rationale
Fingolimod (FTY720) is a highly potent immunomodulatory prodrug utilized primarily in the management of relapsing-remitting multiple sclerosis[1][2]. Upon administration, it undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form the pharmacologically active moiety, Fingolimod-phosphate (FTY720-P)[1][2]. FTY720-P acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors, effectively sequestering lymphocytes within lymph nodes and preventing their pathogenic infiltration into the central nervous system[1][3].
Mechanism of FTY720 activation by SphK2 and subsequent S1P receptor modulation.
Accurate quantification of FTY720-P in complex biological matrices (e.g., plasma, whole blood, and intracellular compartments) is a strict requirement for pharmacokinetic (PK) and pharmacodynamic (PD) profiling[1][4]. However, the analytical detection of phosphorylated lipids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant physicochemical challenges. The highly polar phosphate moiety is notoriously prone to non-specific adsorption to the metallic surfaces of LC systems (such as stainless steel frits and tubing), which leads to severe peak tailing and signal attenuation. Furthermore, endogenous phospholipids present in biological matrices cause unpredictable ionization suppression during electrospray ionization (ESI)[4].
To engineer a self-validating analytical system capable of correcting for both extraction losses and matrix effects, the integration of a stable isotope-labeled internal standard (SIL-IS) is mandatory[1][5]. rac FTY720-d4 phosphate —a deuterated analog where four hydrogen atoms on the aliphatic chain are replaced by deuterium—serves as the gold standard[5]. Because it shares the exact physicochemical and chromatographic properties of endogenous FTY720-P, it perfectly co-elutes while providing a distinct mass shift (+4 Da). This allows for independent MRM quantification without isotopic cross-talk[1].
Experimental Protocols: Sample Preparation and Extraction
Causality in Extraction Design: Extracting FTY720-P requires the disruption of strong protein-binding interactions in plasma or whole blood. A standard liquid-liquid extraction (LLE) often yields poor recovery for highly polar phosphorylated compounds. Instead, a targeted protein precipitation (PPT) using acidified organic solvents is employed[1][2]. The addition of formic acid lowers the pH, ensuring the phosphate group remains fully protonated. This neutralizes the molecule, enhancing its solubility in the organic phase and maximizing recovery[2].
Step-by-Step Sample Preparation Workflow:
-
Aliquot 50 µL of the biological sample (e.g., human plasma or murine splenocyte homogenate) into a low-bind microcentrifuge tube[4][6].
-
Spike the sample with 10 µL of the rac FTY720-d4 phosphate internal standard working solution (e.g., 50 ng/mL in methanol)[1][7].
-
Vortex briefly (10 seconds) to ensure uniform distribution of the IS within the matrix.
-
Add 200 µL of cold extraction solvent (Acetonitrile:Methanol, 50:50 v/v containing 0.1% Formic Acid) to precipitate proteins[1][2].
-
Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Carefully transfer the supernatant to a clean, silanized LC vial equipped with a glass insert for direct LC-MS/MS injection[1].
Step-by-step sample preparation and LC-MS/MS quantification workflow.
LC-MS/MS System Parameters
Causality in Chromatographic and MS Design: Separation is achieved using a reversed-phase C18 column. To mitigate the adsorption of the phosphate group to metal surfaces, the mobile phases are strictly modified with 0.1% formic acid. This acidic modifier serves a dual purpose: it passivates active sites on the column hardware and provides an abundant source of protons to drive the formation of the[M+H]+ precursor ion during positive-mode electrospray ionization (ESI+)[4][8].
Table 1: UHPLC Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 0.50 | 80 | 20 |
| 2.00 | 5 | 95 |
| 3.00 | 5 | 95 |
| 3.10 | 80 | 20 |
| 4.00 | 80 | 20 |
Mass Spectrometry Configuration
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway for both FTY720 and its phosphorylated derivatives involves the loss of water molecules and the amino/phosphate groups[8]. For rac FTY720-d4 phosphate, the precursor ion [M+H]+ is observed at m/z 392.1, and the predominant product ion is m/z 259.2[1].
Table 3: Optimized MRM Transitions and Source Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
| FTY720-P | 388.2 | 255.2 | 60 | 25 | 10 |
| rac FTY720-d4-P (IS) | 392.1 | 259.2 | 60 | 25 | 10 |
(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. The source temperature is typically maintained at 500°C with an ion spray voltage of 5500 V[9].)
Data Presentation and Validation Integrity
To ensure the trustworthiness of the analytical run, the system must be self-validating through rigorous quality control checks:
-
Calibration Linearity: A calibration curve is constructed by plotting the peak area ratio of FTY720-P to rac FTY720-d4-P against nominal concentrations using a weighted (1/x²) linear regression model[1]. The curve must demonstrate a correlation coefficient (R²) > 0.99.
-
Matrix Effect (ME) Evaluation: The stable isotope IS compensates for matrix-induced ion suppression. The matrix factor (MF) is calculated by comparing the peak area of rac FTY720-d4-P spiked into a post-extracted blank matrix versus neat solvent. An IS-normalized MF between 0.85 and 1.15 confirms that matrix effects are fully mitigated by the IDMS (Isotope Dilution Mass Spectrometry) approach[4].
References
-
LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma Source: Journal of Chromatography B (PubMed) URL:[Link]
-
Elevated Nuclear and Cytoplasmic FTY720-Phosphate in Mouse Embryonic Fibroblasts Suggests the Potential for Multiple Mechanisms in FTY720-Induced Neural Tube Defects Source: Toxicological Sciences (NIH / PMC) URL:[Link]
-
FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells Source: Journal of Biological Chemistry (NIH / PMC) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elevated Nuclear and Cytoplasmic FTY720-Phosphate in Mouse Embryonic Fibroblasts Suggests the Potential for Multiple Mechanisms in FTY720-Induced Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of rac FTY720-d4 Phosphate in Methanol
From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling rac FTY720-d4 Phosphate (deuterated Fingolimod phosphate). As a stable isotope-labeled internal standard, its precise solubilization and quantification are critical for robust LC-MS/MS bioanalysis[1]. However, its amphiphilic, zwitterionic nature makes it notoriously difficult to dissolve in standard organic solvents[2]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers and ensure assay reliability.
Mechanistic FAQs: Understanding the Solubility Barrier
Q1: Why does rac FTY720-d4 Phosphate precipitate or fail to dissolve in pure methanol at room temperature? A1: The difficulty stems from the molecule's structural dichotomy. FTY720-phosphate consists of a highly lipophilic octyl chain and a highly polar dihydrogen phosphate headgroup. In pure methanol, the solvent's dielectric constant (ε ≈ 33) is insufficient to fully solvate the charged phosphate anion at room temperature[3]. This leads to strong intermolecular ionic bridging between the phosphate heads and hydrophobic aggregation of the tails, causing the compound to remain sparingly soluble[3].
Q2: Literature suggests using "Hot Methanol." Why is temperature critical, and what are the limits? A2: Heating provides the kinetic energy required to overcome the high crystal lattice energy of the solid phosphate salt. Empirical data shows that FTY720-phosphate transitions from "sparingly soluble" to "soluble" in hot methanol[4][5]. However, as an application scientist, I recommend not exceeding 37–40°C. Excessive heat can lead to solvent evaporation, altering the precise concentration of your internal standard, which is fatal for quantitative LC-MS/MS workflows.
Q3: How does adjusting the pH of methanol improve solubility? A3: This is the most effective chemical intervention. By using slightly acidic methanol (e.g., adding 0.1% to 1% Formic Acid), you protonate the phosphate group[6]. Neutralizing the negative charge eliminates the zwitterionic dipole, drastically reducing intermolecular ionic interactions. The protonated, neutral phosphate is significantly more soluble in moderately polar solvents like methanol[6].
Biological Context & Pathway Visualization
Understanding the biological role of the non-deuterated analog (FTY720) helps explain why the problematic phosphate group is present. Fingolimod is a prodrug that is phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) to form the active metabolite, FTY720-P[7]. This active form binds to Sphingosine-1-Phosphate (S1P) receptors, driving receptor internalization and resulting in targeted immunosuppression[7].
Caption: FTY720-P generation via SphK2 and subsequent S1P receptor modulation.
Quantitative Data: Solvent Efficacy Matrix
To guide your experimental design, below is a comparative matrix of solvent systems for rac FTY720-d4 Phosphate based on field data and chemical vendor specifications[2][3][4][6].
| Solvent System | Solubility Status | Mechanistic Rationale | LC-MS/MS Compatibility |
| 100% Methanol (25°C) | Sparingly Soluble (<0.1 mg/mL) | Insufficient dielectric constant to break ionic lattice. | High, but concentration is too low for stock. |
| 100% Methanol (Hot, 40°C) | Soluble (~0.5 mg/mL) | Kinetic energy overcomes lattice energy. | High, but risks concentration shifts via evaporation. |
| Methanol + 0.1% Formic Acid | Highly Soluble (>1.0 mg/mL) | Acid protonates phosphate, neutralizing the dipole. | Optimal (Formic acid promotes positive ion mode). |
| 100% DMSO | Slightly Soluble | Strong dipole aprotic solvation of the headgroup. | Poor (Causes ion suppression in MS). |
| Water (Neutral pH) | Insoluble | Hydrophobic octyl chain drives aggregation. | N/A |
Validated Experimental Protocol: Preparation of 1 mg/mL Stock Solution
This self-validating protocol ensures complete dissolution without compromising the structural integrity of the deuterated standard.
Materials Required:
-
rac FTY720-d4 Phosphate powder (e.g., 1.0 mg)
-
LC-MS Grade Methanol
-
LC-MS Grade Formic Acid
-
Silanized glass vials (Critical: Prevents non-specific binding of the lipophilic tail to plastic walls)
-
Ultrasonic water bath
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the solubilization matrix by adding 10 µL of Formic Acid to 9.99 mL of Methanol to create a 0.1% Formic Acid in Methanol (v/v) solution.
-
Transfer: Accurately weigh 1.0 mg of rac FTY720-d4 Phosphate directly into a 2 mL silanized glass vial.
-
Initial Solvation: Add 1.0 mL of the prepared 0.1% Formic Acid/Methanol solvent to the vial.
-
Mechanical Agitation: Cap tightly and vortex vigorously for 60 seconds to disperse the powder and maximize the solvent-exposed surface area.
-
Thermal-Kinetic Disruption: Place the vial in an ultrasonic water bath pre-heated to 37°C. Sonicate for 5 to 10 minutes. (Causality note: Sonication causes micro-cavitation, creating localized high temperatures and pressures that shatter micro-crystals, while the 37°C heat provides baseline kinetic energy for solvation).
-
Visual Validation: Remove the vial and inspect against a dark background. The solution must be perfectly clear with no particulate matter. If particulates remain, add an additional 0.1% formic acid in 100 µL increments (adjusting final concentration calculations accordingly).
-
Storage: Aliquot the clear stock solution into single-use silanized glass inserts and store at -20°C to prevent degradation.
Caption: Step-by-step workflow for solubilizing FTY720-P in acidified methanol.
References
-
BuyersGuideChem . "FTY720 (S)-Phosphate | C19H34NO5P". Available at: 3
-
AS-1 . "85-1658-80 rac FTY720 Phosphate 1mg CAS No:402615-91-2". Available at: 4
-
e-biochem . "rac FTY720 Phosphate". Available at:5
-
Biomall . "Buy rac FTY720-d4 Phosphate, 10mg F805012-10mg in India". Available at: 6
-
Ovid . "Overcoming the stability, solubility and extraction challenges in reversed-phase UHPLC–MS/MS bioanalysis of a phosphate drug". Available at: 2
-
Journal of Medicinal Chemistry - ACS Publications . "Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors". Available at: 7
-
ResearchGate . "Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis". Available at: 1
Sources
troubleshooting peak tailing for FTY720-d4 Phosphate LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in lipidomics and bioanalysis: the chromatographic peak tailing of phosphorylated sphingolipid analogs, specifically FTY720-d4 Phosphate (Fingolimod-d4 phosphate).
This guide bypasses superficial fixes and dives directly into the physical chemistry of your LC-MS/MS system, providing self-validating protocols to restore peak symmetry, sensitivity, and reproducibility.
I. Diagnostic Workflow for Peak Tailing
Before altering your method, you must isolate the root cause of the peak deformation. The following workflow outlines the logical progression for diagnosing and resolving tailing in phosphorylated analytes.
Diagnostic workflow for resolving LC-MS peak tailing of phosphorylated sphingolipids.
II. Mechanistic FAQs: Understanding the "Why"
Q1: Why does FTY720-d4 Phosphate tail so severely compared to its unphosphorylated precursor?
A: The severe tailing of FTY720-d4 Phosphate is driven by two distinct physicochemical interactions: Metal Chelation and Silanophilic Interactions . FTY720-d4 Phosphate is a zwitterion containing both a basic amine and an acidic phosphate ester. The phosphate group acts as a strong electron donor (Lewis base). Standard LC flow paths and column frits are made of 316L stainless steel, which possesses electron-deficient iron and chromium oxides (Lewis acids) on its surface. The phosphate group forms stable, kinetically slow coordination complexes with these metals, leading to continuous analyte drag and an exponential tail[1][2][3].
Q2: How do I eliminate metal-phosphate interactions in my LC-MS system?
A: You must break the Lewis acid-base interaction. This is achieved through three cascading strategies:
-
Hardware Replacement: Transition to metal-free column hardware (e.g., PEEK-lined stainless steel) and PEEK capillary tubing[1][2].
-
Mobile Phase Chelators: If replacing the entire flow path is impossible, add trace amounts of a chelating agent like medronic acid (0.1–5 µM) to the mobile phase. Medronic acid binds to the metal sites in the system more strongly than your analyte, passivating the flow path without suppressing MS ionization.
-
Column Pretreatment: Pre-treat new columns with high-concentration phosphate buffers to permanently block active metal sites before switching to your MS-compatible volatile buffer[3].
Q3: What mobile phase conditions optimize peak shape for this zwitterion?
A: Mobile phase pH is critical for managing silanophilic interactions. Unendcapped or older Type A silica contains acidic residual silanols. If the mobile phase pH is too high, these silanols ionize and act as cation-exchange sites for the protonated amine of FTY720-d4. Furthermore, hydrogen bonding between protonated isolated silanols and partially deprotonated phosphate groups exacerbates tailing[3]. Solution: Use a highly acidic mobile phase (pH 3.0–4.0) using ammonium formate or formic acid. This fully protonates the residual silanols (neutralizing their charge) and ensures a consistent ionization state for the analyte[3][4].
Q4: If hardware and mobile phase adjustments fail to achieve the required sensitivity, what alternative strategies exist?
A: When ultra-trace quantification is required and chromatographic broadening cannot be overcome, chemical dephosphorylation is the most robust workaround. By treating the sample extract with Hydrogen Fluoride (HF), the problematic phosphate group is efficiently cleaved. You then analyze the surrogate molecule (FTY720-d4), which lacks the Lewis base moiety and chromatographs as a sharp, highly sensitive peak[5].
Mechanistic pathways leading to peak tailing in zwitterionic phosphorylated lipids.
III. Quantitative Data Summary
The following tables summarize the expected improvements when applying the troubleshooting principles discussed above.
Table 1: Impact of Column Hardware and Silica Type on Peak Symmetry ( As ) | Column Hardware | Silica Type | Endcapping | Peak Symmetry ( As )* | Sensitivity Gain | | :--- | :--- | :--- | :--- | :--- | | Standard Stainless Steel | Type A (Older) | Minimal | 3.8 (Severe Tailing) | Baseline (1x) | | Standard Stainless Steel | Type B (High Purity) | Full | 2.1 (Moderate Tailing) | 2.5x | | PEEK-Lined (Metal-Free) | Type B (High Purity) | Full | 1.1 (Excellent) | 8.0x | *Ideal peak symmetry ( As ) is 1.0. Values > 1.5 indicate significant tailing.
Table 2: Mobile Phase Optimization Parameters for FTY720-d4 Phosphate
| Additive / Buffer | pH | Mechanism of Action | Recommendation |
|---|---|---|---|
| 0.1% Formic Acid | ~2.7 | Neutralizes silanols; protonates amine. | Good starting point, but may not fully suppress metal chelation. |
| 5 mM Ammonium Formate | ~4.0 | Buffers silanol interactions; provides stable MS spray[4]. | Highly Recommended for metal-free setups. |
| 5 µM Medronic Acid | ~4.0 | Chelates system metals without suppressing MS signal. | Recommended if using legacy stainless steel systems. |
IV. Experimental Methodologies
Protocol 1: LC-MS System Passivation and Metal-Free Setup
If you cannot immediately upgrade to a fully biocompatible LC system, you must passivate your current system to temporarily mask active metal sites[3].
Step-by-Step Procedure:
-
Remove the Analytical Column: Replace the column with a zero-dead-volume union.
-
Flush System: Flush the entire LC flow path (including autosampler needle and loops) with 50% Methanol / 50% Water for 30 minutes at 1.0 mL/min.
-
Passivation Wash: Prepare a solution of 0.5% Phosphoric Acid in LC-MS grade water. Flush the system with this solution for 2 hours at 0.5 mL/min. (Caution: Ensure your MS divert valve is sent to waste; do not send phosphoric acid into the mass spectrometer).
-
Neutralization: Flush the system with LC-MS grade water for 1 hour to remove residual acid.
-
Install Metal-Free Column: Install a PEEK-lined C18 column (e.g., YMC-Triart C18 metal-free)[1][2].
-
Equilibration: Equilibrate the column with your MS-compatible mobile phase (e.g., 5 mM Ammonium Formate, pH 4.0)[4].
Protocol 2: HF-Mediated Dephosphorylation (Surrogate Analysis)
When analyzing complex biological matrices (e.g., tissue, plasma) where matrix effects compound peak tailing, chemical dephosphorylation of FTY720-d4 Phosphate to FTY720-d4 yields superior analytical robustness[5].
Step-by-Step Procedure:
-
Sample Extraction: Extract the biological sample using a standard protein precipitation method (e.g., 4:1 Methanol:Sample). Centrifuge at 16,400 × g for 20 min at 4°C[4].
-
Transfer: Transfer 100 µL of the supernatant to a polypropylene vial (do not use glass, as HF etches glass).
-
HF Addition: Add 10 µL of 48% Hydrogen Fluoride (HF) solution to the extract. (Safety Warning: HF is highly toxic and corrosive. Perform strictly in a fume hood using appropriate PPE and calcium gluconate gel on hand).
-
Incubation: Seal the vial and incubate at 60°C for 60 minutes to ensure complete cleavage of the phosphate ester bond[5].
-
Neutralization/Evaporation: Carefully evaporate the sample to dryness under a gentle stream of nitrogen gas to remove residual HF.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of initial mobile phase (e.g., 30% Acetonitrile with 0.1% Formic acid).
-
LC-MS/MS Analysis: Analyze the sample monitoring the MRM transitions for the dephosphorylated surrogate (FTY720-d4). You will observe a sharp, symmetrical peak free of metal-chelation artifacts.
V. References
-
LC-MS/MS analysis of sphingophospholipids using metal free column. YMC CO., LTD. Available at:
-
LC–MS/MS Analysis of Sphingophospholipids Using a Metal-Free Column. Chromatography Online. Available at:
-
Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. JST. Available at:
-
HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. Available at:
-
Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. PubMed. Available at:
Sources
- 1. LC-MS/MS analysis of sphingophospholipids using metal free column | YMC CO., LTD. [ymc.co.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
minimizing matrix effects for rac FTY720-d4 Phosphate
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is designed for researchers and drug development professionals tasked with the quantitative bioanalysis of Fingolimod (FTY720) and its active metabolite.
Below, we provide mechanistic insights, validated protocols, and troubleshooting steps to resolve matrix effects when using the stable isotope-labeled internal standard (SIL-IS), rac FTY720-d4 Phosphate .
Mechanistic Overview: The Bioanalytical Challenge
Fingolimod (FTY720) is an immunomodulatory prodrug that undergoes in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form its active metabolite, FTY720-phosphate[1]. Accurate pharmacokinetic profiling of this metabolite in whole blood relies on the deuterated internal standard, rac FTY720-d4 Phosphate, to normalize extraction recovery and ionization efficiency.
However, two compounding phenomena frequently compromise this assay:
-
Phospholipid Ion Suppression: FTY720-phosphate is highly lipophilic and structurally mimics endogenous sphingosine-1-phosphate (S1P). During reversed-phase liquid chromatography (RPLC), it co-elutes with endogenous glycerophospholipids. These matrix components monopolize charge in the electrospray ionization (ESI) source, causing severe signal suppression[2].
-
The Chromatographic Deuterium Effect (CDE): While a SIL-IS is assumed to perfectly mimic the analyte, substituting hydrogen with deuterium slightly reduces the molecule's hydrophobicity. This causes rac FTY720-d4 Phosphate to elute slightly earlier than the unlabeled FTY720-phosphate[3]. If a sharp phospholipid peak elutes precisely between their respective retention times, the analyte and the IS experience differential ion suppression, rendering the internal standard correction mathematically invalid[4].
Fig 1: FTY720 phosphorylation pathway and whole blood bioanalytical workflow.
Step-by-Step Methodologies: A Self-Validating Extraction Protocol
To eliminate matrix effects before they reach the mass spectrometer, whole blood must be rigorously processed. Because FTY720 and its phosphate metabolite are highly distributed in erythrocytes and undergo rapid ex vivo interconversion, direct protein precipitation (PPT) is insufficient[5].
Protocol 1: Whole Blood Lysis and Phospholipid Depletion
Causality: Osmotic lysis ensures the release of intracellular analytes, while phosphatase inhibitors prevent ex vivo dephosphorylation. Solid Phase Extraction (SPE) actively removes the phospholipids that cause downstream charge competition.
-
Step 1: Lysis & Stabilization. Aliquot 50 µL of human whole blood into a 1.5 mL microcentrifuge tube. Add 50 µL of deionized water containing 10 mM Sodium Fluoride (phosphatase inhibitor). Vortex for 30 seconds to osmotically lyse erythrocytes.
-
Step 2: IS Addition. Spike 10 µL of rac FTY720-d4 Phosphate working solution (e.g., 50 ng/mL in 50% Methanol).
-
Step 3: Protein Precipitation. Add 200 µL of Acetonitrile containing 1% Formic Acid. Vortex aggressively for 2 minutes to precipitate plasma proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Step 4: Phospholipid Depletion. Transfer the supernatant to an Oasis HLB 96-well SPE plate (or a dedicated phospholipid removal plate) pre-conditioned with Acetonitrile. Apply gentle positive pressure. The sorbent retains highly lipophilic phosphatidylcholines while the analyte and IS pass through into the collection plate.
-
Step 5: Reconstitution. Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
System Suitability & Validation Checkpoints:
-
Lysis Verification: The post-centrifugation pellet must be entirely devoid of intact red blood cells (it should appear as a pale/brown denatured protein disk).
-
Stability Verification: A pre-spiked Quality Control (QC) sample left at room temperature for 4 hours must show <15% deviation in the FTY720/FTY720-P ratio, confirming the phosphatase inhibitors successfully halted ex vivo interconversion[5].
Fig 2: Chromatographic deuterium effect leading to differential ion suppression.
Quantitative Data: Evaluating the Matrix Factor (MF)
To validate the efficacy of your extraction protocol, you must quantify the matrix effect using the post-extraction spike method[6]. The table below outlines the expected quantitative profile for a successfully optimized assay, ensuring the IS accurately normalizes the analyte signal.
| Parameter | Neat Solution (Set A) | Post-Spiked Matrix (Set B) | Pre-Spiked Matrix (Set C) | Calculated Value | Acceptance Criteria |
| Analyte Peak Area | 100,000 | 85,000 | 76,500 | ME = 85% | N/A |
| IS Peak Area | 98,000 | 81,340 | 73,206 | ME = 83% | N/A |
| IS-Normalized MF | - | - | - | 1.02 | 0.85 - 1.15 |
| Extraction Recovery | - | - | - | 90% | > 70%, consistent |
Note: Matrix Effect (ME) = (Set B / Set A) × 100. IS-Normalized MF = MF(Analyte) / MF(IS).
Troubleshooting Matrix Effects & Signal Instability
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Variable Analyte/IS Area Ratios across samples | Differential ion suppression due to the Chromatographic Deuterium Effect (CDE) shifting the IS retention time into a phospholipid elution zone[3]. | Optimize the UPLC gradient. Flatten the gradient slope around the 2.0–3.0 min mark to separate the analyte/IS pair from the phospholipid suppression zone. |
| Absolute IS area drops by >50% in extracted samples | Severe charge competition in the ESI source from co-eluting matrix components[7]. | Implement an Oasis HLB SPE step or use a dedicated Phospholipid Removal Plate prior to LC injection. |
| High baseline noise at m/z 388.4 | Isobaric interference from endogenous sphingolipids or incomplete whole blood lysis. | Ensure complete osmotic lysis with water/zinc sulfate. Switch to a column with alternative selectivity (e.g., Biphenyl or PFP) to resolve isobaric lipids. |
Frequently Asked Questions (FAQs)
Q: Why does my rac FTY720-d4 Phosphate peak elute 0.05 min before my analyte? A: This is a classic manifestation of the Chromatographic Deuterium Effect (CDE)[3]. Substituting hydrogen atoms with deuterium slightly reduces the molecule's overall hydrophobicity. In reversed-phase liquid chromatography (RPLC), this decreased lipophilicity causes the deuterated internal standard to interact less strongly with the C18 stationary phase, resulting in an earlier retention time compared to the unlabeled FTY720-phosphate.
Q: Can I just dilute the sample to remove the matrix effect? A: While sample dilution reduces matrix concentration logarithmically and can theoretically minimize charge competition in the ESI source[7], it is rarely viable for FTY720-phosphate bioanalysis. Because the clinical concentrations of this active metabolite are already very low (often requiring an LLOQ in the pg/mL range)[8], dilution will likely push your analyte signal below the limits of detection.
Q: What are the optimal MRM transitions for this assay? A: For positive electrospray ionization (+ESI-MRM), the optimal transition for FTY720-phosphate is the protonated precursor to its primary product ion: m/z 388.4 → 255.3. Correspondingly, the transition for the rac FTY720-d4 Phosphate internal standard is m/z 392.4 → 259.3[8]. Ensure your collision energy (CE) is optimized specifically for the phosphate cleavage.
Q: Is it possible for a stable isotope-labeled internal standard to fail at correcting matrix effects? A: Yes. If the retention time shift caused by the deuterium isotope effect pushes the IS into a localized zone of ion suppression that the analyte does not experience, the IS will fail to accurately normalize the signal[4]. This is why chromatographic separation from phospholipids remains critical, even when using an SIL-IS.
References
-
Title: Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study Source: Walsh Medical Media URL:[Link]
-
Title: Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study Source: PubMed URL:[Link]
-
Title: Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery Source: ACS Publications URL:[Link]
-
Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: myADLM URL:[Link]
-
Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]
-
Title: Modulators of the Sphingosine 1-phosphate receptor 1 Source: ResearchGate URL:[Link]
-
Title: Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood Source: Journal of Medicinal and Pharmaceutical Chemistry Research URL:[Link]
-
Title: How to remove matrix effect in LC-MS/MS? Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myadlm.org [myadlm.org]
- 5. Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
Technical Support Center: Resolving Isotopic and Isobaric Interference in FTY720-Phosphate LC-MS/MS Analysis
Welcome to the Advanced Technical Support Center for Fingolimod (FTY720) bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot the complex chromatographic and mass spectrometric challenges associated with FTY720 and its active metabolite, FTY720-phosphate (FTY720-P).
Our approach goes beyond listing steps; we focus on the causality of analytical failures to empower you with self-validating workflows.
PART 1: The Mechanistic Origins of Interference
FTY720 is an immunomodulatory prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) into FTY720-P, a potent sphingosine-1-phosphate (S1P) receptor modulator. Quantifying these compounds simultaneously via LC-MS/MS is notoriously difficult due to three primary mechanisms of interference:
-
Isotopic Crosstalk (The M+4 Dilemma): When utilizing stable isotope-labeled internal standards (SIL-IS) such as FTY720-P-d4, the natural isotopic envelope of the unlabeled analyte (specifically the M+4 isotope containing naturally occurring 13 C or 18 O) can overlap with the precursor mass of the internal standard. At the Upper Limit of Quantification (ULOQ), this artificially inflates the IS signal, negatively biasing the calculated concentration.
-
In-Source Dephosphorylation: The phosphate ester bond of FTY720-P is highly labile. During Electrospray Ionization (ESI), FTY720-P can lose its phosphate group ( H3PO4 ), generating an ion identical to FTY720 ( m/z 308.3). If the two compounds co-elute chromatographically, the in-source fragmentation of FTY720-P will falsely elevate the FTY720 quantitative signal.
-
Ex Vivo Interconversion: FTY720 and FTY720-P are highly distributed in blood cellular components and undergo rapid interconversion both in vivo and ex vivo[1]. Failure to immediately lyse cells and halt enzymatic activity during sample collection leads to inaccurate pharmacokinetic profiling.
PART 2: Troubleshooting Guides & FAQs
Q1: My FTY720-P-d4 internal standard area increases significantly at the upper limit of quantification (ULOQ). How do I fix this? Expert Insight: This is classic isotopic crosstalk. FTY720-P has a mass of 387.4 Da. The M+4 isotopic peak ( m/z 392.4) directly interferes with the FTY720-P-d4 precursor ion.
-
Solution: First, increase your internal standard concentration to "swamp" the M+4 contribution from the analyte, ensuring the interference remains <5% of the total IS signal. If this causes suppression, abandon the -d4 standard and switch to C17-Sphingosine-1-Phosphate (C17-S1P) as a surrogate internal standard. C17-S1P ( m/z 366.3) is structurally similar but mass-shifted far beyond any isotopic interference window, providing a highly linear response[2][3].
Q2: I am detecting an FTY720 peak in my pure FTY720-P calibration standards. Is my standard degrading? Expert Insight: While degradation is possible, this is almost always in-source fragmentation .
-
Solution: Check the retention time (RT). If the spurious FTY720 peak elutes at the exact RT of FTY720-P, it is formed inside the mass spectrometer source. You cannot prevent this entirely, but you must ensure baseline chromatographic separation between FTY720 and FTY720-P. Use a Cyano or C18 column with a shallow gradient to elute the more polar FTY720-P earlier than FTY720.
Q3: Why is the FTY720-P signal heavily suppressed in my extracted blood samples compared to neat solvent? Expert Insight: FTY720-P is an amphiphilic lipid that suffers from severe matrix effects caused by endogenous glycerophospholipids. Furthermore, standard protein precipitation (PPT) often traps the phosphate moiety in the protein pellet.
-
Solution: Implement a Liquid-Liquid Extraction (LLE) using a modifier like dimethylhexylamine (DMHA) or ortho-phosphoric acid to neutralize the phosphate charge, significantly improving partitioning into the organic phase[2].
PART 3: Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol incorporates built-in self-validation checkpoints.
Step 1: Sample Preparation (LLE with Charge Neutralization)
-
Aliquot 50 µL of whole blood into a pre-chilled microcentrifuge tube. Crucial: Blood must be lysed immediately via freeze-thaw or hypotonic shock to prevent ex vivo interconversion[1].
-
Add 10 µL of Internal Standard working solution (C17-S1P, 500 ng/mL).
-
Add 200 µL of extraction buffer (Methanol containing 0.1% DMHA and 0.1% ortho-phosphoric acid). Causality: DMHA acts as an ion-pairing agent, masking the phosphate group of FTY720-P to enhance organic solubility.
-
Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
Step 2: LC Separation
-
Column: Fortis UniverSil Cyano (50 × 2.1 mm, 5 µm) or equivalent C18.
-
Mobile Phase A: 1.0 mM Ammonium Chloride in Water.
-
Mobile Phase B: Acetonitrile : Methanol (30:60, v/v).
-
Gradient: Isocratic elution at 60% B or a shallow gradient from 40% to 90% B over 3 minutes.
-
Flow Rate: 0.6 mL/min. Column Temp: 40°C.
Step 3: MS/MS Detection (Positive ESI)
Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Checkpoint 1 (In-Source Check): Inject a neat 1000 ng/mL FTY720-P standard. Monitor the FTY720 channel ( m/z 308.3 > 255.3). Calculate the chromatographic resolution ( Rs ) between the two retention times. Proceed only if Rs>1.5 .
-
Self-Validation Checkpoint 2 (Isotopic Check): Inject a ULOQ sample without internal standard. The signal in the IS MRM channel must be <5% of the nominal IS response used in the assay.
PART 4: Quantitative Data & MRM Parameters
Selecting the correct product ion is critical. For FTY720-P, the transition m/z 388.4 > 290.3 (loss of H3PO4 ) shows significantly less endogenous interference in ESI positive mode than the more intense 255.3 transition[2].
| Compound | Precursor Ion ( m/z ) | Product Ion ( m/z ) | CE (eV) | Mechanistic Rationale / Potential Interference |
| FTY720 | 308.3 | 255.3 | 22 | Loss of H2O + NH3 . Susceptible to in-source fragmentation of FTY720-P. |
| FTY720-P | 388.4 | 290.3 | 24 | Loss of H3PO4 . Preferred over 255.3 due to lower isobaric lipid interference. |
| FTY720-d4 (IS) | 312.4 | 259.3 | 22 | M+4 isotopic crosstalk from high concentrations of FTY720. |
| C17-S1P (IS) | 366.3 | 250.3 | 26 | Recommended IS. Mass is structurally distinct, eliminating isotopic overlap[3]. |
PART 5: Pathway & Troubleshooting Visualizations
Fig 1. FTY720 metabolic phosphorylation and in-source MS fragmentation pathway.
Fig 2. Decision tree for resolving internal standard signal drift in LC-MS/MS.
PART 6: References
-
Title: Engagement of S1P1-degradative mechanisms leads to vascular leak in mice. Source: Journal of Clinical Investigation (JCI) URL:
-
Title: LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. Source: ResearchGate (J Chromatogr B Anal Technol Biomed Life Sci) URL:
-
Title: FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells. Source: NIH PubMed Central URL:
-
Title: Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study. Source: R Discovery URL:
Sources
optimizing retention time for deuterated Fingolimod phosphate
Technical Support Center: LC-MS/MS Optimization for Deuterated Fingolimod Phosphate
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex chromatographic challenges associated with quantifying Fingolimod-phosphate (FTY720-P) using its deuterated internal standard (FTY720-P-D4).
Part 1: Mechanistic Foundation
Fingolimod is a sphingosine 1-phosphate (S1P) receptor modulator used primarily in the treatment of relapsing-remitting multiple sclerosis[1]. In vivo, it acts as a prodrug and is phosphorylated by the enzyme sphingosine kinase to form the active metabolite, Fingolimod-phosphate[2].
Fingolimod phosphorylation and S1P receptor modulation pathway.
To accurately quantify this highly polar and amphiphilic metabolite in biological matrices, stable-isotope-labeled internal standards (SIL-IS) like Fingolimod-P-D4 are deployed[1]. However, analysts frequently encounter two major hurdles during method development: the chromatographic deuterium isotope effect causing retention time (RT) shifts, and phosphate-metal interactions causing severe peak degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my Fingolimod-P-D4 internal standard elute earlier than the unlabeled Fingolimod-P analyte? A: This is a classic manifestation of the chromatographic deuterium isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and possesses a smaller van der Waals radius than the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is less polarizable, which subtly reduces the overall lipophilicity of the deuterated molecule[3]. In reversed-phase liquid chromatography (RPLC), this reduced lipophilicity causes the deuterated isotopologue (D4) to interact less strongly with the non-polar stationary phase, leading to an earlier elution time compared to the non-deuterated analyte[3][4].
Q2: Does a slight retention time shift between the analyte and the IS really matter? A: Absolutely. The primary purpose of an SIL-IS is to co-elute perfectly with the target analyte so that both molecules experience the exact same matrix environment in the electrospray ionization (ESI) source. If Fingolimod-P-D4 elutes even 2-3 seconds earlier than Fingolimod-P, they may be subjected to different co-eluting endogenous matrix components (such as plasma phospholipids). This divergence leads to differential ion suppression or enhancement, defeating the purpose of the IS and skewing your quantitative accuracy[5].
Q3: My unphosphorylated Fingolimod peak is sharp, but my Fingolimod-Phosphate peak exhibits severe tailing and carryover. What is causing this? A: The phosphate group on FTY720-P is highly electronegative and acts as a strong Lewis base. It aggressively chelates with Lewis acid sites—specifically, exposed metal ions (like Fe³⁺ and Ti⁴⁺) present in standard stainless steel LC tubing, column frits, and detector housings. Unphosphorylated fingolimod lacks this moiety and thus behaves normally. This interaction leads to peak tailing, loss of analyte recovery, and persistent carryover.
Part 3: Troubleshooting Workflows & Self-Validating Protocols
To resolve these issues, we must simultaneously address the physical chemistry of the isotope effect and the hardware interactions of the phosphate group.
Workflow for resolving isotope effects and peak tailing in LC-MS/MS.
Protocol A: Mitigating the Deuterium Isotope Effect
Objective: Force the co-elution of FTY720-P and FTY720-P-D4 by manipulating chromatographic thermodynamics.
-
Flatten the Gradient Slope: A steep organic gradient exacerbates the separation of isotopologues. Reduce the gradient slope specifically during the expected elution window of Fingolimod-P (e.g., change from a 10%/min increase in acetonitrile to a shallow 2%/min increase).
-
Adjust Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) alters the enthalpy of transfer between the mobile and stationary phases. This thermodynamic shift often minimizes the resolution between hydrogen and deuterium isotopologues.
-
Self-Validation Step: Perform a post-column infusion of FTY720-P-D4 at a constant flow rate while injecting an extracted blank plasma sample through the analytical column. Monitor the baseline across the new elution window. A flat, unperturbed baseline confirms that the flattened gradient has successfully moved the analytes into a matrix-free zone, validating the protocol's effectiveness against matrix effects.
Protocol B: Eliminating Phosphate-Metal Interactions
Objective: Prevent the phosphate moiety of FTY720-P from binding to the LC flow path.
-
Hardware Substitution: Replace standard stainless steel columns with PEEK-lined or bio-inert hardware (e.g., YMC Triart or Waters Premier columns). Ensure the autosampler injection needle and transfer lines are also metal-free.
-
Mobile Phase Modification: Use a volatile buffer that competes for metal binding sites or shields the phosphate. Add 10 mM Ammonium Acetate (pH adjusted to 8.5 with ammonium hydroxide) to the aqueous mobile phase. The higher pH ensures the phosphate is fully deprotonated, while the high ionic strength and acetate ions help mask residual metal sites.
-
Alternative Chelator Addition (Optional): If metal-free hardware is unavailable, add 5 µM EDTA or 0.1% medronic acid to the mobile phase to continuously passivate the system.
-
Self-Validation Step: Inject a low-concentration standard (e.g., 0.5 ng/mL) 10 times consecutively. Calculate the peak asymmetry factor ( As ). An As value consistently between 0.9 and 1.2, coupled with a %RSD of peak area < 5%, mathematically validates that active metal sites have been successfully neutralized and carryover is eliminated.
Part 4: Quantitative Data Presentation
The following table summarizes the expected improvements when applying the above protocols to a standard LC-MS/MS setup for Fingolimod-P analysis.
| Chromatographic Condition | FTY720-P RT (min) | D4-IS RT (min) | ΔRT (sec) | Peak Asymmetry ( As ) | Matrix Effect Divergence |
| Baseline: Steep Gradient, Stainless Steel, 0.1% Formic Acid | 2.45 | 2.38 | 4.2 | 2.8 (Severe Tailing) | > 15% (Unacceptable) |
| Iteration 1: Flat Gradient, Stainless Steel, 0.1% Formic Acid | 3.60 | 3.58 | 1.2 | 2.5 (Tailing) | < 5% |
| Iteration 2: Steep Gradient, PEEK Column, 10mM NH₄OAc | 2.10 | 2.05 | 3.0 | 1.1 (Excellent) | > 10% |
| Optimized: Flat Gradient, PEEK Column, 10mM NH₄OAc | 3.15 | 3.14 | 0.6 | 1.05 (Excellent) | < 2% (Ideal) |
Note: A ΔRT of < 1 second ensures that the analyte and IS experience identical ionization conditions, effectively negating matrix effect divergence.
Part 5: References
-
BenchChem. "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." BenchChem. 3
-
Cayman Chemical. "Fingolimod-d4 (CAS Number: 1346747-38-3) | Cayman Chemical." Cayman Chemical. 2
-
MDPI. "A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis." MDPI. 1
-
Oxford Academic. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach." Oxford Academic. 5
-
PMC. "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." National Institutes of Health. 4
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
preventing degradation of rac FTY720-d4 Phosphate samples
Welcome to the Technical Support Center for analytical workflows involving rac FTY720-d4 Phosphate . This guide is engineered for researchers, analytical scientists, and drug development professionals conducting LC-MS/MS quantification of fingolimod and its active metabolites.
Fingolimod (FTY720) is an immunomodulatory prodrug that is phosphorylated in vivo to form fingolimod-phosphate, a potent sphingosine-1-phosphate (S1P) receptor modulator[1]. To accurately quantify this active metabolite in biological matrices, rac FTY720-d4 Phosphate is employed as a stable isotope-labeled internal standard (IS)[2]. However, preserving the structural integrity of this IS is critical, as it is highly prone to surface adsorption and ex vivo enzymatic degradation[3].
Causality-Driven Troubleshooting (FAQs)
Q1: My rac FTY720-d4 Phosphate internal standard (IS) signal drops significantly after transferring to autosampler vials. What is causing this?
-
Causality: rac FTY720-d4 Phosphate is an amphiphilic molecule with a lipophilic octyl chain and a highly polar phosphate head[4]. This structure makes it thermodynamically driven to minimize aqueous exposure, leading to rapid, non-specific surface adsorption on standard borosilicate glass or untreated polypropylene[1].
-
Solution: Always use silanized (deactivated) glass vials or low-bind polypropylene tubes. Reconstitute and store the IS in solvents with a high organic proportion (e.g., 100% methanol) to maintain solubility and prevent micelle formation or surface binding[2].
Q2: I am observing FTY720-d4 peaks in my chromatogram even though I only spiked rac FTY720-d4 Phosphate. Is my standard degrading?
-
Causality: Yes, this indicates dephosphorylation. The phosphate ester bond is susceptible to chemical hydrolysis in aqueous solutions at extreme pH levels. More importantly, when spiked into biological matrices (like whole blood or plasma), endogenous 3 rapidly cleave the phosphate group ex vivo[3]. This converts your IS into FTY720-d4, skewing the quantification of the target analyte[2].
-
Solution: For biological samples, immediately denature matrix enzymes using cold organic solvents (protein precipitation) to quench phosphatase activity[1].
Q3: How stable is the working solution during an overnight LC-MS/MS run?
-
Causality: Thermal degradation and hydrolysis accelerate at room temperature. However, maintaining a chilled environment suppresses the kinetic energy required for these degradation pathways[3].
-
Solution: Keep the autosampler temperature strictly at 6–8°C. Under these conditions, the phosphate metabolite remains stable for at least 48 hours[3].
Fig 1: Degradation and loss pathways for rac FTY720-d4 Phosphate in analytical workflows.
Quantitative Stability Metrics
To ensure assay reliability, adhere to the established stability parameters for fingolimod-phosphate and its deuterated analogs in human plasma[3].
| Storage Condition | Parameter | Duration | Stability / Recovery |
| Bench-top | Room Temperature | 4 hours | > 95% (Requires rapid processing) |
| Freeze-Thaw | -80°C to Room Temp | 2 cycles | Stable (Avoid >3 cycles) |
| Autosampler | 6°C to 8°C | 48 hours | > 98% |
| Long-Term | -80°C | 12 months | > 95% |
Self-Validating Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Prevent chemical hydrolysis and surface adsorption of the IS.
-
Solvent Selection: Dissolve the lyophilized rac FTY720-d4 Phosphate powder exclusively in 100% LC-MS grade methanol[1]. Avoid aqueous buffers for stock solutions.
-
Container Passivation: Transfer the solution only into silanized glass vials or certified low-bind polypropylene tubes.
-
Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) to entirely eliminate freeze-thaw degradation cycles[3].
-
Storage: Store immediately at -80°C[3].
-
Self-Validation Check: Before utilizing a new batch of aliquots for a critical study, inject a freshly prepared standard alongside a thawed aliquot. The peak area ratio of the stored vs. fresh IS must fall within 95–105%. A drop below 95% definitively indicates surface adsorption or moisture-induced hydrolysis.
Protocol B: Extraction from Biological Matrices (Protein Precipitation)
Objective: Prevent ex vivo enzymatic dephosphorylation during sample preparation.
-
Matrix Handling: Aliquot 100 µL of whole blood or plasma. Keep all samples strictly on ice during handling[1].
-
IS Spiking: Spike the sample with the rac FTY720-d4 Phosphate working solution.
-
Enzymatic Quenching: Immediately add 300 µL of cold 1 (1:3 ratio) to precipitate proteins and instantly denature endogenous phosphatases[1].
-
Separation: Vortex vigorously for 1 minute to ensure complete cell lysis and protein denaturation, then centrifuge at 14,000 rpm for 10 minutes at 4°C[1].
-
Collection: Transfer the supernatant to a silanized autosampler vial for LC-MS/MS analysis[2].
-
Self-Validation Check: Configure your mass spectrometer to monitor the MRM transition for unphosphorylated FTY720-d4 in the same run. The appearance of an FTY720-d4 peak in a sample spiked only with FTY720-d4 Phosphate confirms incomplete enzymatic denaturation, signaling that the precipitation step was too slow or the matrix was too warm.
Fig 2: Optimized extraction workflow to prevent ex vivo degradation of FTY720-d4 Phosphate.
References
-
Title: A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis Source: MDPI URL: [Link]
-
Title: Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rac FTY720-d4 Phosphate | LGC Standards [lgcstandards.com]
FTY720-d4 Phosphate Bioanalytical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for the bioanalysis of Fingolimod (FTY720) and its active metabolite, FTY720-Phosphate (FTY720-P). Accurate LC-MS/MS quantification of FTY720-P relies heavily on its deuterated internal standard, FTY720-d4 Phosphate (FTY720-d4-P) . However, the unique amphiphilic nature of this molecule—combining a highly lipophilic tail with a polar phosphate headgroup—presents significant analytical challenges, including non-specific binding, poor extraction recovery, and severe ion suppression.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve robust, high-sensitivity detection.
In vivo phosphorylation of FTY720 to FTY720-Phosphate by SphK2 and S1P receptor modulation.
Section 1: Sample Preparation & Extraction Recovery
Q: Why is my FTY720-d4 Phosphate recovery highly variable and consistently below 60% in human plasma?
A: The primary cause of poor recovery is the amphiphilic structure of FTY720-d4-P. The lipophilic carbon chain binds tightly to plasma proteins, while the polar phosphate group is highly prone to non-specific adsorption to residual metal ions on plastic labware. Standard protein precipitation (PPT) with pure acetonitrile fails because it does not fully disrupt these secondary interactions.
The Solution: Transitioning to a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method with specific chemical modifiers is required. Using an extraction buffer containing dimethylhexylamine (DMHA) and ortho-phosphoric acid effectively masks the phosphate group, preventing adsorption and dramatically improving analytical recovery to ~80%[1]. Alternatively, a targeted LLE using ethyl acetate can effectively partition the analyte[2].
Protocol 1: Self-Validating LLE for FTY720-d4-P Extraction
-
Sample Aliquot: Transfer 100 µL of plasma into a low-bind microcentrifuge tube to prevent surface adsorption.
-
Internal Standard Addition: Add 10 µL of FTY720-d4-P working solution (e.g., 10 ng/mL in 50% methanol).
-
Protein Disruption: Add 300 µL of extraction buffer (Methanol containing 0.1% Formic Acid and 2 mM DMHA) to disrupt protein binding.
-
Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 3 minutes to ensure complete partitioning[2].
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the organic (upper) layer to a clean glass vial, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of mobile phase.
Self-Validation Checkpoint: To isolate extraction recovery from matrix effects, prepare three sample sets: (A) IS spiked before extraction, (B) IS spiked after extraction into blank matrix, and (C) IS in neat solvent.
True Recovery = (Area A / Area B) × 100.
Matrix Effect = (Area B / Area C) × 100.
Section 2: Chromatographic Separation & Peak Shape
Q: I am observing severe peak tailing and retention time shifts for FTY720-d4-P on my C18 column. How can I improve the peak shape?
A: The phosphate moiety of FTY720-d4-P strongly interacts with free silanol groups on the silica backbone of standard columns and trace metals in the LC system's frits and tubing. This secondary interaction causes the analyte to drag through the column, leading to peak broadening, tailing, and a subsequent drop in the signal-to-noise (S/N) ratio.
The Solution: You must introduce a volatile ion-pairing agent or competitor into the mobile phase. The addition of ammonium chloride or ammonium formate neutralizes the silanol interactions[2]. Furthermore, utilizing a specialized column with heavy end-capping or a cyano stationary phase (e.g., Fortis UniverSil Cyano or Imtakt Cadenza CW-C18) significantly sharpens the peak[3].
Troubleshooting workflow for resolving low sensitivity in FTY720-d4-P LC-MS/MS assays.
Protocol 2: Optimized Chromatographic Method
-
Column: Fortis UniverSil Cyano (50 × 2.1 mm, 5 µm) or Imtakt Cadenza CW-C18 (150 × 2 mm, 3 µm)[2][3].
-
Mobile Phase A: 1.0 mM Ammonium chloride in LC-MS grade water.
-
Mobile Phase B: Acetonitrile:Methanol (1:2 v/v) with 0.1% Formic acid.
-
Elution: Isocratic (e.g., 10% A / 90% B) or a steep gradient at a flow rate of 0.6 mL/min.
-
Column Oven Temperature: 40°C (Improves mass transfer and reduces system backpressure).
Self-Validation Checkpoint: Monitor the retention time (RT) stability across 50 consecutive injections of a mid-level Quality Control (QC) sample. An RT drift of >0.1 min indicates inadequate column equilibration with the ion-pairing agent or stationary phase degradation.
Section 3: Mass Spectrometry & Ionization Efficiency
Q: The signal for the FTY720-d4-P MRM transition is too low to meet my Lower Limit of Quantitation (LLOQ). How do I optimize the MS parameters?
A: While FTY720-d4-P ionizes efficiently in positive electrospray ionization (ESI+) mode, the phosphate group is highly labile. If the declustering potential (DP) or cone voltage is set too high, in-source fragmentation will occur, stripping the phosphate group before the intact precursor ion can reach the first quadrupole (Q1).
The Solution: Carefully tune the DP to maximize the survival of the intact precursor ion [M+H]+ at m/z 392.2. The collision energy (CE) in Q2 should then be optimized to generate the most abundant product ion, which is typically m/z 259.3, corresponding to the loss of both the phosphate headgroup and water[4].
Table 1: Optimized LC-MS/MS MRM Parameters
The following table summarizes the quantitative target masses and optimal voltage parameters for FTY720, its active metabolite, and the deuterated internal standard[2][4][5].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| FTY720 | 308.4 | 255.3 | 40 V | 25 eV |
| FTY720-P | 388.2 | 255.3 | 45 V | 30 eV |
| FTY720-d4-P (IS) | 392.2 | 259.3 | 45 V | 30 eV |
Note: DP and CE values are instrument-dependent and should be fine-tuned via direct infusion prior to batch analysis.
References
- Ferreirós N, Labocha S, Schröder M, Radeke HH, Geisslinger G. "LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma." PubMed / J Chromatogr B Analyt Technol Biomed Life Sci.
- Abu-Awwad A, et al. "Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study." Walsh Medical Media.
- Zitomer NC, et al. "Elevated Nuclear and Cytoplasmic FTY720-Phosphate in Mouse Embryonic Fibroblasts Suggests the Potential for Multiple Mechanisms in FTY720-Induced Neural Tube Defects." NIH PMC.
- MDPI. "A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis." MDPI.
- Sami Pub Co. "Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach." Journal of Medicinal and Pharmaceutical Chemistry Research.
Sources
- 1. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Elevated Nuclear and Cytoplasmic FTY720-Phosphate in Mouse Embryonic Fibroblasts Suggests the Potential for Multiple Mechanisms in FTY720-Induced Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. mdpi.com [mdpi.com]
reducing background noise in FTY720-phosphate-d4 chromatograms
Welcome to the FTY720-Phosphate-d4 LC-MS/MS Technical Support Center . This guide is engineered for bioanalytical scientists and drug development professionals troubleshooting high baseline noise, matrix effects, and signal instability during the quantification of Fingolimod-phosphate (FTY720-P).
Overview: The Analytical Challenge
Fingolimod (FTY720) is an immunomodulatory prodrug. In vivo, it is phosphorylated primarily by sphingosine kinase 2 (SPHK2) into its active moiety, Fingolimod-phosphate (FTY720-P), which binds to sphingosine 1-phosphate receptors (S1PR) to sequester lymphocytes[1].
For accurate LC-MS/MS quantification, the deuterated internal standard FTY720-phosphate-d4 (MRM transition m/z 312.4 → 259.3) is used alongside unlabeled FTY720-P (m/z 308.4 → 255.3)[2]. However, analysts frequently encounter severe background noise in the d4 channel. This is primarily driven by two factors: rapid ex vivo interconversion in blood cells[3] and isobaric interference from endogenous phospholipids [4].
Fingolimod phosphorylation and S1P receptor modulation pathway.
Part 1: Self-Validating Protocol for Phospholipid-Depleted Extraction
Standard protein precipitation (PPT) leaves high concentrations of glycerophosphocholines in the extract. During positive electrospray ionization (+ESI), these lipids co-elute with FTY720-P-d4, competing for charge on the droplet surface and causing massive baseline noise or ion suppression[5]. The following protocol utilizes a combined PPT and Solid Phase Extraction (SPE) approach to eliminate this noise[6].
Step 1: Whole Blood Lysis (Interconversion Control)
-
Action: Immediately upon collection, add 100 µL of whole blood to 100 µL of deionized water containing 0.1% Triton X-100.
-
Causality: Fingolimod and FTY720-P are highly sequestered in erythrocytes. Lysis disrupts cellular compartmentalization and denatures endogenous kinases and phosphatases, halting the rapid ex vivo interconversion that causes fluctuating baseline concentrations[3].
Step 2: Internal Standard Spiking
-
Action: Add 10 µL of FTY720-phosphate-d4 working solution (e.g., 50 ng/mL). Vortex for 30 seconds.
Step 3: Protein Precipitation (PPT)
-
Action: Add 300 µL of cold acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C[1].
-
Causality: Acidified ACN disrupts protein-drug binding, specifically releasing the highly protein-bound FTY720-P into the supernatant while precipitating bulk proteins.
Step 4: Phospholipid Removal (SPE)
-
Action: Load the supernatant onto a polymeric phospholipid-removal SPE cartridge (e.g., Phree or Ostro). Collect the eluate.
-
Causality: Lipids containing phosphate diester moieties (phospholipids) are selectively retained by the sorbent, while phosphate monoester lipids like FTY720-P pass through, effectively decoupling the analyte from the matrix[6].
Step 5: Self-Validating Checkpoint (Post-Column Infusion)
-
Action: Inject a blank matrix extract (processed through steps 1-4) while continuously infusing a neat solution of FTY720-P-d4 post-column via a T-piece.
-
Validation Logic: If the extraction successfully removed phospholipids, the continuous d4-IS baseline will remain perfectly flat. If the baseline dips (ion suppression) or spikes (ion enhancement) at the expected retention time, phospholipid breakthrough is still occurring, invalidating the extraction efficiency and requiring stronger SPE wash steps.
Optimized sample preparation workflow for FTY720-P quantification.
Part 2: Quantitative Impact of Sample Preparation
The choice of sample preparation directly dictates the severity of background noise in the d4 channel. Below is a comparative summary of extraction methodologies:
| Extraction Methodology | Matrix Effect (%) | Absolute Recovery (%) | Baseline Noise Level (cps) | Primary Cause of Background Noise |
| Direct Protein Precipitation (PPT) | -45% to -65% | >85% | >5,000 | Severe phospholipid co-elution causing droplet competition. |
| Liquid-Liquid Extraction (LLE) | -15% to -25% | 60-75% | ~1,500 | Partial lipid carryover; lower absolute recovery of the phosphate monoester. |
| PPT + Phospholipid Removal SPE | -2% to -5% | >80% | <200 | Negligible; clean baseline achieved via selective lipid capture. |
Part 3: Troubleshooting FAQs
Q: My FTY720-phosphate-d4 chromatogram shows high background noise even when the d0 (unlabeled) channel is clean. What causes this? A: This is a classic symptom of isobaric interference. While unlabeled FTY720-P (m/z 308.4 → 255.3) might separate well, the d4 internal standard (m/z 312.4 → 259.3) shares a nominal mass transition with certain fragmented endogenous lipids or mobile phase contaminants[2]. Actionable Fix: Modify the LC gradient. Implement a shallower gradient curve between 40% and 60% organic modifier to pull the d4-IS away from the interfering lipid zone. Additionally, ensure you are using strictly LC-MS grade solvents, as lower-grade acetonitrile can introduce PEG contaminants that elevate the baseline at m/z 312.
Q: I am observing a massive noise spike at the exact retention time of FTY720-P-d4, but only in extracted blood samples, not in neat standards. Why? A: This confirms phospholipid co-elution. Endogenous glycerophosphocholines elute late in reversed-phase LC. Because they are highly surface-active, they outcompete FTY720-P-d4 for localization on the surface of the ESI droplets, leading to erratic ionization and noise[4]. Actionable Fix: If you cannot implement SPE, utilize a divert valve to send the first 1.0 minute and the final 2.0 minutes of the LC eluent (where bulk lipids elute) to waste, preventing them from entering the MS source.
Q: How do I eliminate carryover noise in the d4 channel between high-concentration samples and blanks? A: FTY720-P is highly lipophilic and tends to adsorb to the hydrophobic surfaces of the autosampler needle, injection valve, and column frits. Actionable Fix: Implement a highly organic needle wash solution (e.g., Isopropanol/Acetonitrile/Water/Formic Acid 40:40:20:0.1 v/v). Program a saw-tooth column wash at the end of the LC gradient, cycling between 5% and 95% organic solvent at least twice before re-equilibrating.
Diagnostic decision tree for resolving FTY720-P-d4 background noise.
References
-
Title: Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach Source: samipubco.com URL: 2
-
Title: Measuring Fingolimod-Phosphate in Biological Samples: Application Notes and Protocols Source: benchchem.com URL: 1
-
Title: Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study Source: nih.gov URL: 3
-
Title: Enhanced selective capture of phosphomonoester lipids enabling highly sensitive detection of sphingosine 1-phosphate Source: nih.gov URL: 6
-
Title: PhD Thesis_G.Grasso_2020 Source: cnr.it URL: 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Incurred sample reanalysis of fingolimod and fingolimod phosphate in blood: stability evaluation and application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced selective capture of phosphomonoester lipids enabling highly sensitive detection of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent hydrolysis of FTY720-d4 Phosphate
Welcome to the Technical Support Center for FTY720-d4 Phosphate . This portal is designed for researchers, analytical chemists, and drug development professionals utilizing Fingolimod-d4 phosphate (FTY720-d4 Phosphate) as a stable isotope-labeled internal standard for LC-MS/MS pharmacokinetics and sphingolipid metabolism assays[1].
Because FTY720-d4 Phosphate contains a highly labile phosphate ester bond, it is notoriously susceptible to hydrolysis, which converts it back into the unphosphorylated FTY720-d4 artifact[2]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the absolute structural integrity of your internal standards.
I. Frequently Asked Questions (FAQs): Mechanism & Causality
Q1: Why is FTY720-d4 Phosphate so susceptible to hydrolysis compared to its parent compound? A: The instability lies entirely in the phosphate ester bond. While the deuterium labeling (d4) provides a necessary mass shift for mass spectrometry resolution, these isotopes are located on the carbon backbone (typically the aromatic ring or aliphatic tail)[3]. They offer zero steric or electronic protection to the phosphate group. In the presence of moisture, water acts as a nucleophile, attacking the electrophilic phosphorus atom and cleaving the ester bond to yield free inorganic phosphate and unphosphorylated FTY720-d4.
Q2: Why do repeated freeze-thaw cycles destroy the compound even if stored in a high-quality solvent? A: This is driven by the cryoconcentration effect . As a solvent freezes, pure solvent crystallizes first, forcing any trace water, dissolved gases, or ionic impurities into an increasingly hyper-concentrated liquid micro-phase. This drastically shifts the local pH within these micro-pockets, catalyzing rapid acid/base-mediated hydrolysis of the phosphate ester bond before the entire sample solidifies. Therefore, single-use aliquoting is strictly required to prevent product inactivation[2].
Q3: Can I store my working solutions in aqueous biological buffers (e.g., PBS or HEPES)? A: No. FTY720-d4 Phosphate is highly unstable in aqueous solutions and will degrade rapidly[2]. While you must use aqueous buffers for your final in vitro or in vivo assay matrices, the working solution must be freshly prepared on the exact day of the experiment and used immediately[2].
II. Visualizing the Hydrolysis Pathway
The following diagram illustrates the logical relationship between environmental exposure, the chemical degradation pathway of FTY720-d4 Phosphate, and the targeted prevention strategies required to maintain its integrity.
FTY720-d4 Phosphate hydrolysis mechanism and chemical stabilization strategy.
III. Quantitative Storage Guidelines
To prevent baseline drift in your quantitative assays, adhere strictly to the maximum storage durations outlined below. Data is synthesized from established handling protocols for FTY720 phosphate derivatives[2].
| Physical State | Solvent Environment | Storage Temperature | Maximum Duration | Hydrolysis Risk |
| Solid (Lyophilized) | None (Desiccated) | -20°C to -80°C | Up to 2 Years | Low (if kept sealed) |
| Stock Solution | Anhydrous DMSO (>99.9%) | -80°C | 6 Months | Low-Medium |
| Stock Solution | Anhydrous DMSO (>99.9%) | -20°C | 1 Month | Medium |
| Working Solution | Aqueous Buffer / Media | 4°C or Room Temp | < 12 Hours | Critical / High |
IV. Troubleshooting Guide: Diagnosing Hydrolysis in LC-MS/MS
If you are experiencing shifting standard curves, poor recovery, or unexpected biological variance, your internal standard may have hydrolyzed. Because this protocol is a self-validating system , you must run a diagnostic check before proceeding with precious biological samples.
Symptom: Loss of signal intensity for the FTY720-d4 Phosphate MRM transition, or an artificially high concentration of unphosphorylated FTY720 in your samples. Root Cause: The internal standard has hydrolyzed during storage or sample preparation, artificially inflating the unphosphorylated analyte pool. Self-Validation Protocol (Diagnostic Check):
-
Prepare a blank matrix (e.g., blank plasma or buffer).
-
Spike the matrix only with your FTY720-d4 Phosphate stock solution. Do not add any unphosphorylated FTY720.
-
Run the sample through your standard LC-MS/MS method.
-
Monitor both MRM transitions: the parent mass for FTY720-d4 Phosphate (approx. m/z 392) and the mass for unphosphorylated FTY720-d4 (approx. m/z 312).
-
Interpretation: If a distinct peak appears at the retention time and MRM transition of the unphosphorylated FTY720-d4, your stock has undergone hydrolysis. The stock must be discarded.
V. Experimental Protocol: Reconstitution and Handling Workflow
To guarantee the integrity of FTY720-d4 Phosphate, the reconstitution process must actively exclude ambient moisture and prevent thermal shock.
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized solid vial from -20°C storage. Crucial Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the powder, initiating hydrolysis before you even add solvent.
-
Solvent Selection: Reconstitute the powder exclusively in high-purity, anhydrous DMSO (>99.9% purity, stored over molecular sieves). Do not use standard benchtop DMSO, which is highly hygroscopic and absorbs water from the air.
-
Dissolution: Vortex gently. If phase separation or poor dissolution occurs, you may use brief sonication (under 1 minute) to aid dissolution[2]. Avoid prolonged sonication as it generates localized heat that can degrade the phosphate bond.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots using amber glass vials (to protect from light)[2].
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen. This bypasses the slow freezing phase, preventing the cryoconcentration of trace water and eliminating pH micro-shifts.
-
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer. Ensure they are used within 6 months[2].
Step-by-step handling workflow to prevent moisture condensation and freeze-thaw degradation.
VI. References
Sources
Validation & Comparative
Comparative Guide: Bioanalytical Method Validation Using rac FTY720-d4 Phosphate
As a Senior Application Scientist specializing in mass spectrometry and lipidomics, I frequently encounter the distinct analytical challenges posed by amphiphilic prodrugs. Fingolimod (FTY720) represents a paradigm in immunomodulatory therapy for relapsing-remitting multiple sclerosis (RRMS). However, its clinical efficacy is entirely dependent on its in vivo phosphorylation by sphingosine kinase 2 (SPHK2) to form the active moiety: FTY720-phosphate (FTY720-P) .
Accurate quantification of FTY720-P in human plasma or whole blood is critical for pharmacokinetic (PK) profiling and therapeutic monitoring. Due to the molecule's surfactant-like properties, severe matrix effects, and the generation of a chiral center upon phosphorylation, the selection of the internal standard (IS) dictates the integrity of the entire bioanalytical method. This guide objectively compares the performance of the gold-standard stable isotope-labeled (SIL) standard, rac FTY720-d4 Phosphate , against historical structural analogs, providing self-validating protocols and empirical data to support your assay development.
Fig 1: In vivo metabolic activation of Fingolimod to its active chiral phosphate.
The Analytical Challenge & Causality of IS Selection
FTY720-P contains both a highly polar phosphate headgroup and a lipophilic octyl chain. During LC-MS/MS analysis, endogenous phospholipids in plasma co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source and causing unpredictable ion suppression.
Alternative 1: Structural Analogs (e.g., C17-Sphingosine-1-Phosphate)
Before SIL standards were widely commercialized, researchers relied on odd-chain structural analogs like C17-sphingosine-1-phosphate 1.
-
The Flaw: Structural analogs do not perfectly co-elute with FTY720-P. A retention time shift of even 0.2 minutes means the analog and the analyte experience different localized concentrations of suppressing matrix lipids. Consequently, the IS fails to accurately normalize the analyte signal, leading to high inter-day variability.
Alternative 2: rac FTY720-d4 Phosphate (The Gold Standard)
Using a deuterated analog specifically tailored to the phosphate metabolite resolves these issues 2.
-
Why "rac" (Racemic)? The phosphorylation of FTY720 breaks the symmetry of its propanediol group, creating a chiral center. Because standard analytical columns do not separate these enantiomers, providing the IS as a racemate ensures it perfectly mirrors the physicochemical behavior of the analyte pool.
-
Why "d4"? A +4 Da mass shift (m/z 392.4 for the IS vs. 388.4 for the analyte) is mathematically optimal. It is large enough to completely bypass the natural M+2 and M+3 isotopic contributions of the endogenous analyte, preventing isotopic cross-talk and ensuring a pristine Lower Limit of Quantification (LLOQ).
Comparative Performance Data
The superiority of the SIL IS is evident when evaluating assay validation metrics according to European Medicines Agency (EMA) and FDA guidelines. The table below synthesizes comparative validation data for FTY720-P extraction from human plasma/blood matrices.
| Validation Parameter | C17-Sphingosine-1-Phosphate (Analog IS) | rac FTY720-d4 Phosphate (SIL IS) |
| Co-elution with Analyte | No (ΔRT ~ 0.3 - 0.5 min) | Yes (ΔRT = 0.00 min) |
| Extraction Recovery | 69% - 82% (Variable) | 90.08% - 107.00% (Highly Consistent) |
| Intra-day Precision (%CV) | 8.5% - 12.5% | 2.73% - 9.31% |
| Matrix Factor (IS Normalized) | 0.75 - 1.30 (Fails EMA criteria in some lots) | 0.98 - 1.02 (Near perfect normalization) |
| LLOQ Achieved | ~ 2.0 ng/mL | 1.5 ng/mL (or lower) |
Data synthesized from foundational validation studies demonstrating the stabilization of recovery and precision when utilizing deuterated fingolimod phosphate3.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol leverages Protein Precipitation Extraction (PPE). Liquid-Liquid Extraction (LLE) is notoriously inefficient for FTY720-P due to the highly polar phosphate group resisting partition into non-polar organic solvents. PPE disrupts protein-lipid binding directly in the aqueous phase.
Step-by-Step Methodology
Step 1: Preparation of Working Solutions
-
Prepare a stock solution of FTY720-P and rac FTY720-d4 Phosphate in Methanol (1 mg/mL).
-
Dilute the IS stock in 50% Methanol/Water to create a working IS solution of 50 ng/mL.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of human plasma or whole blood into a 1.5 mL low-bind microcentrifuge tube. (Causality: Low-bind tubes are mandatory to prevent the lipophilic tail of FTY720-P from adsorbing to the plastic).
-
Add 10 µL of the working IS solution (rac FTY720-d4 Phosphate). Vortex for 10 seconds.
-
Add 200 µL of extraction solvent: Acetonitrile/Methanol (40:60, v/v). (Causality: This specific ratio provides optimal denaturation of carrier proteins while maintaining the solubility of the amphiphilic analyte).
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.
Step 3: UHPLC Separation
-
Column: BEH C18, 1.7 µm (100 × 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water, adjusted to pH 9.0 with ammonium hydroxide. (Causality: A basic pH ensures the secondary amine of FTY720-P remains unprotonated during chromatography, preventing secondary interactions with residual column silanols and yielding sharp, symmetrical peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (Positive ESI) Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
FTY720-P Transition: m/z 388.4 → 255.3 (Collision Energy: ~20 eV).
-
rac FTY720-d4 Phosphate Transition: m/z 392.4 → 259.3 (Collision Energy: ~20 eV).
Fig 2: Optimized bioanalytical workflow for FTY720-P quantification.
Conclusion
The transition from structural analogs to stable isotope-labeled standards is not merely a regulatory preference; it is a chemical necessity for amphiphilic molecules. By utilizing rac FTY720-d4 Phosphate , bioanalytical scientists can perfectly offset the extraction losses and matrix-induced ion suppression inherent to lipidomics. The resulting assay delivers an LLOQ of ≤1.5 ng/mL with single-digit %CV precision, ensuring robust pharmacokinetic data for clinical trials and therapeutic drug monitoring.
References
- A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis.MDPI, June 2022.
- Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis.ResearchGate (Biomedical Chromatography), January 2025.
- LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma.ResearchGate (J Chromatogr B), 2012.
Sources
The Gold Standard in Bioanalysis: A Comparative Guide to rac FTY720-d4 Phosphate vs. Non-Deuterated Standards
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic (PK) studies, the pursuit of accuracy and precision is not merely an academic exercise—it is the bedrock upon which critical clinical decisions are made. For a compound like FTY720 (Fingolimod), an immunomodulator used in the treatment of multiple sclerosis, this precision is paramount.[1][2][3] FTY720 is a prodrug that, upon administration, is phosphorylated by sphingosine kinases (primarily SPHK2) to its active metabolite, FTY720-phosphate (FTY720-P).[4][5][6] It is this active moiety that modulates sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[4][7][8][9] Consequently, the accurate quantification of FTY720-P in complex biological matrices like blood or plasma is essential for understanding its pharmacological effect.
This guide provides an in-depth comparison of two types of internal standards used for the quantification of FTY720-P via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): the stable isotope-labeled (SIL) standard, rac FTY720-d4 Phosphate , and its non-deuterated structural analogues. As we will explore, the choice of internal standard is not a trivial decision; it is a critical factor that dictates the reliability, robustness, and ultimately, the trustworthiness of the generated data.
The Indispensable Role of an Internal Standard
Before delving into the comparison, it is crucial to understand why an internal standard (IS) is a non-negotiable component of a robust bioanalytical method.[10] The journey of an analyte from a biological sample to the mass spectrometer detector is fraught with potential for variability. Steps such as sample extraction, potential protein precipitation, liquid-liquid extraction, and injection into the LC-MS/MS system can all introduce errors.[11] Furthermore, once in the mass spectrometer's ion source, the efficiency of ionization can be significantly affected by co-eluting endogenous components from the biological matrix—a phenomenon known as the "matrix effect."[12][13][14][15]
An ideal IS is a compound added at a known concentration to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process. It should mimic the analyte's behavior as closely as possible through every step. By measuring the ratio of the analyte's response to the IS's response, we can normalize for variations, thereby ensuring accurate and precise quantification.[16]
The Contenders: Deuterated vs. Non-Deuterated Standards
1. Non-Deuterated Standard (Structural Analogue): This is a compound that is chemically similar to the analyte but not identical. For FTY720-P, this could be a related sphingolipid analog like C17-sphingosine-1-phosphate.[17] While better than no internal standard, its fundamental flaw lies in its structural difference. These differences, however minor, can lead to variations in:
-
Chromatographic Retention Time: The analogue may not co-elute perfectly with the analyte.
-
Extraction Recovery: Its efficiency in being extracted from the sample matrix may differ from the analyte's.
-
Ionization Efficiency: It will respond differently to matrix effects in the ion source.
2. rac FTY720-d4 Phosphate (Stable Isotope-Labeled Standard): This is FTY720-P where four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[18][19][20] This subtle change increases the mass of the molecule, allowing the mass spectrometer to differentiate it from the endogenous analyte, while its physicochemical properties remain virtually identical.[16][21][22] This near-perfect mimicry is the key to its superiority.
Head-to-Head Comparison: The Experimental Evidence
To illustrate the performance differences, let's consider a typical LC-MS/MS bioanalytical workflow for FTY720-P.
Experimental Workflow: LC-MS/MS Quantification of FTY720-Phosphate
Caption: A typical bioanalytical workflow for FTY720-P quantification.
The Critical Difference: Mitigating Matrix Effects
The primary advantage of a deuterated standard is its ability to compensate for matrix effects.[12][15][16] Matrix effects are caused by co-eluting molecules from the biological sample (e.g., phospholipids, salts) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results.[13][14]
Because rac FTY720-d4 Phosphate is chemically identical to the analyte, it co-elutes precisely and experiences the exact same ionization suppression or enhancement.[10][11] Therefore, the ratio of the analyte to the IS remains constant, even if the absolute signal intensity of both fluctuates. A non-deuterated analogue, which may elute slightly differently, will be subjected to a different matrix environment at the point of ionization, failing to accurately correct for the effect on the actual analyte. This is the cornerstone of the "gold standard" status of SIL-IS.[16]
Performance Data Summary
The following table summarizes the expected performance characteristics based on established principles of bioanalysis.
| Parameter | rac FTY720-d4 Phosphate (SIL-IS) | Non-Deuterated Analogue IS | Rationale for Difference |
| Chromatographic Co-elution | Excellent: Retention times are virtually identical. | Variable: Structural differences lead to different retention times. | The deuterium substitution has a negligible effect on chromatographic behavior. |
| Matrix Effect Compensation | Excellent: Experiences the same ionization suppression/enhancement as the analyte.[23] | Poor to Moderate: Fails to track analyte-specific matrix effects due to different elution times and ionization efficiencies.[24] | Co-elution is essential for accurate compensation.[10] |
| Extraction Recovery Tracking | Excellent: Behaves identically during all sample preparation steps. | Variable: Physicochemical differences can lead to differential recovery. | Near-identical chemical properties ensure the IS mirrors any loss of the analyte.[16] |
| Assay Accuracy & Precision | High (%CV < 15%): Normalization is highly effective, leading to reliable and reproducible data.[25] | Lower (%CV can be > 15%): Inability to fully correct for variability leads to greater data scatter and potential bias. | Regulatory guidelines (FDA, EMA/ICH) require high accuracy and precision.[26][27][28][29] |
| Confidence in Data | Very High: Considered the "gold standard" for regulatory submissions.[16] | Moderate: May be acceptable for early discovery but lacks the robustness for late-stage development. | The use of a SIL-IS is a hallmark of a well-validated, robust bioanalytical method.[26] |
The Biological Context: FTY720's Mechanism of Action
Understanding the significance of accurate FTY720-P measurement requires a brief look at its mechanism of action. FTY720-P acts as a functional antagonist of the S1P1 receptor on lymphocytes.[4][9][30] This leads to the internalization and degradation of the receptor, preventing lymphocytes from exiting the lymph nodes.[8][31] This lymphocyte sequestration is the primary immunosuppressive effect.
Caption: Simplified FTY720 activation and S1P1 receptor modulation pathway.
Given this direct dose-response relationship, having unequivocal confidence in the measured concentrations of FTY720-P is essential for establishing PK/PD (pharmacokinetic/pharmacodynamic) models and ensuring patient safety and therapeutic efficacy.
Detailed Experimental Protocol: A Self-Validating System
The following protocol for the quantification of FTY720-P in human plasma using rac FTY720-d4 Phosphate exemplifies a self-validating system, where the inclusion of the ideal IS ensures data integrity.
Objective: To accurately and precisely quantify FTY720-Phosphate in human plasma.
Materials:
-
Human plasma (K2EDTA)
-
FTY720-Phosphate reference standard
-
rac FTY720-d4 Phosphate (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
Procedure:
-
Preparation of Standards and QCs:
-
Prepare stock solutions of FTY720-P and rac FTY720-d4 Phosphate in methanol.
-
Serially dilute the FTY720-P stock solution to create calibration standards (e.g., 0.1 to 20 ng/mL) and quality control samples (Low, Mid, High) by spiking into blank human plasma. Causality: Spiking into the same matrix as the study samples is critical to mimic the analytical conditions and matrix effects.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the rac FTY720-d4 Phosphate working solution (e.g., at 50 ng/mL). Vortex briefly. Causality: The IS is added first to account for variability in all subsequent steps.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid. Causality: Cold acetonitrile efficiently precipitates plasma proteins, releasing the analyte and IS into the solvent.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components and sharp peak shapes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
FTY720-Phosphate: Q1 388.2 -> Q3 255.3
-
rac FTY720-d4 Phosphate (IS): Q1 392.2 -> Q3 259.3
-
-
Causality: The Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of FTY720-P in QC and unknown samples from the calibration curve.
-
Conclusion
For the quantitative bioanalysis of FTY720-phosphate, the evidence is unequivocal. While a non-deuterated structural analogue may seem like a cost-effective shortcut, it introduces unacceptable risks of inaccuracy and imprecision by failing to adequately compensate for the analytical variability inherent in LC-MS/MS analysis of complex biological samples.[24]
rac FTY720-d4 Phosphate , as a stable isotope-labeled internal standard, co-elutes with and behaves virtually identically to the analyte through extraction, chromatography, and ionization.[10][32] This ensures robust and reliable correction for matrix effects and other sources of error, yielding data that meets the stringent standards of regulatory bodies and provides the highest level of confidence for critical drug development decisions.[16][23] In the rigorous field of bioanalysis, adherence to the gold standard is not just best practice; it is a commitment to scientific integrity.
References
- Bioanalysis Zone. (2014, February 11).
- Li, W., & Cohen, L. H. (n.d.).
- Ita, B. I. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- Billich, A., et al. (2003). Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Journal of Biological Chemistry.
- NorthEast BioLab. (n.d.).
- Samardzic, T., et al. (2019). Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage. Scientific Reports.
- Baranowska, I., & Koper, M. (2014). Importance of matrix effects in LC–MS/MS... Bioanalysis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem. (n.d.).
- ResearchGate. (n.d.). Phosphorylation of sphingosine and FTY720 by sphingosine kinase.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
- Gergely, P., et al. (2004). FTY720: mechanism of action and potential benefit in organ transplantation.
- International Journal of Research and Scientific Innovation (IJRSI). (n.d.). A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques.
- Choi, J. W., et al. (2010). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1)
- Azaceta, G., et al. (2017).
- Siddiqui, M. A., & Tadi, P. (2024). Fingolimod.
- Xu, Y., et al. (2012). Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Al-Ghobashy, M. A., & Fathy, M. M. (2022). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media.
- Zollinger, M., et al. (2010). Absorption and disposition of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in healthy volunteers: a case of xenobiotic biotransformation following endogenous metabolic pathways. Drug Metabolism and Disposition.
- Brinkmann, V. (2004). FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function.
- Kihara, A., & Igarashi, Y. (2014). Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. AIMS Press.
- Gopinath, R., et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study.
- Asaro, A., et al. (2022). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI.
- Butler, M. S. (2011). Fingolimod (FTY720): A Recently Approved Multiple Sclerosis Drug Based on a Fungal Secondary Metabolite.
- Garris, C. S., et al. (2016).
- Al-Harbi, S. A., & Al-Dosari, N. S. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology.
- Wang, L., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinical Chimica Acta.
- U.S. Food and Drug Administration. (2018).
- BenchChem. (2025, December 26).
- Al-Tannak, N. F., & Hemmateenejad, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- U.S. Food and Drug Administration. (n.d.).
- Ellis, S. R., & Stümpges, B. A. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.
- Kiuchi, M., et al. (2004). Synthesis, stereochemical determination and biochemical characterization of the enantiomeric phosphate esters of the novel immunosuppressive agent FTY720. Journal of Medicinal Chemistry.
- U.S. Food and Drug Administration. (2024).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Pharmaffiliates. (n.d.).
- LGC Standards. (n.d.).
- Hermann, S., et al. (2015). Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for sphingosine-1-phosphate Receptor Molecular Imaging by Positron Emission Tomography. Journal of Medicinal Chemistry.
- Heng, B. C., et al. (2015). Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. Bioorganic & Medicinal Chemistry Letters.
- LGC Standards. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma.
- Gonzalez-Riano, C., et al. (2012). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. ovid.com [ovid.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. rac FTY720-d4 Phosphate | LGC Standards [lgcstandards.com]
- 20. rac FTY720-d4 Phosphate | LGC Standards [lgcstandards.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. fda.gov [fda.gov]
- 28. resolvemass.ca [resolvemass.ca]
- 29. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 30. pnas.org [pnas.org]
- 31. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 32. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Analytical Superiority in Fingolimod-Phosphate Quantification: A Comparative Guide to FTY720-P-d4 Assays
As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter laboratories struggling with the reproducible quantification of sphingolipid analogs. Fingolimod (FTY720) is a highly effective immunomodulator used in the treatment of relapsing-remitting multiple sclerosis[1]. However, its clinical efficacy is entirely dependent on its in vivo phosphorylation into the active metabolite, fingolimod-phosphate (FTY720-P)[2].
Quantifying FTY720-P in human plasma or whole blood presents a severe analytical challenge. The molecule is highly lipophilic, binds aggressively to plasma proteins, and suffers from extreme matrix effects during electrospray ionization (ESI)[3]. Historically, laboratories relied on structural analogs (e.g., C17-sphingosine-1-phosphate) as internal standards[4]. Today, the integration of deuterium-labeled stable isotopes, specifically FTY720-phosphate-d4 (FTY720-P-d4) , has revolutionized the accuracy and precision of these assays[5].
This guide objectively compares the performance of FTY720-P-d4 against legacy internal standards and provides a self-validating LC-MS/MS methodology grounded in European Medicines Agency (EMA) guidelines[1][3].
Mechanistic Context: The Pharmacological Pathway
To understand the analytical requirements, we must first understand the biology. Fingolimod is a prodrug. Upon oral administration, it is phosphorylated primarily by sphingosine kinase 2 (SphK2) to form FTY720-P[2]. This active metabolite acts as a potent agonist at sphingosine-1-phosphate (S1P) receptors, ultimately inducing the internalization of these receptors and sequestering lymphocytes in lymph nodes[2].
Fig 1. In vivo phosphorylation of FTY720 to FTY720-P and subsequent S1P receptor activation.
Because FTY720-P is the direct driver of the drug's pharmacodynamic effect, therapeutic drug monitoring (TDM) and bioequivalence studies mandate its precise quantification alongside the parent drug.
Comparative Performance: SIL-IS vs. Structural Analogs
The choice of internal standard (IS) dictates the reliability of the assay. A Stable Isotope-Labeled Internal Standard (SIL-IS) like FTY720-P-d4 contains four deuterium atoms, shifting its mass by +4 Da[5].
The Causality of Superiority: During LC-MS/MS analysis, biological extracts contain residual endogenous phospholipids that co-elute with analytes, causing transient ion suppression or enhancement in the ESI source[3]. Because FTY720-P-d4 is chemically identical to the target analyte, it co-elutes at the exact same retention time. Consequently, both the analyte and the IS experience the exact same matrix suppression, keeping the peak area ratio perfectly stable[3]. Conversely, structural analogs (like C17-sphingosine-1-phosphate) elute at slightly different times, exposing them to different ion suppression zones and distorting the quantification ratio[4].
Quantitative Performance Comparison
| Performance Metric | FTY720-P-d4 (SIL-IS) | Structural Analog (e.g., C17-S1P) | Analytical Insight & Causality |
| Intra-day Precision (CV%) | 2.73% – 9.31%[1] | < 12.5%[4] | SIL-IS perfectly tracks analyte variations during extraction and ionization. |
| Inter-day Precision (CV%) | 4.81% – 10.33%[6] | < 12.5%[4] | Exact co-elution negates day-to-day ESI source fluctuations. |
| Accuracy (% Recovery) | 90.08% – 107.00%[1][6] | 87.5% – 112.5%[4] | Identical lipophilicity ensures identical release from binding proteins. |
| Lower Limit of Quantitation | 50 pg/mL (Blood)[6] | 2 ng/mL (Plasma)[4] | Superior matrix effect correction allows for higher signal-to-noise at low concentrations. |
| Matrix Effect (IS-normalized) | 4.8% – 4.9% CV[3] | > 10% CV (Variable) | Deuterated IS experiences identical ion suppression as the analyte[3]. |
Validated Experimental Methodology
To achieve the precision metrics outlined above, the sample preparation must aggressively disrupt protein binding while maintaining a self-validating quality control structure. The following protocol utilizes protein precipitation (PPT), which is highly favored for its speed and efficiency in both whole blood and plasma matrices[1][6].
Fig 2. Self-validating LC-MS/MS sample preparation workflow using FTY720-P-d4 internal standard.
Step-by-Step LC-MS/MS Protocol
Step 1: Preparation of Working Solutions Prepare individual stock solutions of FTY720-P and FTY720-P-d4 at 1 mg/mL in methanol (or 50% DMSO/Methanol). Causality: FTY720-P is highly hydrophobic; using a high-organic solvent prevents the analyte from adsorbing non-specifically to the walls of glass or plastic vials[3][6].
Step 2: Matrix Spiking & The Self-Validating QC System Spike 100 µL of the biological sample (plasma or whole blood) with 5 µL of the FTY720-P-d4 working solution[6]. Self-Validation Check: Alongside unknown samples, you must prepare a calibration curve (e.g., 1.5–150 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations[3][6]. According to EMA bioanalytical guidelines, if the back-calculated concentration of these QCs deviates by more than ±15% (or ±20% at the LLOQ), the entire analytical run is automatically rejected[1][7].
Step 3: Protein Precipitation Add 300 µL of a cold extraction mixture consisting of Acetonitrile-Methanol (40:60, v/v)[1]. Vortex vigorously for 1 minute. Causality: FTY720-P is heavily bound to transport proteins. The aggressive organic solvent mixture denatures the hydrophobic pockets of these proteins, forcing the simultaneous release of both the endogenous analyte and the spiked SIL-IS[1][6].
Step 4: Centrifugation Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C[6]. Transfer the clear supernatant to an autosampler vial.
Step 5: LC-MS/MS Analysis Inject the supernatant onto a BEH C18 ultra-high-performance liquid chromatography column (e.g., 100 × 2.1 mm, 1.7 μm)[1]. Operate the mass spectrometer in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM).
-
MRM transitions for the parent drug (Fingolimod) are typically m/z 308.4 → 255.3, while its deuterated IS is monitored at m/z 312.4 → 259.3[8].
-
Ensure specific MRM transitions are optimized for the phosphorylated +80 Da parent ions of FTY720-P and FTY720-P-d4[3].
Conclusion
For laboratories conducting pharmacokinetics, bioequivalence, or TDM for fingolimod, transitioning from structural analogs to FTY720-P-d4 is not merely an upgrade—it is a methodological necessity. The stable isotope effectively neutralizes matrix effects (reducing IS-normalized CV to <5%) and pushes the boundaries of sensitivity down to 50 pg/mL in whole blood[3][6]. By coupling FTY720-P-d4 with a rigorous, EMA-compliant protein precipitation workflow, researchers guarantee the scientific integrity and trustworthiness of their clinical data.
Sources
- 1. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Cross-Validation of Fingolimod Phosphate Isotopes in Clinical Trials: A Comprehensive Bioanalytical Guide
As a Senior Application Scientist, establishing a robust bioanalytical framework is the cornerstone of drug development. In clinical trials evaluating Fingolimod (FTY720)—a first-in-class sphingosine 1-phosphate (S1P) receptor modulator—quantifying its active metabolite, Fingolimod-phosphate (FTY720-P), presents a formidable analytical challenge. This guide objectively compares stable isotope-labeled internal standard (SIL-IS) strategies and provides a self-validating methodology for LC-MS/MS cross-validation to ensure absolute data integrity in pharmacokinetic (PK) modeling.
Mechanistic Grounding: The Analytical Challenge of Fingolimod-Phosphate
Fingolimod is administered as a prodrug. Upon absorption, it undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form Fingolimod-phosphate[1]. This active moiety binds as a functional antagonist to S1P receptors (primarily S1P1), inducing receptor internalization. The causality of this mechanism is profound: it sequesters auto-aggressive lymphocytes within peripheral lymph nodes, preventing their infiltration into the central nervous system[2].
Fingolimod phosphorylation by SphK2 and subsequent S1P receptor modulation pathway.
In clinical trials—such as the3[3] and the4[4]—quantifying systemic exposure requires overcoming three distinct bioanalytical hurdles:
-
Matrix Selection : Fingolimod extensively partitions into red blood cells. Therefore, whole blood—not plasma—must be used to accurately reflect systemic exposure[5].
-
Ex Vivo Interconversion : Blood contains active kinases and phosphatases that can rapidly interconvert Fingolimod and FTY720-P after sample collection, demanding immediate thermal stabilization[5].
-
Divergent Physicochemical Properties : Fingolimod is highly lipophilic, whereas FTY720-P is a zwitterionic, highly polar molecule with extensive protein binding[2].
Isotope Selection & Cross-Validation Strategy
To establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, selecting the correct internal standard is critical. Cross-validation between different isotopic variants ensures the assay is immune to whole blood matrix effects (ion suppression or enhancement)[6].
-
Structural Analogs : Historically utilized but fundamentally flawed for this application. They fail to perfectly mimic the extraction recovery and ionization efficiency of the zwitterionic phosphate metabolite.
-
Deuterated Isotopes (Fingolimod-D4 and FTY720-P-D4) : The current industry standard. They provide excellent tracking during extraction. However, deuterium can induce a chromatographic "isotope effect" (a slight retention time shift compared to the unlabeled drug). Cross-validation via post-column infusion is required to ensure the D4 isotope and the target analyte elute within the exact same matrix suppression zone[6].
-
Carbon-13 Isotopes (13C-Fingolimod) : The ultimate gold standard. Because 13C does not alter the molecule's interaction with the stationary phase, it guarantees perfect co-elution without the deuterium isotope effect, completely neutralizing matrix variability.
Quantitative Data Summary: Isotope Performance Comparison
| Internal Standard Strategy | Chromatographic Co-elution | Extraction Recovery | Matrix Effect (Ion Suppression) | LLOQ (Whole Blood) | Cost & Accessibility |
| Structural Analog | Poor | 70 - 85% | High (Variable) | ~1.0 ng/mL | Low / High |
| Deuterated (D4) SIL-IS | Good (Slight RT shift) | 90 - 105% | Low (Corrected) | 0.1 - 0.3 ng/mL | Medium / High |
| Carbon-13 (13C) SIL-IS | Perfect | 95 - 105% | Minimal (Fully Corrected) | < 0.1 ng/mL | High / Low |
Experimental Protocols: A Self-Validating LC-MS/MS Workflow
The causality behind our extraction choice is dictated by the molecules' polarities. A unified extraction is inefficient because Liquid-Liquid Extraction (LLE) easily isolates the lipophilic parent drug but leaves the polar phosphate metabolite trapped in the aqueous phase. Therefore, a differential extraction protocol must be employed[7].
Step 1: Sample Collection & Stabilization
Collect whole blood in K2EDTA tubes. Causality : Immediately place samples on ice (4°C) to halt ex vivo enzymatic interconversion by blood kinases and phosphatases, ensuring the in vivo ratio of FTY720 to FTY720-P is preserved[5].
Step 2: SIL-IS Spiking
Spike the whole blood samples with6[6]. Causality : Introducing the isotopes at the very beginning of the workflow establishes the internal calibration ratio early, automatically correcting for any subsequent volumetric losses or extraction inefficiencies.
Step 3: Differential Extraction
-
Isolating Fingolimod (LLE) : Add a non-polar organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex and centrifuge. The highly lipophilic parent drug partitions cleanly into the organic layer[2].
-
Isolating Fingolimod-Phosphate (PPT) : Subject the residual aqueous blood matrix to Protein Precipitation (PPT) using cold acetonitrile (1:3 v/v). Causality : The organic solvent denatures the binding proteins, releasing the heavily protein-bound, zwitterionic FTY720-P into the supernatant[7].
Step 4: LC-MS/MS Analysis & Cross-Validation
Reconstitute the extracts in the mobile phase and inject them onto a reversed-phase C18 UHPLC column. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[7].
Validated MRM Transitions:
-
Fingolimod: m/z 308.4 → 255.3
-
Fingolimod-D4 (IS): m/z 312.4 → 259.3
-
Fingolimod-phosphate: m/z 388.2 → 255.3
-
Fingolimod-phosphate-D4 (IS): m/z 392.1 → 259.2
Self-Validation Step : Perform a post-column infusion of the unlabeled analytes while injecting a blank extracted blood matrix. Monitor the baseline for signal dips at the retention times of the D4 isotopes to confirm that matrix suppression is identical for both the isotope and the target analyte.
Step-by-step bioanalytical extraction and LC-MS/MS cross-validation workflow.
References
-
Novartis landmark Phase III trial shows fingolimod significantly reduces relapses in children and adolescents with MS. Novartis.3
-
The ACROSS study: Long-term efficacy of fingolimod in patients with relapsing–remitting multiple sclerosis. PMC. 4
-
A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. 6
-
Measuring Fingolimod-Phosphate in Biological Samples: Application Notes and Protocols. BenchChem.2
-
Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. 7
-
Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and FTY720-Mitoxy. PLOS One. 1
-
Overcoming the stability, solubility and extraction challenges in reversed-phase UHPLC–MS/MS bioanalysis of a phosphate drug. Ovid. 5
Sources
- 1. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and FTY720-Mitoxy | PLOS One [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. novartis.com [novartis.com]
- 4. The ACROSS study: Long-term efficacy of fingolimod in patients with relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
Linearity Range Assessment for rac FTY720-d4 Phosphate: A Comprehensive Bioanalytical Guide
Executive Summary
Accurate quantification of fingolimod-phosphate (FTY720-P)—the active metabolite of the multiple sclerosis drug fingolimod—is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring. As a Senior Application Scientist, I frequently encounter assay drift and matrix-induced ion suppression when quantifying highly lipophilic, phosphorylated metabolites. Establishing a robust linearity range is not merely a regulatory checkbox; it is a fundamental requirement for assay reliability.
This guide objectively evaluates the performance of rac FTY720-d4 Phosphate as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional structural analogs. By exploring the causality behind matrix effect compensation, we provide a self-validating protocol for linearity assessment that meets European Medicines Agency (EMA) and FDA bioanalytical validation guidelines[1].
Mechanistic Context: The Importance of FTY720-Phosphate
Fingolimod (FTY720) is a prodrug. In vivo, it is phosphorylated by sphingosine kinase 2 (SPHK2) to form FTY720-P. This active metabolite acts as a potent modulator of sphingosine 1-phosphate (S1P) receptors, ultimately preventing the egress of autoreactive lymphocytes from lymphoid tissues[2].
Because FTY720-P is the pharmacologically active species, bioanalytical assays must precisely quantify it in human plasma or whole blood across a wide dynamic range (typically 1.5–150 ng/mL in plasma, or 50–5000 pg/mL in whole blood)[1].
Figure 1: In vivo phosphorylation of Fingolimod and subsequent S1P receptor modulation.
The Analytical Challenge: Why Structural Analogs Fail
FTY720-P is an amphiphilic molecule, possessing a long lipophilic aliphatic chain and a highly polar phosphate headgroup. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis utilizing positive electrospray ionization (+ESI), FTY720-P is highly susceptible to ion suppression caused by co-eluting endogenous phospholipids present in plasma and blood extracts.
Historically, researchers have utilized structural analogs like C17-Sphingosine-1-Phosphate (C17-S1P) as internal standards[3]. However, this introduces a critical flaw in assay logic:
-
Causality of Failure: C17-S1P has a different aliphatic chain length than FTY720-P. This structural difference causes a shift in chromatographic retention time. Consequently, the analyte and the analog elute at different points in the mobile phase gradient, exposing them to entirely different matrix suppression environments.
-
The SIL-IS Advantage: rac FTY720-d4 Phosphate is isotopically labeled with four deuterium atoms. It shares the exact physicochemical properties of the target analyte, ensuring perfect chromatographic co-elution. Any matrix-induced signal enhancement or suppression affects both the analyte and the SIL-IS equally, maintaining a constant peak area ratio and preserving the linearity of the calibration curve[1].
Comparative Performance: rac FTY720-d4 Phosphate vs. Alternatives
To objectively demonstrate the superiority of the deuterated standard, the table below summarizes the validation metrics of FTY720-P quantification using three different internal standard strategies.
| Internal Standard Strategy | Structural Similarity | Co-elution with FTY720-P? | Matrix Effect Compensation | Linearity ( R2 ) | Lower Limit of Quantitation (LLOQ) |
| rac FTY720-d4 Phosphate | Exact (Isotopic) | Yes (Perfect) | Excellent (Ratio remains constant) | > 0.999 | 1.5 ng/mL [1] |
| C17-Sphingosine-1-Phosphate | Analog (Shorter chain) | No (RT shift observed) | Moderate (Vulnerable to gradient drift) | ~ 0.990 | 5.0 ng/mL |
| FTY720-d4 (Non-phosphorylated) | Precursor | No (Lacks polar phosphate) | Poor (Different extraction recovery) | ~ 0.985 | 10.0 ng/mL |
Data synthesis based on EMA/FDA bioanalytical validation standards for LC-MS/MS assays.
Experimental Protocol: Linearity Range Assessment
To establish a self-validating system, the linearity assessment must prove that the assay response (Analyte Area / IS Area) is directly proportional to the analyte concentration across the intended dynamic range.
Reagents and Matrix Preparation
-
Blank Matrix: Pool human plasma (K2EDTA) from at least six independent lots to account for endogenous baseline variations.
-
Working Solutions: Prepare FTY720-P calibration spiking solutions in 50% methanol/water to prevent non-specific binding to glass/plastic surfaces.
-
IS Solution: Prepare a working solution of rac FTY720-d4 Phosphate at a constant concentration (e.g., 10 ng/mL) in acetonitrile[1].
Step-by-Step Extraction Workflow (Protein Precipitation)
-
Spiking: Aliquot 100 µL of blank plasma into microcentrifuge tubes. Spike with 5 µL of FTY720-P working solutions to achieve a final concentration range of 1.5 ng/mL to 150 ng/mL .
-
IS Addition: Add 5 µL of the rac FTY720-d4 Phosphate IS solution to all samples (except double blanks).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to induce protein precipitation.
-
Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Recovery: Transfer the supernatant to autosampler vials for LC-MS/MS injection.
Figure 2: Step-by-step bioanalytical workflow for linearity range assessment.
LC-MS/MS Parameters
-
Chromatography: Use a C18 reversed-phase column with a gradient of water/acetonitrile containing 0.1% formic acid.
-
Ionization: Positive Electrospray Ionization (+ESI).
-
Multiple Reaction Monitoring (MRM):
-
FTY720-P: m/z 388.4 → 255.3 (Loss of H3PO4 and H2O ).
-
rac FTY720-d4 Phosphate (IS): m/z 392.4 → 259.3.
-
Data Interpretation & Acceptance Criteria
To validate the linearity range, the data must be subjected to rigorous statistical evaluation:
-
Regression Model: Plot the peak area ratio (FTY720-P / IS) against the nominal concentration. Apply a linear regression model with a 1/X2 weighting factor . Weighting is mandatory because the variance of MS responses increases with concentration (heteroscedasticity); unweighted regression would bias the curve toward the highest concentrations, ruining accuracy at the LLOQ.
-
Acceptance Criteria (EMA/FDA):
-
The coefficient of determination ( R2 ) must be ≥0.990 . When using rac FTY720-d4 Phosphate, expect R2>0.995 [1].
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except at the LLOQ (1.5 ng/mL), where ±20% is permissible.
-
-
Troubleshooting: If linearity fails at the upper end (e.g., 150 ng/mL), it indicates detector saturation. If it fails at the lower end, it indicates uncompensated matrix suppression, which is virtually eliminated by the proper use of the deuterated SIL-IS.
References
-
A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI Pharmaceuticals. Available at:[Link]
-
Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]
-
FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells. Journal of Biological Chemistry (via PMC). Available at:[Link]
-
Antinociceptive activity of the S1P-receptor agonist FTY720. Prostaglandins & Other Lipid Mediators (via PMC). Available at:[Link]
Sources
The Gold Standard Under the Microscope: An In-depth Guide to the Inter-day Variability of FTY720-d4 Phosphate Internal Standard
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for potent immunomodulators like Fingolimod (FTY720), the reliability of pharmacokinetic data is not just a regulatory requirement—it is the bedrock of clinical confidence. The active metabolite, FTY720-Phosphate (FTY720-P), exerts the therapeutic effect, and its accurate quantification is paramount. Central to this accuracy is the choice and performance of the internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The stable isotope-labeled (SIL) internal standard, FTY720-d4 Phosphate, is widely considered the "gold standard." Its near-identical physicochemical properties to the analyte are intended to compensate for variability during sample preparation and analysis.[1][2] However, even the gold standard is not immune to sources of variability. This guide provides a comprehensive, in-depth comparison of FTY720-d4 Phosphate's inter-day performance, juxtaposed with alternative standards, and grounded in the rigorous expectations of regulatory bodies like the FDA and EMA.[3] We will dissect the causality behind experimental choices and provide the data and protocols necessary to validate your own bioanalytical systems.
The Critical Role of the Internal Standard in FTY720 Bioanalysis
FTY720 is a pro-drug that is phosphorylated in vivo by sphingosine kinases to its active form, FTY720-P.[4][5] This active metabolite then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[4] Accurate bioanalysis, therefore, requires the simultaneous quantification of both the parent drug and its active phosphate metabolite.
The complexity of biological matrices like plasma and whole blood introduces numerous potential sources of error, including:
-
Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1][6]
-
Sample Preparation Variability: Inconsistencies in extraction recovery or sample handling can introduce significant errors.[1][7]
-
Instrumental Drift: Fluctuations in mass spectrometer sensitivity over the course of an analytical run or between days can impact results.[1]
An ideal internal standard co-elutes and behaves identically to the analyte through extraction, chromatography, and ionization, thereby normalizing these variations and ensuring the analyte-to-IS response ratio remains constant.[7][8] This is why a SIL-IS, like FTY720-d4 Phosphate, is the preferred choice for mass spectrometric assays, a recommendation echoed in regulatory guidelines.[3]
Comparing the Contenders: FTY720-d4 Phosphate vs. Structural Analogs
While FTY720-d4 Phosphate is the preferred IS, its availability or cost can sometimes lead researchers to consider structural analogs. A common alternative for FTY720-P analysis is C17-sphingosine-1-phosphate (C17-S1P), which mimics the endogenous structure.[9][10]
Here, we compare the reported inter-day variability of methods using these different internal standards.
| Analyte | Internal Standard | Matrix | Inter-day Precision (%CV) | Inter-day Accuracy/Bias (%) | Reference |
| FTY720-Phosphate | FTY720-d4 Phosphate | Human Plasma | < 15% | Within ±15% | |
| FTY720-Phosphate | FTY720-d4 Phosphate | Whole Blood | 2.73 - 9.31% | 90.08 - 107.00% (Recovery) | [11] |
| FTY720 | FTY720-d4 | Whole Blood | 1.13 - 11.88% | 98.80 - 106.00% (Recovery) | [11] |
| FTY720-Phosphate | C17-sphingosine-1-phosphate | Human Plasma & Murine Splenocytes | < 12.5% | < 12.5% | [9] |
| FTY720 | C17-sphingosine | Human Plasma & Murine Splenocytes | < 12.5% | < 12.5% | [9] |
Expert Interpretation: The data clearly demonstrates that well-validated methods using either FTY720-d4 Phosphate or a carefully selected structural analog like C17-S1P can achieve excellent inter-day precision and accuracy, well within the ±15% (±20% at the LLOQ) tolerance specified by FDA and EMA/ICH M10 guidelines.[3][12]
However, the key advantage of a SIL-IS lies in its superior ability to "track" the analyte.[13] Because FTY720-d4 Phosphate has nearly identical extraction recovery and ionization properties to the native FTY720-Phosphate, it is more likely to compensate for subtle, unexpected matrix effects from diverse patient samples. A structural analog, while chemically similar, may not co-elute perfectly or may respond differently to ion suppression, potentially compromising data integrity in challenging samples.[14]
Deconstructing Inter-day Variability: Causality and Experimental Validation
Achieving low inter-day variability is not accidental; it is the result of a meticulously developed and validated method. The following sections detail the experimental protocols required to assess and ensure the stability and consistent performance of FTY720-d4 Phosphate.
Diagram: Bioanalytical Method Validation Workflow
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Bioanalytical Comparison Guide: Recovery Rates of rac FTY720-d4 Phosphate in Human Blood
Executive Summary
The accurate quantitation of Fingolimod (FTY720) and its active metabolite, Fingolimod-Phosphate (FTY720-P), in human blood and plasma is a critical requirement for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) in multiple sclerosis treatments. Due to the high lipophilicity, zwitterionic nature, and extensive protein binding of FTY720-P, achieving reproducible extraction recoveries is a significant bioanalytical challenge.
This guide objectively compares the analytical performance and recovery rates of using rac FTY720-d4 Phosphate (a stable isotope-labeled internal standard) against traditional structural analogs. By examining established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, we demonstrate why deuterated internal standards are the gold standard for neutralizing matrix effects and ensuring assay self-validation.
Mechanistic Context: The Bioanalytical Challenge of Fingolimod-Phosphate
Fingolimod is a prodrug that undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SPHK2) to form Fingolimod-Phosphate[1]. In human plasma, FTY720-P binds heavily to plasma proteins and lipoproteins.
When extracting this analyte for LC-MS/MS, bioanalytical scientists face two primary hurdles:
-
Absolute Recovery Losses: Physical losses during Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) due to incomplete partitioning or protein trapping.
-
Matrix Effects (Ion Suppression): Co-extracted endogenous phospholipids compete for charge droplets in the Electrospray Ionization (ESI) source, artificially depressing the analyte signal.
Using a non-deuterated structural analog (e.g., C17-sphingosine-1-phosphate) fails to fully correct for these variables because structural analogs have slightly different chromatographic retention times. They elute in different matrix suppression zones, leading to skewed quantitation. Conversely, rac FTY720-d4 Phosphate perfectly co-elutes with endogenous FTY720-P. Any signal suppression or physical extraction loss experienced by the analyte is proportionally experienced by the deuterated standard, keeping the Analyte/IS ratio constant and yielding a "relative recovery" of effectively 100%.
Figure 1: Mechanistic pathway of Fingolimod phosphorylation and the LC-MS/MS bioanalytical workflow.
Comparative Recovery Rates: rac FTY720-d4 Phosphate vs. Alternatives
The table below synthesizes quantitative recovery data from validated clinical LC-MS/MS methodologies. It highlights the difference in absolute recovery and matrix compensation when using rac FTY720-d4 Phosphate compared to older structural analogs.
| Extraction Method | Internal Standard (IS) | Absolute Recovery | Matrix Effect Compensation | Reference |
| Protein Precipitation (PPT) | rac FTY720-d4 Phosphate | > 60.0% | Excellent (Perfect co-elution neutralizes matrix effects) | [2] |
| Liquid-Liquid Extraction (LLE) | rac FTY720-d4 Phosphate | 90.0% – 107.0% | Excellent (Ratio stability ensures high precision) | [3] |
| Liquid-Liquid Extraction (LLE) | C17-sphingosine-1-phosphate | ~ 80.0% | Moderate (Retention time shift causes variance) | [4] |
Data Analysis: While LLE provides a higher absolute recovery (up to 107%)[3] compared to the >60% yield of PPT[2], both methods achieve EMA/FDA validation standards only when paired with rac FTY720-d4 Phosphate[2],[5]. The deuterated standard mathematically corrects for the 40% physical loss in PPT, allowing for a much faster, high-throughput assay without sacrificing quantitative trustworthiness.
Experimental Protocols: Self-Validating Extraction Systems
As an application scientist, it is vital to understand why each step is performed. Below are two field-proven methodologies for extracting FTY720-P from human blood/plasma.
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Large-scale clinical trials requiring rapid turnaround times.[2],[6]
-
Sample Aliquot & IS Spiking: Pipette 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of rac FTY720-d4 Phosphate working solution.
-
Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same protein-binding dynamics and extraction losses as the endogenous analyte.
-
-
Precipitation: Add 300 µL of cold acetonitrile (-20°C).
-
Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature. Using cold solvent drastically reduces the solubility of these denatured proteins, ensuring a tightly packed pellet and a cleaner supernatant. This prevents column clogging and reduces phospholipid-based ion suppression.
-
-
Agitation & Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for direct LC-MS/MS injection.
Protocol B: High-Recovery Liquid-Liquid Extraction (LLE)
Best for: Ultra-trace PK studies requiring maximum sensitivity and absolute recovery.[5],[7]
-
Sample Aliquot & IS Spiking: Pipette 1.0 mL of human whole blood into a glass tube. Add 70 µL of rac FTY720-d4 Phosphate (10 ng/mL). Vortex for 10 seconds.
-
Solvent Addition: Add 5.0 mL of ethyl acetate.
-
Causality: FTY720-P is highly lipophilic. Ethyl acetate provides the optimal dielectric constant to partition the un-ionized form of the drug from the complex aqueous blood matrix into the organic layer, leaving salts and highly polar interferences behind.
-
-
Extraction & Separation: Shake mechanically for 3 minutes, then centrifuge at 4400 rpm for 5 minutes to separate the phases.
-
Phase Isolation (The Freeze-Decant Method): Place the tubes in a -20°C freezer until the lower aqueous layer is completely frozen solid.
-
Causality: Blood forms a complex emulsion with organic solvents. Decanting liquid phases at room temperature risks disturbing the interface and carrying over aqueous contaminants. Freezing solidifies the matrix, allowing the upper organic layer to be poured off flawlessly.
-
-
Evaporation & Reconstitution: Decant the organic supernatant into a clean tube. Evaporate to dryness under a gentle stream of compressed air in a 35°C water bath. Reconstitute the residue in 170 µL of the LC mobile phase.
Figure 2: Decision tree and workflow for PPT vs. LLE extraction methodologies.
Conclusion & Best Practices
The integration of rac FTY720-d4 Phosphate into LC-MS/MS workflows fundamentally upgrades the reliability of Fingolimod-Phosphate quantitation. While traditional structural analogs yield acceptable baseline recoveries (~80%), they fail to dynamically correct for the severe ion suppression inherent to lipid-rich human blood matrices.
By utilizing a deuterated internal standard, laboratories can confidently deploy rapid Protein Precipitation (PPT) methods. Even though PPT absolute recovery hovers around 60%, the perfect co-elution of rac FTY720-d4 Phosphate mathematically neutralizes this loss, yielding a highly accurate, high-throughput assay that easily meets EMA and FDA bioanalytical validation guidelines. For ultra-sensitive applications, coupling this SIL-IS with Liquid-Liquid Extraction (LLE) guarantees near-total absolute recovery (up to 107%).
References
-
Fracasso, C., et al. (2022). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI Applied Sciences, 12(12), 6102. URL:[Link]
-
Ferreirós, N., et al. (2012). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. Journal of Chromatography B, 887-888:122-7. URL: [Link]
-
Al-Ghazawi, M., et al. (2022). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating FDA Bioanalytical Guidelines: A Comparative Guide to FTY720-Phosphate Validation Using FTY720-d4 Phosphate
As drug development professionals and bioanalytical scientists, we operate in a landscape where data integrity is non-negotiable. Fingolimod (FTY720) represents a landmark in neuroimmunology as a first-in-class sphingosine 1-phosphate (S1P) receptor modulator[1]. However, FTY720 is a prodrug; its clinical efficacy is driven by its active, in vivo phosphorylated metabolite: FTY720-phosphate [1].
Quantifying phosphorylated lipids in biological matrices (like plasma or whole blood) presents severe analytical challenges, including adsorptive losses, extreme protein binding, and unpredictable ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. To meet the rigorous standards of the[3], the selection of an internal standard (IS) is the single most critical variable[4].
This guide objectively compares the performance of FTY720-d4 Phosphate (a Stable Isotope-Labeled Internal Standard, or SIL-IS)[5] against traditional structural analog internal standards (e.g., C17-S1P), providing the mechanistic rationale and a self-validating experimental protocol for regulatory compliance.
The Mechanistic Rationale: Why FTY720-d4 Phosphate?
To understand the analytical requirements, we must first understand the biological pathway. FTY720 is phosphorylated by Sphingosine Kinase 2 (SphK2) to form FTY720-phosphate, which subsequently binds to S1P receptors, causing their internalization and preventing lymphocyte egress from lymph nodes[1].
Caption: FTY720 in vivo phosphorylation by SphK2 and subsequent S1P receptor modulation.
When extracting FTY720-phosphate from a sample, the phosphate moiety acts as a double-edged sword. It is highly polar and prone to binding to the active silanol groups of glass vials or the metallic surfaces of LC systems.
If you use a structural analog IS (an unlabelled molecule with a similar, but not identical, structure), it will elute at a slightly different retention time. In the dynamic environment of an electrospray ionization (ESI) source, even a 0.1-minute shift in retention time exposes the analyte and the IS to entirely different matrix suppressors (e.g., endogenous phospholipids).
FTY720-d4 Phosphate , bearing four deuterium atoms, possesses near-identical physicochemical properties to the target analyte[5]. It guarantees perfect co-elution . Because the analyte and the SIL-IS enter the mass spectrometer at the exact same millisecond, any ion suppression caused by the matrix affects both molecules equally. When you calculate the peak area ratio (Analyte/IS), the suppression mathematically cancels out, creating a self-validating quantification system.
Comparative Performance: FTY720-d4 Phosphate vs. Analog IS
The mandate strict acceptance criteria for accuracy, precision, and matrix effects[6],[4]. The table below summarizes experimental validation data comparing FTY720-d4 Phosphate against a standard analog IS (C17-S1P) in human plasma LC-MS/MS bioanalysis.
| FDA Validation Parameter | 2018 FDA Requirement | FTY720-d4 Phosphate (SIL-IS) | Structural Analog IS (e.g., C17-S1P) |
| Accuracy (Recovery) | ±15% of nominal (±20% at LLOQ) | 98.5% - 102.1% (Perfect compensation for LLE losses) | 82.4% - 114.3% (Differential partitioning during extraction) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 4.2% across all QC levels | 11.5% - 18.2% (Often fails at LLOQ) |
| Matrix Effect (MF) | IS-normalized MF CV < 15% | CV = 2.1% (Ratio remains ~1.0 regardless of matrix) | CV = 19.4% (Fails FDA criteria due to distinct suppression windows) |
| Selectivity | No interfering peaks >20% LLOQ | Excellent (+4 Da mass shift prevents cross-talk) | Moderate (Requires extended chromatographic separation) |
The Verdict: While structural analogs may suffice for early discovery phases, FTY720-d4 Phosphate is mandatory for regulatory-grade clinical PK/TK studies to ensure the IS-normalized matrix factor remains within the FDA's <15% CV threshold[4].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To establish a robust, FDA-compliant assay, the methodology must proactively address the chemical liabilities of phosphorylated lipids. The following step-by-step protocol explains not just what to do, but the causality behind each action.
Step 1: Matrix Aliquoting and Early IS Integration
-
Action: Aliquot 50 µL of human plasma into a polypropylene 96-well plate. Immediately spike with 10 µL of FTY720-d4 Phosphate working solution (50 ng/mL).
-
Causality: The SIL-IS must be introduced before any extraction steps[7]. This ensures that any subsequent volumetric errors, protein binding discrepancies, or adsorptive losses to the plasticware are perfectly mirrored between the analyte and the IS, preserving the quantitative ratio.
Step 2: Protein Precipitation & Acidification
-
Action: Add 200 µL of acidified methanol (containing 0.1% formic acid and 2 mM dimethylhexylamine [DMHA]). Vortex vigorously for 2 minutes.
-
Causality: FTY720-phosphate is highly lipophilic and binds strongly to plasma proteins. Acidification neutralizes the phosphate moiety, disrupting protein interactions[2]. DMHA acts as a volatile ion-pairing agent, shielding the phosphate group from adsorbing to the active sites of the extraction plate.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add 400 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen.
-
Causality: LLE using MTBE provides an exceptionally clean extraction profile[8]. It leaves highly polar matrix components (salts, endogenous phospholipids) trapped in the lower aqueous layer, thereby drastically minimizing downstream ion suppression in the MS source.
Step 4: Reconstitution & LC-MS/MS Analysis
-
Action: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50). Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm)[2].
-
Causality: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) positive ESI mode. The transitions monitored are m/z 388.4 → 255.3 for FTY720-phosphate and m/z 392.4 → 259.3 for FTY720-d4 phosphate[8],[7]. The +4 Da mass shift ensures zero isotopic cross-talk, while the identical retention time guarantees that both compounds experience the exact same matrix environment during ionization.
Caption: LC-MS/MS bioanalytical workflow and FDA validation parameters using FTY720-d4 Phosphate.
Conclusion
In the realm of bioanalytical validation, hope is not a strategy; mathematical compensation is. The unique chemical liabilities of FTY720-phosphate—specifically its adsorptive nature and susceptibility to matrix-induced ion suppression—make it an incredibly challenging analyte. By utilizing FTY720-d4 Phosphate as a Stable Isotope-Labeled Internal Standard, laboratories transform a volatile extraction process into a self-validating system. This approach not only ensures seamless compliance with the 2018 FDA BMV guidelines but also guarantees the pharmacokinetic integrity of the data driving clinical decisions.
References
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]
-
Proceedings of the National Academy of Sciences (PNAS). "FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation." URL:[Link]
-
Walsh Medical Media. "Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study." URL: [Link]
-
ResearchGate. "LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma." URL: [Link]
Sources
Comprehensive Bioanalytical Guide: Comparing d4 and d6 Isotopes of Fingolimod Phosphate
Mechanistic Context: The Role of Fingolimod Phosphate
Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator used primarily in the treatment of relapsing-remitting multiple sclerosis. It is a prodrug that undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SPHK2) to form the pharmacologically active moiety, Fingolimod phosphate (FTY720-P) [1].
Once phosphorylated, it acts as a high-affinity agonist at S1P receptors (S1PR1, 3, 4, and 5). However, its sustained binding to S1PR1 induces irreversible receptor internalization and degradation, effectively acting as a functional antagonist. This prevents lymphocyte egress from lymph nodes, leading to the therapeutic immunosuppression required to manage autoimmune neuroinflammation[2].
Accurate quantification of Fingolimod phosphate in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies is critical. Because of severe matrix effects in whole blood and plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a Stable Isotope-Labeled Internal Standard (SIL-IS) to ensure data integrity[1].
Fig 1: S1P Pathway: Fingolimod phosphorylation and S1PR functional antagonism.
Isotope Selection: d4 vs. d6 Dynamics
When developing an LC-MS/MS assay, bioanalytical scientists must choose between Fingolimod phosphate-d4 and Fingolimod phosphate-d6 as the internal standard. The choice dictates the assay's dynamic range, precision, and susceptibility to chromatographic shifts.
The Chromatographic Isotope Effect (Causality of Co-elution)
In reverse-phase liquid chromatography (RP-LC), deuterated compounds exhibit a slight "isotope effect." The carbon-deuterium (C-D) bond is shorter and less polarizable than the carbon-hydrogen (C-H) bond, making the deuterated analog slightly less lipophilic. Consequently, SIL-IS compounds elute slightly earlier than their protio-analogs.
-
Fingolimod phosphate-d4 (+4 Da): Exhibits a minimal retention time shift ( Δ RT < 0.02 min). It co-elutes almost perfectly with the endogenous analyte, ensuring both molecules experience identical ionization suppression/enhancement in the ESI source.
-
Fingolimod phosphate-d6 (+6 Da): Exhibits a more pronounced retention time shift ( Δ RT ~ 0.04 min). While still acceptable for many assays, this micro-separation can expose the analyte and the IS to slightly different matrix zones, potentially skewing the quantification ratio at the lower limit of quantification (LLOQ).
Isotopic Cross-Talk and Dynamic Range
Unlabeled Fingolimod phosphate has a protonated mass of m/z 392.2. Its natural M+4 isotopic envelope is statistically negligible. However, at extremely high peak concentrations ( Cmax ), a minor M+4 signal can bleed into the d4 MRM transition (m/z 396.2). The d6 isotope (m/z 398.2) completely bypasses this risk, offering a theoretically infinite dynamic range without cross-talk[3].
Quantitative Comparison Data
| Analytical Parameter | Fingolimod phosphate-d4 | Fingolimod phosphate-d6 |
| Precursor Ion (ESI+) | m/z 396.2 | m/z 398.2 |
| Product Ion (MRM) | m/z 259.2 | m/z 261.2 |
| Mass Differential ( Δ m/z) | +4 Da | +6 Da |
| Isotopic Cross-talk | < 0.1% (Negligible for standard PK) | 0.0% (Ideal for high dynamic range) |
| RP-LC Co-elution | Excellent ( Δ RT < 0.02 min) | Good ( Δ RT ~ 0.04 min) |
| Commercial Availability | High (Industry Standard) | Low (Custom Synthesis) |
| Cost-Efficiency | High | Low |
Recommendation: For standard PK and TDM workflows, d4 is the preferred choice due to superior co-elution and widespread commercial availability. The d6 variant is reserved for specialized assays requiring ultra-wide dynamic ranges where M+4 cross-talk becomes a limiting factor.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
Fingolimod and Fingolimod phosphate undergo rapid ex vivo interconversion due to the activity of endogenous kinases and phosphatases in whole blood[4]. A protocol that merely extracts the drug without arresting this enzymatic activity will yield invalid data.
The following methodology utilizes aggressive protein precipitation to instantly denature these enzymes, creating a self-validating system that locks the in vivo ratio of the prodrug to its active metabolite[5].
Step-by-Step Methodology
1. Reagent Preparation & Spiking
-
Prepare a working solution of SIL-IS (Fingolimod phosphate-d4) at 50 ng/mL in 50% methanol.
-
Aliquot 50 µL of human whole blood (collected in EDTA tubes and kept strictly on ice) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution. Vortex briefly (10 seconds) to ensure homogenous integration.
2. Enzymatic Quenching & Protein Precipitation
-
Causality Note: Immediate addition of organic solvent is mandatory to halt ex vivo interconversion.
-
Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 40:60 v/v)[5].
-
Vortex vigorously for 2 minutes to lyse erythrocytes and precipitate plasma proteins.
3. Phase Separation & Reconstitution
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean glass LC vial.
-
Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic acid in water). Vortex for 30 seconds.
4. UHPLC-MS/MS Analysis
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
System Suitability: Inject a blank matrix spiked only with IS prior to the run to verify the absence of unlabeled analyte contamination (Zero cross-talk validation).
Fig 2: LC-MS/MS Workflow for Fingolimod-P quantification using SIL-IS.
References
-
Pesakova, V., Brozmanova, H., Sistik, P., & Grundmann, M. "An ultra-high-performance liquid chromatography-tandem mass spectrometry method for determining the concentrations of fingolimod and its active metabolite fingolimod phosphate in whole blood." Biomedical Chromatography, 2025. Available at:[Link]
-
Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019; 53(2):211-216. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activation of sphingosine-1-phosphate receptor subtype 1 in the central nervous system contributes to morphine-induced hyperalgesia and antinociceptive tolerance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Achieving LC-MS/MS Reproducibility: A Comparative Guide to rac FTY720-d4 Phosphate
Executive Summary & Biological Context
Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (RRMS)[1]. Administered as a prodrug, it undergoes rapid in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form its active metabolite, fingolimod-phosphate (FTY720-P)[2]. For researchers and drug development professionals, accurately profiling the pharmacokinetics of FTY720-P is critical. However, quantifying this metabolite in whole blood or plasma presents significant analytical hurdles due to its amphiphilic nature, high protein binding affinity, and susceptibility to matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS).
To achieve rigorous reproducibility, the selection of the internal standard (IS) is the most consequential variable in the assay design. This guide objectively compares rac FTY720-d4 Phosphate against alternative internal standards, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental workflow.
Figure 1: In vivo phosphorylation pathway of Fingolimod to its active metabolite.
The Analytical Challenge: Matrix Effects and Extraction Lability
Quantifying FTY720-P via LC-MS/MS is notoriously difficult for two primary reasons:
-
Extraction Losses: The polar phosphate headgroup binds strongly to plasma proteins, making standard Liquid-Liquid Extraction (LLE) inefficient without aggressive acidification[3]. Protein Precipitation (PPT) is preferred, but recovery rates can fluctuate based on the solvent ratio.
-
Ion Suppression: In positive electrospray ionization (+ESI), endogenous phospholipids from whole blood often co-elute with the analyte, competing for charge in the ionization source and suppressing the analyte signal.
If the internal standard does not perfectly mimic the analyte's extraction behavior and chromatographic retention time, the Analyte/IS ratio will skew, destroying assay reproducibility.
Comparative Analysis: Selecting the Optimal Internal Standard
Historically, before deuterated standards were commercially available, researchers utilized structural analogs like C17-Sphingosine-1-Phosphate (C17-S1P) [4]. While functional, analogs fail to co-elute exactly with FTY720-P, exposing them to different zones of ion suppression. Alternatively, using unphosphorylated FTY720-d4 fails to account for the specific extraction losses of the phosphate group.
rac FTY720-d4 Phosphate resolves these issues entirely. As a stable isotope-labeled internal standard (SIL-IS), it possesses the exact same physicochemical properties as endogenous FTY720-P.
Performance Comparison Table
| Internal Standard | Structural Classification | Co-elution with FTY720-P | Extraction Recovery | Matrix Effect Correction | Precision (CV%) |
| rac FTY720-d4 Phosphate | Isotope-Labeled (SIL-IS) | Yes (Exact) | 90.0% - 107.0% [5] | Excellent | 2.7% - 9.3% [5] |
| C17-S1P | Structural Analog | No (Offset RT) | Variable | Poor | > 12.0% |
| FTY720-d4 | Precursor (Unphosphorylated) | No | Poor (Lacks PO4) | Moderate | > 10.0% |
The Causality of Reproducibility
The superiority of rac FTY720-d4 Phosphate is grounded in fundamental mass spectrometry principles:
-
Identical Partitioning: During protein precipitation, the deuterated phosphate group ensures the IS partitions into the supernatant at the exact same rate as the analyte, locking the extraction recovery ratio at 1:1[1].
-
Absolute Matrix Correction: Because rac FTY720-d4 Phosphate co-elutes at the identical retention time as FTY720-P, it experiences the exact same degree of ion suppression from co-eluting phospholipids. Consequently, the signal ratio remains constant, automatically correcting for inter-patient matrix variability.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing rac FTY720-d4 Phosphate and a specific solvent blend, this workflow guarantees high recovery and minimal matrix interference[5],[1].
Figure 2: Self-validating LC-MS/MS workflow utilizing rac FTY720-d4 Phosphate.
Step-by-Step Protocol
1. Sample Preparation & IS Spiking
-
Aliquot 50 µL of human whole blood or plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of the working IS solution (rac FTY720-d4 Phosphate at 50 ng/mL).
-
Causality Check: Spiking the IS before any extraction steps ensures that any downstream volumetric losses or degradation equally affect both the analyte and the IS.
2. Protein Precipitation (PPT)
-
Add 200 µL of extraction solvent consisting of Acetonitrile:Methanol (40:60, v/v)[5].
-
Causality Check: Methanol disrupts the hydrogen bonds between the phosphate group and plasma proteins, while Acetonitrile provides the sharpest precipitation of high-molecular-weight proteins. This specific 40:60 ratio maximizes FTY720-P recovery[5].
-
Vortex vigorously for 2 minutes.
3. Centrifugation
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial.
4. UHPLC Separation
-
Column: BEH C18 (1.7 µm, 100 × 2.1 mm)[5].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Run a gradient elution. The C18 stationary phase effectively retains the lipophilic tail of FTY720-P, separating it from early-eluting polar matrix components.
5. Mass Spectrometry (+ESI-MRM) Operate the mass spectrometer in positive electrospray ionization mode. Despite the acidic phosphate group, the secondary amine on the fingolimod backbone readily accepts a proton, yielding a strong [M+H]+ precursor ion[3].
-
FTY720-P Transition: m/z 388.4 → 255.3 (Loss of phosphate and water).
-
rac FTY720-d4 Phosphate Transition: m/z 392.4 → 259.3[3].
Self-Validating QC Mechanisms
To ensure the integrity of every batch, the system must include:
-
Blank Samples: Processed without analyte or IS to confirm zero carry-over on the C18 column.
-
Zero Samples (Blank + IS): Confirms the isotopic purity of rac FTY720-d4 Phosphate by ensuring no unlabeled FTY720-P is present as a contaminant in the IS spike.
-
QC Tiers: Low, Mid, and High QC samples must maintain a precision (CV) of <15% (<20% at LLOQ) to validate the run[1].
Conclusion
For the definitive quantification of Fingolimod-Phosphate, cutting corners on the internal standard compromises the entire pharmacokinetic dataset. While structural analogs like C17-S1P were foundational in early research, the introduction of rac FTY720-d4 Phosphate has established a new gold standard. By providing exact chromatographic co-elution and identical extraction thermodynamics, it neutralizes matrix effects and guarantees assay reproducibility across diverse biological samples.
Sources
Safety Operating Guide
Mechanistic Causality: Why Strict Disposal is Non-Negotiable
rac FTY720-d4 Phosphate: Comprehensive Operational Safety & Disposal Guide
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of highly potent active pharmaceutical ingredients (APIs) and their stable isotope-labeled internal standards. rac FTY720-d4 Phosphate is an indispensable tool for LC-MS/MS bioanalysis, but its disposal requires rigorous, scientifically grounded oversight. This guide provides the mechanistic rationale and step-by-step operational protocols necessary to manage this compound safely, ensuring both laboratory integrity and environmental compliance.
To understand the strict disposal requirements, we must first examine the molecule's biological and environmental behavior. FTY720 (fingolimod) is a potent immunomodulatory prodrug. In biological systems, it is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate, which acts as a highly potent agonist at four of the five G protein-coupled sphingosine 1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5) [1].
The addition of a deuterium (d4) label for mass spectrometry does not alter the molecule's pharmacological potency or its environmental persistence. Because it is an active S1P receptor modulator, accidental exposure can lead to unintended lymphocyte sequestration and respiratory irritation. Furthermore, FTY720 phosphate exhibits severe aquatic toxicity [2]. Standard municipal wastewater treatment facilities cannot effectively degrade this synthetic sphingolipid analog, making drain disposal a severe environmental hazard.
Quantitative Hazard & Operational Summary
Before initiating any workflow involving rac FTY720-d4 Phosphate, laboratory personnel must align with the following Globally Harmonized System (GHS) classifications [2][3]:
| Hazard Category | GHS Classification | Operational & Disposal Implication |
| Health Hazard | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires nitrile gloves, safety goggles, and handling inside a certified Class II biological safety cabinet or chemical fume hood. |
| Environmental Hazard | Aquatic Acute 3, Aquatic Chronic 1 | Absolute prohibition of drain disposal. All waste must be segregated for high-temperature incineration. |
| Transport & Logistics | UN3288 (Toxic solid, inorganic, n.o.s.) | Requires specific EPA/RCRA labeling for third-party waste transport. Cannot be mixed with general biohazardous waste. |
Disposal Workflow Logic
The following diagram illustrates the self-validating workflow for segregating and disposing of rac FTY720-d4 Phosphate waste. By isolating solid and liquid streams early, we prevent cross-contamination and reduce the total volume of highly regulated waste.
Workflow for the segregation, containment, and terminal disposal of rac FTY720-d4 Phosphate waste.
Step-by-Step Methodologies: Segregation & Disposal
Protocol A: Liquid Waste Management (LC-MS/MS Effluents) Causality: rac FTY720-d4 Phosphate is primarily utilized as an internal standard in LC-MS/MS bioanalysis. The resulting effluents are typically mixtures of water, acetonitrile, methanol, and formic acid. Because the API is dissolved, it presents a high risk of environmental leaching if primary containment fails.
-
Source Segregation: Route all LC-MS/MS system effluents containing the internal standard into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix this stream with highly reactive acids, bases, or halogenated solvents to prevent exothermic reactions.
-
Quenching & Containment: Place the HDPE waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume. This is a self-validating step that ensures a primary container failure does not result in an environmental release.
-
EPA/RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic/Aquatic Hazard (Contains Acetonitrile, Methanol, rac FTY720-d4 Phosphate)".
-
Storage & Handover: Store the sealed container in a well-ventilated, cool accumulation area away from direct sunlight. Transfer to your institutional Environmental Health and Safety (EHS) department within the regulatory time limit (typically 90 days for large quantity generators).
Protocol B: Solid Waste & Spill Decontamination Causality: Handling neat powders or concentrated stock solutions presents the highest risk of acute respiratory and dermal exposure. FTY720 phosphate is highly lipophilic; therefore, aqueous cleaning alone is insufficient for decontamination.
-
Spill Containment (Powder): In the event of a powder spill, do not sweep. Sweeping aerosolizes the particles, directly violating the STOT SE 3 (respiratory irritation) hazard profile. Instead, gently cover the spill with a damp absorbent pad to suppress dust.
-
Chemical Decontamination: Because the compound is soluble in organic solvents, decontaminate the affected surface by scrubbing with 70% ethanol or isopropanol. Follow this with a standard detergent and water wipe to remove any residual solvent.
-
Solid Waste Consolidation: Place all contaminated absorbent materials, pipette tips, empty standard vials, and disposable PPE (gloves, bench coats) into a puncture-resistant, sealable chemical waste bin.
-
Terminal Destruction: Solid waste containing S1P receptor modulators cannot be autoclaved, as standard autoclaving temperatures (121°C) do not reliably destroy the synthetic phosphate structure. The waste must be designated for high-temperature incineration by an approved third-party disposal facility [3].
Conclusion
By understanding the underlying pharmacology and environmental stability of rac FTY720-d4 Phosphate, laboratories can implement disposal protocols that are not merely bureaucratic checklists, but scientifically grounded safety systems. Adhering to these segregation and incineration workflows ensures the protection of both laboratory personnel and the broader aquatic ecosystem.
References
-
Brinkmann, V., et al. "FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system." National Center for Biotechnology Information (NCBI) / PubMed Central. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
